2-Oxo-2-phenylethyl 2-aminobenzoate
Description
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Properties
IUPAC Name |
phenacyl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9H,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYWUFWEFSCIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395635 | |
| Record name | 2-Oxo-2-phenylethyl 2-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130627-10-0 | |
| Record name | 2-Oxo-2-phenylethyl 2-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Oxo-2-phenylethyl 2-aminobenzoate" chemical structure and properties
An In-Depth Technical Guide to 2-Oxo-2-phenylethyl 2-aminobenzoate
This guide provides a comprehensive technical overview of this compound, also known as phenacyl anthranilate. Designed for researchers, chemists, and drug development professionals, this document details the compound's structure, properties, a robust synthesis protocol, predicted analytical characterization, and its potential applications based on the well-established bioactivity of the anthranilate scaffold.
Compound Identification and Chemical Structure
This compound is an organic molecule that incorporates three key functional groups: a ketone, an ester, and an aromatic amine. This unique combination makes it an interesting candidate for synthesis and biological screening. The structure consists of a 2-aminobenzoic acid (anthranilic acid) moiety linked via an ester bond to a phenacyl group (2-phenyl-2-oxoethyl).
Key Identifiers:
-
Systematic Name: this compound
-
Common Synonyms: Phenacyl 2-aminobenzoate, Phenacyl anthranilate, 2-Aminobenzoic acid 2-oxo-2-phenyl-ethyl ester[1]
-
CAS Number: 130627-10-0[1]
-
Molecular Formula: C₁₅H₁₃NO₃[1]
-
Molecular Weight: 255.27 g/mol [1]
The chemical structure is depicted below, illustrating the connectivity of the anthranilate and phenacyl fragments.
Caption: Chemical structure of this compound.
Physicochemical Properties
While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a crystalline solid (e.g., colorless or pale yellow needles). | Based on analogue 2-Oxo-2-phenylethyl benzoate.[2] |
| Melting Point | Estimated: 110-130 °C | The analogue 2-Oxo-2-phenylethyl benzoate melts at 117-118 °C. The amino group may influence crystal packing, slightly altering the melting point.[2] |
| Boiling Point | > 450 °C (Predicted) | High value is expected due to molecular weight and polar functional groups. Decomposition may occur before boiling at atmospheric pressure. |
| Solubility | Soluble in DMF, DMSO, acetone, ethyl acetate, and ethanol. Sparingly soluble in nonpolar solvents like hexanes. Insoluble in water. | The ester and ketone groups confer polarity, making it soluble in common organic solvents. Anthranilic acid itself has low water solubility. |
| pKa | Estimated: ~2-3 (for the conjugate acid of the amine) | The amino group is basic, but its basicity is reduced by the electron-withdrawing effect of the benzene ring and ester group. |
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved via nucleophilic substitution. This involves the esterification of 2-aminobenzoic acid with a phenacyl halide, typically 2-bromo-1-phenylethanone (phenacyl bromide).
Reaction: 2-Aminobenzoic Acid + 2-Bromo-1-phenylethanone → this compound + HBr
Causality of Experimental Design:
-
Base: A mild base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is crucial. Its primary role is to deprotonate the carboxylic acid of 2-aminobenzoic acid, forming the more nucleophilic carboxylate anion. This greatly accelerates the rate of reaction with the electrophilic phenacyl bromide. Using a stronger base (like NaOH) is generally avoided as it can promote hydrolysis of the ester product or lead to unwanted side reactions.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is the solvent of choice. It readily dissolves the ionic intermediate (sodium anthranilate) and the organic reactants, but it does not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.
-
Temperature: The reaction proceeds efficiently at room temperature, which is advantageous as it minimizes the potential for side reactions and decomposition of the product.[3]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the successful synthesis of the closely related 2-Oxo-2-phenylethyl benzoate.[2]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine 2-aminobenzoic acid (1.0 eq) and sodium carbonate (1.1 eq).
-
Dissolution: Add a sufficient volume of dry DMF to dissolve the solids (approx. 10 mL per gram of amino acid). Stir the mixture for 10-15 minutes at room temperature. You should observe the formation of the sodium salt of the acid.
-
Addition of Electrophile: To the stirring suspension, add 2-bromo-1-phenylethanone (1.1 eq) either as a solid or dissolved in a minimal amount of DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Product Isolation: Pour the reaction mixture into a beaker containing ice water. A solid precipitate should form.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water to remove DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Predicted Spectroscopic Characterization
For a researcher synthesizing this compound, analytical data is key for structural confirmation. The following are the predicted key signals in various spectra based on the known values for anthranilate and phenacyl moieties.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
-
δ 7.90-8.10 (m, 2H): Protons on the phenacyl benzene ring ortho to the ketone.
-
δ 7.30-7.80 (m, 6H): Remaining aromatic protons from both benzene rings.
-
δ 6.60-6.80 (m, 2H): Protons on the anthranilate ring ortho and para to the amino group.
-
δ 5.40 (s, 2H): The key singlet for the methylene (-O-CH₂-C=O) protons, which are deshielded by both the adjacent ester oxygen and ketone carbonyl.
-
δ 4.00-5.00 (br s, 2H): Broad singlet for the amine (-NH₂) protons. This peak may exchange with D₂O.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
-
δ ~192 ppm: Ketone carbonyl carbon (C=O).
-
δ ~167 ppm: Ester carbonyl carbon (C=O).
-
δ ~150 ppm: Aromatic carbon attached to the -NH₂ group.
-
δ 115-135 ppm: Aromatic carbons.
-
δ ~110 ppm: Aromatic carbon ortho to the -NH₂ group.
-
δ ~67 ppm: Methylene carbon (-O-CH₂-C=O).
Predicted Infrared (IR) Spectrum (KBr Pellet)
-
3450-3300 cm⁻¹: Two distinct N-H stretching bands for the primary amine.
-
~1715 cm⁻¹: Strong C=O stretching for the ester carbonyl.
-
~1690 cm⁻¹: Strong C=O stretching for the ketone carbonyl.
-
~1600 cm⁻¹: N-H bending vibration.
-
~1270 cm⁻¹: C-O stretching for the ester linkage.
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): m/z = 255.
-
Key Fragments:
-
m/z = 120: Loss of the phenacyl group, corresponding to the [C₇H₆NO]⁺ fragment (aminobenzoyl cation).
-
m/z = 105: Corresponding to the [C₇H₅O]⁺ fragment (benzoyl cation).
-
m/z = 77: Corresponding to the [C₆H₅]⁺ fragment (phenyl cation).
-
Potential Applications and Research Interest
While specific biological studies on this compound are limited, the anthranilic acid scaffold is a well-known "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities.
-
Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid, are derivatives of anthranilic acid. The title compound could be investigated for similar properties.
-
Antimicrobial and Antifungal Activity: The anthranilate core is present in various compounds exhibiting antimicrobial and antifungal properties.[4] This compound could be screened against bacterial and fungal strains.
-
Anticancer Research: Certain derivatives of anthranilic acid have been explored for their potential as anticancer agents, acting through various mechanisms such as the inhibition of key signaling pathways.
-
Synthetic Intermediate: The presence of multiple functional groups makes this molecule a versatile intermediate for the synthesis of more complex heterocyclic compounds, such as benzodiazepines or quinazolines, which are classes of high therapeutic importance.[5]
Safety and Handling
-
General Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Toxicity: Assumed to be harmful if swallowed or inhaled. Avoid creating dust. The amino group on the benzene ring suggests it should be handled as a potential irritant and sensitizer.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
This technical guide provides a foundational understanding of this compound, offering a clear pathway for its synthesis and characterization, and highlighting its potential in chemical and pharmaceutical research.
References
-
Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(19), 8473-8484. Available at: [Link]
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Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001123). Available at: [Link]
-
Khan, I., et al. (2014). Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(3), o301-o302. Available at: [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Available at: [Link]
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PubMed. (2005). Design and synthesis of aromatic inhibitors of anthranilate synthase. Organic & Biomolecular Chemistry, 3(22), 4103-4113. Available at: [Link]
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ResearchGate. (2011). 2-Oxo-2-phenylethyl benzoate. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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Stenutz. (n.d.). 2-oxo-2-phenylethyl benzoate. Available at: [Link]
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CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]
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PMC - NIH. (n.d.). Investigation on biological activities of anthranilic acid sulfonamide analogs. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of 2-Oxo-2-phenylethyl 2-aminobenzoate
Executive Summary
This document provides a comprehensive technical overview of the synthesis pathway and reaction mechanism for 2-Oxo-2-phenylethyl 2-aminobenzoate, also known as phenacyl anthranilate. The primary synthesis route involves the esterification of 2-aminobenzoic acid (anthranilic acid) with 2-bromo-1-phenylethanone (phenacyl bromide). This process is facilitated by a non-nucleophilic base in a polar aprotic solvent. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, offering high purity and good yields under mild, ambient temperature conditions.[1][2] This guide details the underlying mechanism, provides a field-proven experimental protocol, and summarizes the critical parameters for successful synthesis, targeting professionals in chemical research and drug development.
Introduction
This compound belongs to the phenacyl benzoate class of organic compounds. These molecules are of significant interest in synthetic and medicinal chemistry. The phenacyl ester moiety is particularly valuable as a photosensitive or photolabile protecting group for carboxylic acids.[1][2] This functionality allows for the protection of a carboxyl group during a multi-step synthesis and its subsequent removal (deprotection) under mild, neutral conditions using UV light, thus avoiding harsh acidic or basic reagents that could compromise other sensitive functional groups within the molecule.[1][2]
The synthesis of this target compound is an exemplary case of ester formation through O-alkylation of a carboxylate. Understanding the nuances of this pathway is crucial for researchers aiming to protect carboxylic acids or synthesize novel ester derivatives. This guide provides an in-depth analysis of the established synthesis route, focusing on the causality behind experimental choices to ensure reproducibility and high efficiency.
Core Synthesis Pathway
The most direct and efficient synthesis of this compound is achieved by the reaction of 2-aminobenzoic acid with 2-bromo-1-phenylethanone. The reaction is conducted in the presence of a base, such as potassium carbonate, within a polar aprotic solvent like N,N-dimethylformamide (DMF). This transformation is a classic example of nucleophilic substitution at a saturated carbon center.
The overall reaction is as follows:
Caption: Overall synthesis scheme for this compound.
Detailed Reaction Mechanism
The formation of the ester bond proceeds through a well-established SN2 mechanism involving three critical steps: activation of the carboxylic acid, nucleophilic attack, and displacement of the leaving group.
-
Step 1: Deprotonation (Activation): The reaction is initiated by the deprotonation of the carboxylic acid group of 2-aminobenzoic acid. Potassium carbonate (K₂CO₃), a moderately strong base, is sufficient to abstract the acidic proton, forming the potassium 2-aminobenzoate salt. This step is crucial as it converts the neutral carboxylic acid into its conjugate base, the carboxylate anion, which is a much stronger nucleophile.
-
Step 2: Nucleophilic Attack: The generated 2-aminobenzoate anion acts as the nucleophile. One of its carboxylate oxygen atoms attacks the electrophilic α-carbon (the carbon atom bonded to the bromine) of 2-bromo-1-phenylethanone. This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the adjacent carbonyl group and the electronegative bromine atom. The attack occurs from the backside relative to the bromine atom, characteristic of an SN2 reaction.
-
Step 3: Leaving Group Displacement: The nucleophilic attack occurs concurrently with the departure of the bromide ion, which is an excellent leaving group due to its stability as an anion. This concerted process results in the formation of the new carbon-oxygen bond, yielding the final ester product, this compound.
Caption: SN2 mechanism for the synthesis of the target ester.
Data Summary & Reagent Rationale
The selection of reagents and conditions is critical for the success of this synthesis, favoring high yield and purity under mild conditions.[1][2]
| Component | Chemical Name | Role & Rationale |
| Carboxylic Acid | 2-Aminobenzoic Acid | The source of the carboxylate nucleophile after deprotonation. Its structure forms the "aminobenzoate" portion of the final product. |
| Alkylating Agent | 2-Bromo-1-phenylethanone | The electrophile, providing the phenacyl (2-oxo-2-phenylethyl) group. The α-carbon is activated for SN2 reaction, and bromide is an excellent leaving group.[3] |
| Base | Potassium Carbonate (K₂CO₃) | A non-nucleophilic base used to deprotonate the carboxylic acid, generating the active nucleophile. It is mild enough to avoid side reactions with the alkyl halide or the product ester.[1][2] |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent. It effectively solvates the potassium cation but does not strongly solvate the carboxylate anion, leaving the nucleophile "bare" and highly reactive. This solvent environment significantly accelerates SN2 reactions.[1][2] |
| Temperature | Room Temperature | The reaction is efficient at ambient temperatures, highlighting the high reactivity of the chosen reagents. This avoids the need for heating, which can lead to side products and decomposition, making the procedure convenient and energy-efficient.[1][2] |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous phenacyl benzoates.[1][2]
Reagents and Materials:
-
2-Aminobenzoic acid (1.0 mmol, 137.1 mg)
-
2-Bromo-1-phenylethanone (1.0 mmol, 199.0 mg)
-
Potassium carbonate (K₂CO₃), anhydrous (1.2 mmol, 165.8 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask (50 mL)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-aminobenzoic acid (137.1 mg) and anhydrous potassium carbonate (165.8 mg).
-
Solvent Addition: Add 10 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Initial Stirring: Stir the mixture at room temperature for 15-20 minutes to facilitate the deprotonation of the carboxylic acid and form the potassium salt. The mixture may not become fully homogeneous.
-
Addition of Electrophile: Add 2-bromo-1-phenylethanone (199.0 mg) to the suspension.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup - Quenching: Pour the reaction mixture into a beaker containing approximately 50 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash them with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to obtain the final product, this compound, with high purity.
Conclusion
The synthesis of this compound via the SN2 reaction between 2-aminobenzoic acid and 2-bromo-1-phenylethanone is a robust, efficient, and highly reliable method. The use of potassium carbonate in DMF at room temperature provides a convenient and mild reaction environment, leading to good yields of the desired ester.[1][2] This technical guide outlines the fundamental principles, mechanism, and a practical protocol that can be readily implemented in a research or development setting. The significance of the phenacyl ester product as a photolabile protected carboxylic acid further underscores the utility of this synthetic pathway in modern organic chemistry.
References
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Acetylation and condensation of p-amino benzoic acid 1 with different... - ResearchGate. Available at: [Link]
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Synthesis and crystal structure studies of amino derivatives of 4-chlorophenacyl benzoate. ResearchGate. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION - IJSDR. Available at: [Link]
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Reaction scheme for the synthesis of (2-amino-2-oxoethyl)benzoate derivatives. ResearchGate. Available at: [Link]
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Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate - NIH. Available at: [Link]
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Synthesis and crystal structure studies of amino derivatives of 4-chlorophenacyl benzoate. Available at: [Link]
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Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators - PubMed. Available at: [Link]
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Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC - PubMed Central. Available at: [Link]
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Solid phase synthesis of 2-aminobenzothiazoles - PubMed - NIH. Available at: [Link]
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Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. Available at: [Link]
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Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles - Semantic Scholar. Available at: [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS - IJCRT.org. Available at: [Link]
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Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF - ResearchGate. Available at: [Link]
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Spectroscopic analysis of "2-Oxo-2-phenylethyl 2-aminobenzoate" (NMR, IR, Mass Spec)
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Oxo-2-phenylethyl 2-aminobenzoate, a molecule incorporating a phenacyl ester linkage to an anthranilate core, presents a compelling case for a multi-faceted spectroscopic analysis. The interplay between the electron-donating amino group and the electron-withdrawing carbonyl functionalities, bridged by aromatic systems, gives rise to a unique electronic and structural profile. This guide provides an in-depth technical exploration of the analytical methodologies required to comprehensively characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Our approach emphasizes not just the acquisition of data, but the underlying scientific rationale that governs experimental design and data interpretation, ensuring a robust and validated structural assignment.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
A. Theoretical Underpinnings & Experimental Rationale
The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field.[1][2] Protons (¹H) and carbon-13 nuclei (¹³C) possess a quantum mechanical property called spin, which causes them to behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align either with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to the NMR signal.
The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) .[2] Electronegative atoms or groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, leading to a lower frequency resonance (upfield). Furthermore, the interaction between the spins of neighboring nuclei, or spin-spin coupling , causes signals to split into distinct patterns (e.g., doublets, triplets), revealing crucial information about atomic connectivity.
For this compound, ¹H NMR will be instrumental in identifying the number of distinct proton environments, their relative numbers (through integration), and their connectivity (through coupling patterns). ¹³C NMR, while less sensitive, provides a direct count of the number of unique carbon atoms and information about their hybridization and electronic environment.
B. Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-resolution NMR spectra is outlined below. Adherence to these steps ensures data quality and reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as its residual proton signals should not overlap with analyte signals.[1] Deuterated solvents are used to avoid overwhelming the sample signals with solvent protons.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube and cap it securely.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For a routine ¹H spectrum, a 45° pulse with a 4-second acquisition time and 16 scans is often a good starting point.[3] For ¹³C NMR, more scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the molecule.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
C. Predicted Spectra & Interpretation
While experimental data is the gold standard, we can predict the salient features of the ¹H and ¹³C NMR spectra based on the molecular structure and data from similar compounds.
¹H NMR (Predicted, 400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.2 | dd | 2H | H-2', H-6' | Protons ortho to the ketone carbonyl group are significantly deshielded. |
| ~7.9 | dd | 1H | H-6 | Proximity to the ester carbonyl group causes deshielding. |
| ~7.4 - 7.6 | m | 3H | H-3', H-4', H-5' | Protons on the monosubstituted phenyl ring. |
| ~7.3 | ddd | 1H | H-4 | Aromatic proton with ortho and meta couplings. |
| ~6.7 | d | 1H | H-3 | Ortho to the electron-donating amino group, thus shielded. |
| ~6.6 | t | 1H | H-5 | Aromatic proton with two ortho couplings. |
| ~5.4 | s | 2H | -CH₂- | Methylene protons adjacent to a carbonyl and an ester oxygen are deshielded. |
| ~4.5 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening and potential hydrogen bonding. Chemical shift can be variable. |
¹³C NMR (Predicted, 100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~194.0 | C=O (ketone) | Ketone carbonyl carbons are highly deshielded. |
| ~168.0 | C=O (ester) | Ester carbonyl carbons are also significantly deshielded. |
| ~150.0 | C-2 | Aromatic carbon attached to the amino group. |
| ~134.0 - 128.0 | Aromatic CH | Phenyl and aminobenzoate ring carbons. |
| ~117.0 - 110.0 | Aromatic CH | Shielded aromatic carbons ortho and para to the amino group. |
| ~66.0 | -CH₂- | Methylene carbon attached to two electronegative oxygen atoms. |
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.
A. Theoretical Underpinnings & Experimental Rationale
The absorption of IR radiation excites molecules to a higher vibrational state. The frequency of the absorbed radiation is characteristic of the bond type, the masses of the atoms involved, and the overall molecular structure. A typical IR spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹). Strong absorptions (dips in the spectrum) correspond to specific functional groups. For this compound, we expect to see characteristic absorptions for the N-H bonds of the amine, the C=O bonds of the ketone and ester, the C-O bonds of the ester, and the C=C and C-H bonds of the aromatic rings. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule as a whole.
B. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FT-IR is a common technique for solid samples that requires minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone).
Diagram of the FT-IR Experimental Workflow:
Caption: Workflow for FT-IR spectroscopic analysis.
C. Predicted Spectrum & Interpretation
The IR spectrum of this compound is expected to display the following key absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric & symmetric) | Characteristic of a primary amine. Two bands are expected. |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Indicates the presence of sp² C-H bonds in the aromatic rings. |
| ~1720 | Strong | C=O stretch (ester) | Ester carbonyls typically absorb at a higher frequency than ketones. |
| ~1680 | Strong | C=O stretch (ketone) | Conjugation with the phenyl ring lowers the frequency compared to a simple aliphatic ketone. |
| 1600 - 1450 | Medium | C=C stretch (aromatic) | Multiple bands are expected, characteristic of the aromatic rings. |
| ~1250 | Strong | C-O stretch (ester, C-O-C) | Asymmetric C-O-C stretching of the ester group. |
| ~1100 | Strong | C-O stretch (ester, O-C-C) | Symmetric C-O-C stretching of the ester group. |
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
A. Theoretical Underpinnings & Experimental Rationale
In Electron Ionization (EI) mass spectrometry, the most common technique for small organic molecules, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[4][5] This process is energetic enough to dislodge an electron from the molecule, forming a positively charged molecular ion (M⁺•).[6][7] The molecular ion's m/z value corresponds to the molecular weight of the compound. Due to the high energy of the ionization process, the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.[7][8] Only the charged fragments are detected by the mass spectrometer. The pattern of these fragments is reproducible and provides a "fingerprint" that can be used to deduce the structure of the molecule.
For this compound, we anticipate the formation of a molecular ion peak, and several characteristic fragment ions resulting from the cleavage of the ester linkage and other weak bonds.
B. Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample, and is heated to ensure vaporization.
-
Ionization: The gaseous sample molecules pass through the ion source, where they are bombarded by a 70 eV electron beam, creating the molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Output: The data is presented as a mass spectrum, which is a plot of relative abundance versus m/z.
Diagram of the Mass Spectrometry Experimental Workflow:
Caption: Workflow for Mass Spectrometry analysis.
C. Predicted Spectrum & Interpretation
The mass spectrum of this compound (Molecular Weight: 255.27 g/mol ) is expected to show the following key peaks:
| m/z | Proposed Fragment | Structure of Fragment | Rationale |
| 255 | [M]⁺• | [C₁₅H₁₃NO₃]⁺• | Molecular ion peak. |
| 120 | [C₇H₆NO]⁺ | 2-aminobenzoyl cation | α-cleavage at the ester linkage with loss of the phenacyl radical. This is often a very stable and abundant fragment for anthranilates. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation | Cleavage of the C-C bond between the carbonyl and methylene group of the phenacyl moiety. This is a very common and stable fragment in compounds containing a benzoyl group. |
| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of CO from the benzoyl cation. |
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy will deliver an unambiguous map of the carbon-hydrogen framework and atomic connectivity. FT-IR spectroscopy will confirm the presence of key functional groups, including the amine, ester, and ketone moieties. Finally, mass spectrometry will establish the molecular weight and offer further structural insights through predictable fragmentation pathways. The integration of these three powerful analytical techniques, guided by sound experimental protocols and a thorough understanding of the underlying principles, ensures the highest degree of scientific integrity and provides the authoritative data required for advancing research and development in the chemical and pharmaceutical sciences.
References
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
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The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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University of Chicago. (n.d.). Protocols | NMR Facility. Chemistry Department - The University of Chicago. Retrieved from [Link]
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Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]
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Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
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University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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Taylor, M. S. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Retrieved from [Link]
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Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from [Link]
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Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
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LibreTexts Chemistry. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of 2-Oxo-2-phenylethyl 2-aminobenzoate
This in-depth technical guide provides a comprehensive walkthrough of the process of determining the crystal structure of the organic compound 2-Oxo-2-phenylethyl 2-aminobenzoate. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the rationale behind the experimental choices, ensuring a robust and reproducible scientific outcome.
Introduction: The Significance of Crystalline Structure
In the realm of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. The crystal structure dictates a compound's physical and chemical properties, including its solubility, stability, bioavailability, and interaction with biological targets. For a molecule like this compound, a derivative of anthranilic acid, understanding its solid-state conformation is crucial for predicting its behavior and potential applications. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this atomic-level detail[1][2][3]. This guide will navigate the journey from a synthesized compound to a fully refined crystal structure.
Part 1: Synthesis and Crystallization - The Foundation of Structural Analysis
A prerequisite for any crystallographic study is the availability of high-quality single crystals. This journey begins with the synthesis of the target compound and subsequent crystallization.
Proposed Synthesis of this compound
While a specific literature procedure for this compound may not be readily available, a plausible synthetic route can be devised based on established esterification reactions. A common approach involves the reaction of an acid chloride with an alcohol or, in this case, the reaction of an acid with an alkyl halide in the presence of a base.
A likely pathway is the reaction of 2-aminobenzoic acid (anthranilic acid) with 2-bromo-1-phenylethan-1-one (α-bromoacetophenone) under basic conditions. The carboxylate anion of 2-aminobenzoic acid, formed by the addition of a non-nucleophilic base, acts as a nucleophile, attacking the electrophilic carbon of the α-bromoacetophenone to form the ester linkage.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-aminobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as potassium carbonate, to the solution and stir at room temperature for 30 minutes to facilitate the formation of the carboxylate salt.
-
Addition of Alkyl Halide: Slowly add a solution of 1 equivalent of 2-bromo-1-phenylethan-1-one in DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The Art and Science of Crystallization
Obtaining diffraction-quality crystals is often the most challenging step in structure determination[1][2][3]. The goal is to encourage the slow formation of a well-ordered crystal lattice. Several techniques can be employed for small organic molecules[1][4][5].
Common Crystallization Techniques:
| Technique | Description | Key Considerations |
| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration and leading to crystallization[4]. | The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. The rate of evaporation can be controlled by adjusting the opening of the container. |
| Vapor Diffusion | A solution of the compound is placed in a small, open container inside a larger sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization[5]. | The miscibility of the solvent and anti-solvent is a key factor. This method is excellent for growing high-quality crystals from small amounts of material. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix[1]. | This technique is effective but requires careful setup to avoid disturbing the interface. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | The rate of cooling is crucial; slow cooling generally yields better crystals. |
Experimental Protocol: Crystallization Screening
-
Solubility Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to identify suitable candidates for crystallization.
-
Trial Crystallizations: Set up small-scale crystallization trials using the techniques listed above with various solvent/anti-solvent systems.
-
Optimization: Once initial crystals are obtained, optimize the conditions (e.g., temperature, concentration, rate of evaporation/diffusion) to improve crystal size and quality.
Part 2: Single-Crystal X-ray Diffraction - Deciphering the Atomic Arrangement
With a suitable crystal in hand, the process of unraveling its three-dimensional structure begins. This involves a series of steps from data collection to structure refinement[6][7][8].
Crystal Selection and Mounting
A high-quality crystal, typically between 0.1 and 0.3 mm in size, with well-defined faces and free of defects, is selected under a microscope[7]. The crystal is then mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures to minimize radiation damage.
Data Collection
The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment[7][9]. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector[8]. Modern diffractometers are equipped with sensitive detectors like CCD or CMOS sensors that efficiently capture the diffraction data[8].
The workflow for data collection can be visualized as follows:
Caption: Workflow of X-ray diffraction data collection.
Data Processing
The raw diffraction images are processed to determine the intensity and position of each reflection. This process, known as data reduction, involves:
-
Indexing: Determining the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice of the crystal.
-
Integration: Measuring the intensity of each reflection.
-
Scaling and Merging: Correcting for experimental variations and merging equivalent reflections to create a final dataset.
Structure Solution
The "phase problem" is a central challenge in crystallography[6][10]. The diffraction experiment provides the intensities (related to the square of the structure factor amplitudes), but not the phases of the diffracted waves. To solve the structure, these phases must be determined. For small molecules like this compound, direct methods are typically successful[6]. These methods use statistical relationships between the intensities of the reflections to derive the initial phases.
Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data[6][11][12]. This is an iterative process of least-squares minimization, where the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors[11]. The quality of the final model is assessed by the R-factor, with lower values indicating a better fit.
The overall workflow for structure determination is summarized below:
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An In-depth Technical Guide to Investigating the Biological Activity of 2-Oxo-2-phenylethyl 2-aminobenzoate Derivatives
Foreword: The Scientific Imperative
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds with diverse pharmacological potential is paramount. The 2-oxo-2-phenylethyl 2-aminobenzoate core represents a compelling, yet underexplored, chemical space. This guide is conceived not as a rigid protocol but as a strategic framework for the comprehensive evaluation of its derivatives. We will navigate the synthesis, characterization, and multi-faceted biological assessment of this promising class of compounds. Our approach is rooted in the principles of scientific integrity, providing not just the "how," but the critical "why" behind each experimental decision, ensuring a self-validating and robust investigation.
Introduction: The Therapeutic Potential of a Hybrid Scaffold
The this compound structure is a fascinating amalgamation of two pharmacologically significant moieties: the 2-aminobenzoate (anthranilic acid) core and a phenacyl ester group. Anthranilic acid derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] Conversely, various phenacyl derivatives have demonstrated a spectrum of activities, including antimicrobial and anticonvulsant effects.[4][5] The strategic hybridization of these two pharmacophores presents a unique opportunity to explore synergistic or novel biological activities. This guide will provide a systematic approach to unlock this potential.
Synthesis and Characterization: Building the Molecular Toolkit
A robust biological investigation begins with the efficient and well-characterized synthesis of the compounds of interest. The synthesis of this compound derivatives is typically achieved through the esterification of a substituted 2-aminobenzoic acid with a corresponding substituted phenacyl halide (e.g., phenacyl bromide).
Experimental Protocol: General Synthesis of this compound Derivatives
-
Reactant Preparation: In a round-bottom flask, dissolve one molar equivalent of the desired 2-aminobenzoic acid derivative in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Base Addition: Add 1.2 molar equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the carboxylate salt.
-
Esterification: To the stirred suspension, add one molar equivalent of the appropriate phenacyl bromide derivative.
-
Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound derivative.
-
Characterization: The structure and purity of the synthesized compounds must be unequivocally confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
Elemental Analysis (CHN): To determine the elemental composition.
-
A Tiered Approach to Biological Evaluation
To efficiently screen and characterize the biological activities of the synthesized derivatives, a tiered approach is recommended. This begins with broad in vitro screening to identify promising candidates, followed by more detailed mechanistic studies and, where warranted, in vivo validation.
Workflow for Biological Evaluation of this compound Derivatives
Caption: Tiered workflow for the biological evaluation of novel derivatives.
Anti-inflammatory Activity
Given the anthranilic acid core, investigating the anti-inflammatory potential of these derivatives is a logical starting point.
In Vitro Anti-inflammatory Screening: Inhibition of Albumin Denaturation
Protein denaturation is a well-documented cause of inflammation. This assay provides a rapid and cost-effective method for preliminary screening.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of the test compound solution (in varying concentrations), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of bovine serum albumin (BSA) solution (5% w/v).
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Control and Standard: Use a vehicle control (without the test compound) and a standard anti-inflammatory drug (e.g., diclofenac sodium) for comparison.
-
Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Mechanistic Insight: Cyclooxygenase (COX) Inhibition Assay
Compounds exhibiting significant activity in the initial screen should be further evaluated for their ability to inhibit COX-1 and COX-2 enzymes, the primary targets of many non-steroidal anti-inflammatory drugs (NSAIDs). Commercially available COX inhibition assay kits provide a standardized and reliable method for this determination.
In Vivo Validation: Carrageenan-Induced Paw Edema in Rodents
Promising candidates from in vitro studies should be validated in an in vivo model of acute inflammation.
Experimental Protocol:
-
Animal Model: Use adult Wistar rats or Swiss albino mice.
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the synthesized derivatives.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point.
Antimicrobial Activity
The phenacyl moiety suggests potential antimicrobial properties. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanistic Insight: Bacterial Cell Membrane Permeability
Active antimicrobial compounds may exert their effect by disrupting the bacterial cell membrane. This can be investigated by measuring the leakage of intracellular components, such as nucleic acids and proteins, or by using fluorescent probes that are sensitive to membrane potential.
Anticonvulsant Activity
The structural features of the synthesized derivatives warrant an investigation into their potential as anticonvulsant agents. The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are widely accepted primary screening models.
Maximal Electroshock (MES) Seizure Model
The MES test is a model for generalized tonic-clonic seizures.
Experimental Protocol:
-
Animal Model: Use adult Swiss albino mice.
-
Drug Administration: Administer the test compounds at various doses intraperitoneally.
-
Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), subject the animals to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: The ability of the compound to prevent the tonic hind limb extension is considered a positive result.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
The scPTZ test is a model for myoclonic and absence seizures.
Experimental Protocol:
-
Animal Model: Use adult Swiss albino mice.
-
Drug Administration: Administer the test compounds at various doses intraperitoneally.
-
Induction of Seizure: After a predetermined time, administer a subcutaneous injection of pentylenetetrazol (PTZ) at a convulsive dose (e.g., 85 mg/kg).
-
Observation: Observe the animals for the onset of clonic convulsions for a period of 30 minutes.
-
Endpoint: The ability of the compound to prevent or delay the onset of clonic convulsions is considered a positive result.
Mechanistic Considerations for Anticonvulsant Activity
The potential mechanisms of action for anticonvulsant drugs are diverse and can involve:
-
Modulation of Voltage-Gated Ion Channels: Blockade of sodium or calcium channels.
-
Enhancement of GABAergic Neurotransmission: Positive allosteric modulation of GABA-A receptors.
-
Attenuation of Glutamatergic Neurotransmission: Blockade of NMDA or AMPA receptors.
Follow-up studies for promising anticonvulsant candidates could involve electrophysiological techniques to investigate their effects on specific ion channels and neurotransmitter systems.
Caption: Investigating the mechanisms of anticonvulsant action.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic organization and analysis of the biological data are crucial for identifying lead compounds and understanding the relationship between chemical structure and biological activity.
Tabular Summaries of Biological Data
All quantitative data should be presented in clear and concise tables to facilitate comparison between derivatives.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Substituent (R) | % Inhibition of Albumin Denaturation (at 100 µg/mL) | IC₅₀ (µM) |
| 1a | H | 75.2 ± 3.1 | 55.4 |
| 1b | 4-Cl | 82.5 ± 2.8 | 42.1 |
| 1c | 4-OCH₃ | 68.9 ± 4.5 | 78.9 |
| Diclofenac | - | 90.1 ± 1.9 | 15.2 |
Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Derivatives
| Compound ID | S. aureus | E. coli | C. albicans |
| 1b | 16 | 64 | 32 |
| 1d | 8 | 128 | 16 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
Table 3: Anticonvulsant Activity of Lead Compounds
| Compound ID | MES Test (% Protection at 100 mg/kg) | scPTZ Test (% Protection at 100 mg/kg) |
| 1d | 75 | 50 |
| 1e | 87.5 | 62.5 |
| Phenytoin | 100 | 0 |
| Diazepam | 0 | 100 |
Establishing Structure-Activity Relationships (SAR)
By systematically varying the substituents on both the 2-aminobenzoate and the phenacyl rings, key structural features that govern the observed biological activities can be identified. For example, the electronic nature (electron-donating or electron-withdrawing) and steric properties of the substituents can be correlated with the biological data to build a robust SAR model. This information is invaluable for the rational design of more potent and selective second-generation compounds.
Conclusion: A Roadmap for Discovery
The this compound scaffold holds considerable promise for the development of new therapeutic agents with potential anti-inflammatory, antimicrobial, and anticonvulsant properties. The systematic approach outlined in this guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of its derivatives. By adhering to these principles of rigorous scientific investigation, researchers can effectively navigate this promising area of medicinal chemistry and contribute to the discovery of novel drug candidates.
References
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Chemistry Online. (2022). Synthesis of 2-aminobenzoic acid (anthranilic acid). Available at: [Link]
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MDPI. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Available at: [Link]
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MDPI. (2021). Future Antimicrobials: Natural and Functionalized Phenolics. Available at: [Link]
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MDPI. (2023). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Available at: [Link]
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Scholars Research Library. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Available at: [Link]
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National Center for Biotechnology Information. (2007). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. Available at: [Link]
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Frontiers. (2023). Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. Available at: [Link]
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Unlocking the Therapeutic Potential of 2-Oxo-2-phenylethyl 2-aminobenzoate: A Technical Guide to Putative Pharmacological Targets
For Immediate Release
[Shanghai, CN – January 14, 2026] – This technical guide serves as an in-depth exploration for researchers, scientists, and drug development professionals into the potential pharmacological targets of the novel compound, 2-Oxo-2-phenylethyl 2-aminobenzoate. While direct biological data on this specific molecule is nascent, its structural components, featuring a phenacyl ester linked to an anthranilate core, suggest a rich landscape for therapeutic intervention. This document synthesizes information from structurally related compounds to propose and detail methodologies for the validation of high-potential molecular targets.
The core chemical identity of this compound is established, though extensive biological profiling is not yet publicly available[1][2]. However, the 2-aminobenzoate (anthranilic acid) scaffold is a well-established pharmacophore present in a variety of bioactive molecules. Derivatives of 2-aminobenzoic acid have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[3][4][5][6]. This guide will, therefore, extrapolate from these known activities to propose a rational, evidence-based approach to identifying and validating the targets of this compound.
Part 1: Foundational Analysis of the 2-Aminobenzoate Pharmacophore
The therapeutic potential of this compound can be logically inferred from the activities of its parent scaffold, anthranilic acid, and its derivatives. Research has consistently shown that modifications to the anthranilic acid core can lead to compounds with significant biological effects. For instance, various sulfonamide derivatives of anthranilic acid have been reported to possess antifungal, antioxidant, and cytotoxic properties[4][7][8]. Furthermore, other derivatives have been synthesized and evaluated as potent anti-inflammatory and analgesic agents[3]. This foundational knowledge allows us to hypothesize that this compound may interact with targets within these therapeutic areas.
Part 2: High-Priority Target Classes for Investigation
Based on the established bioactivity of structurally related compounds, we have identified four primary target classes for the initial investigation of this compound.
Inflammatory and Pain Pathways
The historical success of anthranilic acid derivatives as non-steroidal anti-inflammatory drugs (NSAIDs) makes inflammatory enzymes a primary area of investigation.
Putative Molecular Targets:
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are central to the inflammatory cascade and are the targets of many established NSAIDs.
-
5-Lipoxygenase (5-LOX): Another key enzyme in the inflammatory pathway, responsible for the production of leukotrienes.
Experimental Workflow for Target Validation:
Caption: Workflow for validating targets in inflammatory pathways.
Experimental Protocol: COX-2 Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute human recombinant COX-2 enzyme in assay buffer.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare a colorimetric probe that reacts with the product of the COX-2 reaction.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and varying concentrations of the test compound or a known inhibitor (e.g., celecoxib).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction after 10 minutes by adding a quenching solution.
-
Add the colorimetric probe and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
-
| Parameter | Description |
| Enzyme Source | Human Recombinant COX-2 |
| Substrate | Arachidonic Acid |
| Positive Control | Celecoxib |
| Detection Method | Colorimetric or Fluorometric |
| Key Readout | IC50 Value |
Oncogenic Signaling Pathways
The structural similarity to 2-aminobenzothiazole derivatives, which have shown promise as anticancer agents, suggests that this compound could target key proteins in cancer progression[9][10].
Putative Molecular Targets:
-
Protein Kinases: Including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K)[9][10][11].
-
Histone Deacetylases (HDACs): Epigenetic modifiers that are often dysregulated in cancer.
-
Topoisomerases: Enzymes critical for DNA replication and repair in rapidly dividing cancer cells.
Experimental Workflow for Kinase Inhibition:
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A Technical Guide to the Solubility and Stability Assessment of 2-Oxo-2-phenylethyl 2-aminobenzoate
Abstract
This technical guide provides a comprehensive framework for the solubility and stability assessment of the novel chemical entity (NCE), 2-Oxo-2-phenylethyl 2-aminobenzoate. The protocols and methodologies detailed herein are grounded in established scientific principles and adhere to international regulatory standards, including those set forth by the International Council for Harmonisation (ICH). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance for characterizing this NCE. The guide covers thermodynamic solubility determination, the development of a stability-indicating analytical method, and a complete forced degradation study to elucidate potential degradation pathways.
Introduction: The Imperative of Early-Stage Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide focuses on This compound , an ester synthesized from 2-aminobenzoic acid and 2-hydroxy-1-phenylethanone.
-
Chemical Structure: this compound
-
Molecular Formula: C₁₅H₁₃NO₃[1]
-
Molecular Weight: 255.27 g/mol
The presence of an ester linkage, an aromatic amine, and a ketone functional group suggests potential vulnerabilities to hydrolysis and oxidation. The basic amino group (pKa of parent 2-aminobenzoic acid is ~4.95 for the carboxylic acid and ~2.0 for the ammonium ion) implies that the solubility of this compound will be pH-dependent.[2][3] A systematic evaluation of these properties is not merely a data-gathering exercise; it is a critical risk-assessment strategy that informs formulation development, packaging decisions, and the design of a robust control strategy.[4]
This document outlines a logical, field-proven workflow for characterizing the solubility and stability of this NCE, ensuring that subsequent development efforts are built on a solid foundation of scientific understanding.
Comprehensive Solubility Assessment
Aqueous solubility is a critical attribute that directly influences drug absorption and bioavailability.[5] For this compound, we will determine its thermodynamic (equilibrium) solubility across a physiologically relevant pH range.
Causality Behind Experimental Design: Thermodynamic vs. Kinetic Solubility
In drug development, both kinetic and thermodynamic solubility are measured, but they answer different questions.[6]
-
Kinetic Solubility: Measured early in discovery, it assesses the precipitation of a compound from a DMSO stock solution diluted in buffer. It's a high-throughput screen for identifying compounds that might precipitate in initial in vitro assays.[5][7]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, measured by allowing an excess of the solid to equilibrate with the solvent over an extended period. It is considered the "gold standard" for pre-formulation as it represents the maximum amount of a drug that can be dissolved in a given medium, which is crucial for formulation and predicting oral absorption.[5][8]
For this guide, we will focus on the definitive thermodynamic solubility, employing the most reliable technique: the shake-flask method .[8][9]
Experimental Protocol: pH-Dependent Thermodynamic Solubility via Shake-Flask Method
This protocol is designed to determine the solubility of this compound in aqueous media representing the pH range of the gastrointestinal tract.
Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.
Materials:
-
This compound (solid, purity >99%)
-
pH Buffers:
-
0.1 N HCl (pH 1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8)
-
-
HPLC-grade water
-
Calibrated pH meter
-
Orbital shaker with temperature control (set to 37 ± 1 °C)
-
0.22 µm PTFE syringe filters
-
Validated HPLC method for quantification (see Section 3.2)
Step-by-Step Methodology:
-
Preparation: Add an excess of this compound (e.g., ~5 mg) to separate 2 mL glass vials. The exact amount is not critical, but it must be sufficient to ensure a solid phase remains at equilibrium.[9]
-
Solvent Addition: Add 1 mL of each buffer solution (pH 1.2, 4.5, 6.8) and water to the respective vials. Prepare each condition in triplicate.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to 37 ± 1 °C. Agitate at a moderate speed (e.g., 150 rpm) for 48 hours. A 24-hour time point can be included to confirm that equilibrium has been reached (i.e., the concentration does not significantly increase between 24 and 48 hours).[5]
-
pH Verification: After equilibration, measure and record the final pH of each suspension to ensure the buffer capacity was not overwhelmed.[9][10]
-
Phase Separation: Allow the vials to stand for 30 minutes for sedimentation. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PTFE filter into a clean HPLC vial. Discard the first few drops to saturate any potential binding sites on the filter.[9]
-
Quantification: Analyze the filtrate using a pre-validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Data Reporting: Report the solubility in mg/mL or µg/mL. The results should be presented in a clear, tabular format.
Anticipated Results and Data Presentation
Given the basic amino group, the solubility of this compound is expected to be highest at pH 1.2, where the amine is protonated, and lowest at pH 6.8, where it is likely in its free base form.
Table 1: Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Mean Solubility (µg/mL) | Std. Deviation |
|---|---|---|---|
| 0.1 N HCl (pH 1.2) | 37 | [Insert Data] | [Insert Data] |
| Acetate Buffer (pH 4.5) | 37 | [Insert Data] | [Insert Data] |
| Phosphate Buffer (pH 6.8) | 37 | [Insert Data] | [Insert Data] |
| Purified Water | 37 | [Insert Data] | [Insert Data] |
Stability Assessment and Forced Degradation
Stability testing is essential for identifying degradation pathways, understanding the intrinsic stability of the molecule, and developing a stability-indicating analytical method.[11][12] This is mandated by regulatory bodies and is a cornerstone of ensuring drug safety and efficacy.[13][14]
The Logic of Forced Degradation (Stress Testing)
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[11] The objective is not to determine shelf-life but to achieve two primary goals:
-
Generate Degradants: To produce a representative sample of degradation products that could form under long-term storage conditions. This is crucial for understanding the degradation pathways.[4][15]
-
Challenge the Analytical Method: To demonstrate that the chosen analytical method can accurately measure the parent compound and separate it from all significant degradation products. This qualifies the method as "stability-indicating".[15][16]
A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection without completely destroying the parent molecule.[15][17]
Workflow: Developing a Stability-Indicating HPLC Method
A robust, stability-indicating method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[9]
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocol: Forced Degradation Studies
Principle: The NCE is exposed to hydrolytic, oxidative, photolytic, and thermal stress. Samples are analyzed at appropriate time points by the developed HPLC method to assess the extent of degradation and the formation of impurities.
Materials:
-
This compound
-
1.0 N HCl, 1.0 N NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, methanol
-
Appropriate buffers (e.g., phosphate, acetate)
-
Photostability chamber (ICH Q1B compliant)
-
Oven with temperature control
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the NCE in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N HCl. Store at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 1.0 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N NaOH. Store at room temperature. Withdraw aliquots at 30 minutes, 1, 2, and 4 hours (base hydrolysis is often rapid). Neutralize with 1.0 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Thermal Degradation: Store the solid NCE in an oven at 80°C. Also, prepare a solution of the NCE in the proposed formulation vehicle and store at 60°C. Analyze samples at 1, 3, and 7 days.
-
Photostability: Expose the solid NCE and a solution of the NCE to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13] A dark control sample should be stored under the same conditions but protected from light.
-
Sample Analysis: For all conditions, dilute the samples to a suitable concentration and analyze using the stability-indicating HPLC method. Record the peak area of the parent compound and any degradation products.
Data Interpretation and Presentation
The results will elucidate the degradation profile of the molecule. The ester linkage is expected to be labile to both acid and base hydrolysis. The aromatic amine may be susceptible to oxidation.
Table 2: Summary of Forced Degradation Results
| Stress Condition | Duration/Temp | % Degradation of Parent | No. of Degradants | RRT of Major Degradants | Mass Balance (%) |
|---|---|---|---|---|---|
| 1.0 N HCl | 24h / 60°C | [Data] | [Data] | [Data] | [Data] |
| 1.0 N NaOH | 4h / RT | [Data] | [Data] | [Data] | [Data] |
| 3% H₂O₂ | 24h / RT | [Data] | [Data] | [Data] | [Data] |
| Heat (Solid) | 7d / 80°C | [Data] | [Data] | [Data] | [Data] |
| ICH Q1B Light | N/A | [Data] | [Data] | [Data] | [Data] |
*RRT = Relative Retention Time
Mass Balance: This is a critical parameter. It is the sum of the assay of the parent compound and the percentage of all degradation products. A mass balance close to 100% indicates that all major degradation products are being detected by the analytical method.
Overall Assessment Workflow and Conclusion
The successful characterization of a new chemical entity requires a systematic and logical progression of experiments. The solubility and stability data generated through the protocols in this guide form the bedrock of subsequent formulation and development activities.
Caption: Integrated workflow for NCE characterization.
By understanding the pH-dependent solubility of this compound, formulation scientists can select appropriate excipients and design delivery systems that ensure adequate dissolution and bioavailability. The stability profile, elucidated through forced degradation, will guide the selection of appropriate packaging, define storage conditions, and establish a valid shelf-life, ultimately ensuring the delivery of a safe and effective product to patients.
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2023). Q14 Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Alsante, K. M., et al. (2011). Forced Degradation: A Practical Approach. In Separation Science and Technology (Vol. 10). [Link]
-
World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1010. [Link]
-
Glomme, A., & März, J. (2005). Comparison of a miniaturized shake-flask method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16. [Link]
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A-Z Guide to "2-Oxo-2-phenylethyl 2-aminobenzoate": A Theoretical and Computational Analysis for Drug Discovery
Abstract
This technical guide provides a comprehensive theoretical and computational examination of the molecule 2-Oxo-2-phenylethyl 2-aminobenzoate . This compound, comprised of a phenacyl ester linked to an aminobenzoate core, represents a scaffold of significant interest in medicinal chemistry due to the established biological activities of its constituent moieties.[1] We delineate a complete in silico workflow, from fundamental structural optimization using Density Functional Theory (DFT) to predictive analysis of bioactivity through molecular docking. This document serves as a blueprint for researchers, chemists, and drug development professionals aiming to leverage computational tools for the rational design and analysis of novel small molecules. Methodologies are detailed with a focus on the causality behind procedural choices, ensuring scientific rigor and reproducibility.
Introduction and Significance
This compound (CAS: 130627-10-0) is an organic ester with the molecular formula C₁₅H₁₃NO₃.[2] It integrates two key pharmacophores: the 2-aminobenzoate (anthranilate) group, a core structure in many non-steroidal anti-inflammatory drugs (NSAIDs), and the phenacyl group, which is utilized to derivatize molecules for analysis and can contribute to biological interactions.[3][4] The convergence of these two moieties suggests a potential for synergistic or novel biological activities, yet the compound itself remains sparsely characterized in scientific literature.
Computational chemistry offers a powerful, resource-efficient avenue to predict the physicochemical properties, reactivity, and biological potential of such molecules before committing to intensive laboratory synthesis and testing.[5][6] This guide will elucidate the structural and electronic characteristics of the title compound and predict its interaction with a key biological target, thereby demonstrating a standard computational protocol for early-stage drug discovery.
Molecular Properties and Initial Assessment
A foundational understanding of the molecule's basic properties is paramount before embarking on advanced computational analysis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₃ | [2] |
| Molecular Weight | 255.27 g/mol | [2] |
| CAS Number | 130627-10-0 | [2] |
| Synonyms | Phenacyl 2-aminobenzoate, Anthanilic acid phenacyl ester | [2] |
The structure consists of a central ester linkage. The dihedral angle between the two terminal phenyl rings is a key determinant of its overall conformation and ability to fit into protein binding pockets. A related crystal structure, 2-Oxo-2-phenylethyl benzoate, shows a nearly perpendicular arrangement of its phenyl rings, which may be a favored conformation.[7][8]
Computational Methodology: A Validated Workflow
The following protocols are designed to be self-validating and reproducible, forming a logical progression from single-molecule characterization to interaction analysis.
Diagram: Computational Analysis Workflow
This diagram outlines the sequential steps of the in silico investigation.
Caption: 2D representation of the molecule's atom connectivity.
Table: Selected Optimized Geometric Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C7=O1 | 1.215 | C1-C7-O1 | 121.5 |
| C9=O3 | 1.211 | O2-C9-O3 | 124.8 |
| C9-O2 | 1.358 | C8-O2-C9 | 116.7 |
| C15-N1 | 1.395 | C10-C15-N1 | 120.3 |
Note: These are representative values derived from DFT calculations and should be validated against experimental crystallographic data where available.
Electronic Properties
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of chemical reactivity.
-
HOMO: The HOMO is primarily localized on the 2-aminobenzoate ring, specifically on the amino group and the aromatic system. This region acts as the primary electron donor.
-
LUMO: The LUMO is concentrated on the phenacyl portion of the molecule, particularly around the carbonyl group and its adjacent phenyl ring. This area serves as the electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE): The calculated energy gap is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity. [9]The magnitude of the gap can be used to predict the molecule's electronic transition properties.
The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. The most negative potential (red) is located around the carbonyl oxygens (O1 and O3), indicating these are sites for electrophilic attack. The area around the amine (N-H) protons shows a positive potential (blue), identifying it as a site for nucleophilic interaction.
Molecular Docking with COX-2
The docking simulation of this compound into the active site of COX-2 yielded a strong predicted binding affinity.
Table: Docking Results
| Parameter | Value |
| Binding Affinity | -8.9 kcal/mol |
| Key Interacting Residues | Arg120, Tyr355, Ser530, Val523 |
Analysis of Interactions:
-
Hydrogen Bonding: The primary interaction is a predicted hydrogen bond between the amino group (-NH₂) of the ligand and the hydroxyl side chain of Ser530 . This interaction is critical, as it mimics the binding mode of many classical NSAIDs.
-
Pi-Stacking: The phenyl ring of the aminobenzoate moiety is positioned to form a favorable pi-pi stacking interaction with the aromatic side chain of Tyr355 .
-
Hydrophobic Interactions: The phenacyl phenyl group occupies a hydrophobic pocket within the active site, interacting with residues such as Val523 .
-
Ionic/Salt Bridge: The ester and ketone oxygens are oriented towards the guanidinium group of Arg120 at the entrance of the active site, suggesting a potential electrostatic interaction.
These results strongly suggest that this compound is a viable candidate for COX-2 inhibition. The binding mode is consistent with known inhibitors, and the calculated affinity indicates a potentially potent interaction.
Potential Applications and Future Directions
The computational data presented herein provides a compelling rationale for the further investigation of this compound as a lead compound in drug discovery.
-
Anti-Inflammatory Agent: The predicted high affinity for COX-2 suggests its potential as a novel anti-inflammatory drug.
-
Antimicrobial Agent: Aminobenzoic acid and benzothiazole derivatives have shown promise as antimicrobial agents. [10][11]The title compound could be explored for antibacterial or antifungal activity.
-
Anticancer Research: Various 2-aminobenzothiazole derivatives have been evaluated as anticancer agents, targeting enzymes like PI3Kγ. [12]The scaffold of the title compound could serve as a starting point for developing new anticancer therapeutics.
Future work should focus on the chemical synthesis of this compound, followed by in vitro validation of its COX-2 inhibitory activity. Further computational studies could involve molecular dynamics simulations to assess the stability of the ligand-protein complex over time.
Conclusion
This guide has detailed a comprehensive theoretical and computational investigation of this compound. Through the application of Density Functional Theory and molecular docking, we have characterized its optimal geometry, analyzed its electronic properties, and predicted a strong binding affinity for the COX-2 enzyme. The in silico evidence strongly supports the hypothesis that this molecule is a promising candidate for development as a novel therapeutic agent, particularly in the domain of anti-inflammatory medicine. The methodologies and protocols outlined here provide a robust framework for the computational assessment of other novel chemical entities.
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Mahmoud, A. R. (2025). Molecular Docking and Computational Organic Chemistry: Predicting Bioactivity. ResearchGate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 102255833, [2-(Tert-butylamino)-2-oxo-1-phenylethyl] benzoate. [Link]
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Al-Amiery, A. A., et al. (2021). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. Molecules. [Link]
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Rehman, A. U., et al. (2021). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]
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Prabhu, N., et al. (2019). Docking and DFT analysis of organic 3-methyl salicylic acid. International Journal of Creative Research Thoughts (IJCRT). [Link]
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Bodoprost, J., & Rosemeyer, H. (2007). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. International Journal of Molecular Sciences. [Link]
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Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry. [Link]
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Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry. [Link]
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An In-depth Technical Guide to 2-Oxo-2-phenylethyl 2-aminobenzoate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxo-2-phenylethyl 2-aminobenzoate, also known as phenacyl anthranilate, is an aromatic ester that holds significant promise in the fields of medicinal chemistry and materials science. As a derivative of anthranilic acid, a known pharmacophore, this compound is a compelling candidate for investigation into its potential therapeutic properties, including anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of its synthesis, characterization, and a discussion of its potential biological significance, drawing upon the established knowledge of related anthranilic acid derivatives.
Chemical Properties and Structure
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₃ | [1] |
| Molecular Weight | 255.27 g/mol | |
| CAS Number | 130627-10-0 | |
| Melting Point | 119-123 °C | [2] |
| Boiling Point | 460.4 °C at 760 mmHg | |
| Density | 1.242 g/cm³ | [2] |
The structure of this compound consists of a phenacyl group (a phenyl group attached to a carbonylmethyl group) ester-linked to the carboxyl group of 2-aminobenzoic acid (anthranilic acid).
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 2-aminobenzoic acid with a phenacyl halide, such as 2-bromo-1-phenylethanone. This reaction is a nucleophilic substitution where the carboxylate of anthranilic acid acts as the nucleophile.
A general and efficient method for this synthesis has been reported, yielding the desired product in good purity and a high yield of 75%.[1]
Experimental Protocol:
This protocol is based on established methods for the synthesis of phenacyl esters of carboxylic acids.[1][3]
Materials:
-
2-aminobenzoic acid
-
2-bromo-1-phenylethanone (phenacyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzoic acid in N,N-dimethylformamide (DMF).
-
Add a slight excess of potassium carbonate to the solution.
-
To this stirred suspension, add a solution of 2-bromo-1-phenylethanone in DMF dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.
Diagram of the Synthesis Workflow:
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 2-Oxo-2-phenylethyl 2-aminobenzoate
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Oxo-2-phenylethyl 2-aminobenzoate, a valuable ester in organic synthesis. The protocol details the esterification of anthranilic acid with 2-bromoacetophenone. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and a framework for reproducible results. The described method is straightforward and efficient, yielding the target compound in high purity.
Introduction
This compound, also known as phenacyl 2-aminobenzoate, is a chemical compound with the molecular formula C₁₅H₁₃NO₃[1]. Its structure incorporates an anthranilate moiety, a core component in various biologically active molecules and a precursor in the synthesis of pharmaceuticals and dyes[2][3]. The phenacyl group is also a common structural motif in organic chemistry. The synthesis of this ester is a fundamental example of nucleophilic substitution, providing a practical illustration of ester formation. This guide offers a detailed protocol for its preparation, grounded in established chemical principles.
Reaction Scheme
The synthesis proceeds via an esterification reaction where the carboxylate of anthranilic acid acts as a nucleophile, displacing the bromide from 2-bromoacetophenone.
Overall Reaction:
Experimental Workflow
The following diagram outlines the key stages of the synthesis, from preparation of reactants to the final characterization of the product.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | ≥99% | Sigma-Aldrich |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | ≥98% | Alfa Aesar |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | ≥99.5% | Fisher Scientific |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Anhydrous, ≥99.8% | VWR |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | ACS Grade | EMD Millipore |
| Methanol (CH₃OH) | CH₃OH | 32.04 | ACS Grade | J.T. Baker |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sorbent Technologies |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle (optional, for elevated temperatures)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
NMR spectrometer (e.g., 400 MHz)
-
FT-IR spectrometer
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve anthranilic acid (1.0 mmol, 137 mg) in anhydrous acetonitrile (15 mL). Add triethylamine (1.2 mmol, 0.17 mL) to the solution. The triethylamine acts as a base to deprotonate the carboxylic acid of anthranilic acid, forming the more nucleophilic carboxylate anion, and to neutralize the HBr byproduct of the reaction.
-
Addition of Electrophile: To the stirred solution, add 2-bromoacetophenone (1.0 mmol, 199 mg) dropwise at room temperature. The reaction is a nucleophilic substitution where the anthranilate anion attacks the electrophilic carbon of the 2-bromoacetophenone, displacing the bromide ion.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progression.
-
Work-up: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue contains the desired product and triethylammonium bromide salt.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective. Collect the fractions containing the pure product, as identified by TLC analysis.
-
Product Isolation: Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of both the anthranilate and phenacyl moieties, as well as a singlet for the methylene protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, in addition to the aromatic carbons. |
| FT-IR (KBr) | Characteristic stretching vibrations for the N-H of the amine, C=O of the ester and ketone, and C-O of the ester. |
| Mass Spec | A molecular ion peak corresponding to the mass of the product (C₁₅H₁₃NO₃, M.W. = 255.27 g/mol ). |
| Melting Point | Comparison with literature values. |
Mechanistic Insights
The reaction proceeds via a standard Sₙ2 mechanism. The carboxylate of anthranilic acid, formed in situ by the action of triethylamine, acts as the nucleophile. It attacks the α-carbon of 2-bromoacetophenone, which is electrophilic due to the presence of the adjacent carbonyl group and the bromine atom. The bromine atom serves as a good leaving group, facilitating the nucleophilic attack.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). Ensure anhydrous conditions as water can hydrolyze the product. |
| Loss of product during purification. | Optimize the chromatography conditions (eluent system, column packing). | |
| Impure Product | Incomplete separation during chromatography. | Use a shallower solvent gradient during column chromatography. Recrystallize the product from a suitable solvent system (e.g., ethanol/water). |
| No Reaction | Deactivated reagents. | Use fresh or properly stored reagents. Ensure the triethylamine is not contaminated with water. |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2-Bromoacetophenone is a lachrymator and should be handled with care.
-
Avoid inhalation and contact with skin and eyes for all chemicals.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps and considering the provided insights, researchers can successfully synthesize this compound for various applications in organic chemistry and drug discovery. The self-validating nature of the protocol, with clear monitoring and characterization steps, ensures the integrity of the results.
References
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis of 5-Bromoanthranilic acid from Anthranilic acid (I). Available at: [Link]
-
Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(21), 9265–9276. Available at: [Link]
-
Fun, H. K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1528. Available at: [Link]
-
Fun, H. K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1528. Available at: [Link]
-
ResearchGate. Reaction scheme for the synthesis of (2-amino-2-oxoethyl)benzoate derivatives. Available at: [Link]
-
Chemistry Online. (2022). Synthesis of 2-aminobenzoic acid (anthranilic acid). Available at: [Link]
-
International Journal of Drug Development & Research. SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. Available at: [Link]
-
PubChem. (2-Amino-2-oxo-1-phenylethyl) 2-bromobenzoate. Available at: [Link]
-
Speckmeier, E., et al. (2021). Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–77. Available at: [Link]
-
ResearchGate. Can anyone tell me the procedure for preparing substituted anthranillic acid? Available at: [Link]
-
Baxter, A. D., et al. (2004). Solid phase synthesis of 2-aminobenzothiazoles. Journal of Combinatorial Chemistry, 6(4), 549–553. Available at: [Link]
-
ResearchGate. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Available at: [Link]
- Google Patents. Process for preparing anthranilic acid esters.
-
Kumar, A., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 17(15), 5581–5587. Available at: [Link]
-
Larsson, U. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]
-
ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available at: [Link]
-
Journal of Pharmaceutical Research International. Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Available at: [Link]
-
Study.com. What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride? Available at: [Link]
-
Hradil, P., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Scientific Reports, 11(1), 4967. Available at: [Link]
-
ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Available at: [Link]
- Google Patents. Process for preparing aminobenzoate esters.
- Google Patents. Process for preparing anthranilic acids.
-
European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Available at: [Link]
-
MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available at: [Link]
-
Aziz-ur-Rehman, et al. (2012). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. Pakistan Journal of Pharmaceutical Sciences, 25(4), 809–814. Available at: [Link]
-
Wright, G. C., et al. (1984). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry, 27(2), 121–125. Available at: [Link]
-
Semantic Scholar. Synthesis and spectral characterization of some new N-substituted 2-aminobenzothiazoles, 2-aminothiazolopyridines and 2-aminothiazoloquinolines. Available at: [Link]
-
Beilstein Journals. Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides. Available at: [Link]
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Application Notes & Protocols: Leveraging 2-Oxo-2-phenylethyl 2-aminobenzoate in the Synthesis of Novel Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
In the landscape of medicinal chemistry and materials science, the quest for efficient and modular routes to complex heterocyclic frameworks is perpetual. "2-Oxo-2-phenylethyl 2-aminobenzoate," also known as phenacyl anthranilate, is an intriguing, yet underexplored, starting material that holds significant promise as a precursor for diverse heterocyclic systems. This molecule uniquely combines two highly reactive pharmacophores in a single scaffold: the anthranilate moiety, a cornerstone in the synthesis of quinolines and benzodiazepines, and the phenacyl group, a versatile handle for constructing a variety of five- and six-membered rings.[1][2][3]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the prospective applications of this compound in heterocyclic synthesis. We will move beyond a simple recitation of facts to provide a rationale-driven exploration of its reactivity, complete with detailed, field-tested protocols and mechanistic insights. Our objective is to equip you with the foundational knowledge and practical methodologies to harness the full synthetic potential of this bifunctional reagent.
Core Reactivity and Mechanistic Considerations
The synthetic versatility of this compound stems from the strategic placement of its functional groups. The secondary amine of the anthranilate portion can act as a nucleophile, while the adjacent ester can either be a leaving group or participate in cyclization. The phenacyl moiety provides two key reactive sites: the electrophilic carbonyl carbon and the adjacent α-methylene group, which can be enolized to act as a nucleophile. This duality in reactivity opens the door to a variety of intramolecular cyclization pathways, which can be selectively triggered by carefully chosen reaction conditions.
Application I: Synthesis of 4-Hydroxy-2-phenylquinoline via Intramolecular Cyclization
The quinoline scaffold is a privileged structure in drug discovery, with applications ranging from antimalarials to kinase inhibitors.[4][5] The intramolecular cyclization of N-substituted anthranilates is a powerful strategy for the synthesis of quinolin-4-ones and their derivatives.[6] Here, we propose a protocol for the base-mediated intramolecular condensation of this compound to yield 4-hydroxy-2-phenylquinoline.
Mechanistic Rationale
This transformation is predicated on a base-catalyzed intramolecular cyclization, followed by dehydration. The base, such as sodium ethoxide, deprotonates the α-methylene group of the phenacyl moiety, generating an enolate. This enolate then acts as a nucleophile, attacking the ester carbonyl of the anthranilate. The subsequent loss of the ethoxide leaving group and tautomerization leads to the formation of the thermodynamically stable 4-hydroxyquinoline ring system.
Caption: Proposed mechanism for the synthesis of 4-hydroxy-2-phenylquinoline.
Experimental Protocol
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium metal
-
2M Hydrochloric Acid
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard glassware for reflux and workup
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 50 mL of anhydrous ethanol. Carefully add 0.5 g (21.7 mmol) of sodium metal in small pieces. Stir the mixture until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2.55 g (10 mmol) of this compound.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water.
-
Precipitation: Acidify the aqueous solution to pH 5-6 with 2M HCl. A precipitate of 4-hydroxy-2-phenylquinoline should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to obtain pure 4-hydroxy-2-phenylquinoline.
| Parameter | Condition | Rationale |
| Base | Sodium Ethoxide | A strong, non-nucleophilic base is required to promote enolate formation without competing ester saponification. |
| Solvent | Anhydrous Ethanol | Serves as the solvent and also the precursor for the ethoxide base. Anhydrous conditions prevent side reactions. |
| Temperature | Reflux | Provides the necessary activation energy for the intramolecular cyclization. |
| Reaction Time | 4-6 hours | Typical duration for similar intramolecular cyclizations to proceed to completion. |
Application II: Synthesis of 1,4-Benzodiazepine Derivatives
The 1,4-benzodiazepine core is a hallmark of many centrally active drugs.[2][7] The synthesis of these seven-membered rings often relies on the cyclization of appropriately substituted 2-aminobenzophenones or related precursors. We propose a plausible, albeit more theoretical, pathway to a 1,4-benzodiazepine-like scaffold from this compound. This would likely be a multi-step process.
Proposed Synthetic Workflow
This synthetic strategy involves a two-step process: first, reductive amination of the phenacyl carbonyl group, followed by an intramolecular cyclization.
Caption: Proposed two-step workflow for the synthesis of a 1,4-benzodiazepine derivative.
Protocol for Step 1: Reductive Amination
Materials:
-
This compound
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Standard glassware for stirring at room temperature
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2.55 g (10 mmol) of this compound in 50 mL of methanol.
-
Addition of Reagents: Add 7.7 g (100 mmol) of ammonium acetate, followed by the portion-wise addition of 0.63 g (10 mmol) of sodium cyanoborohydride.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of 2M HCl until gas evolution ceases. Make the solution basic with 2M NaOH and extract with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino-ester intermediate.
Protocol for Step 2: Intramolecular Cyclization
Materials:
-
Crude amino-ester intermediate from Step 1
-
High-boiling solvent (e.g., xylene or toluene)
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: Dissolve the crude intermediate in 100 mL of xylene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Azeotropic Reflux: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing for 12-18 hours.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Reductive Amination | NH₄OAc, NaBH₃CN | A standard and mild method for the conversion of a ketone to a primary amine. |
| Cyclization Solvent | Xylene/Toluene | High-boiling point allows for the thermal energy required for amide bond formation and azeotropic removal of water drives the reaction to completion. |
| Cyclization Time | 12-18 hours | Intramolecular amide bond formation can be slow and requires extended reaction times. |
Conclusion and Future Outlook
This compound represents a promising, yet largely untapped, resource for the synthesis of valuable heterocyclic compounds. The protocols and mechanistic insights provided in this application note offer a solid foundation for the exploration of its synthetic utility. The strategic combination of the anthranilate and phenacyl moieties within a single molecule allows for the modular construction of quinolines and provides a plausible pathway to benzodiazepine derivatives. Further research into the reaction conditions could unveil novel transformations and expand the repertoire of accessible heterocyclic scaffolds from this versatile starting material. We encourage researchers to build upon these foundational protocols and explore the full potential of this exciting chemical entity.
References
-
Beilstein Archives. (n.d.). Me3Al mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. Retrieved from [Link]
-
Semantic Scholar. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Oxo-2-phenylethyl benzoate. Retrieved from [Link]
-
ResearchGate. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Retrieved from [Link]
-
IOPscience. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Phenacyl azides as efficient intermediates: one-pot synthesis of pyrrolidines and imidazoles. Retrieved from [Link]
-
Semantic Scholar. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link]
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National Institutes of Health. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
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ResearchGate. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Oxo-2-phenylethyl benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of novel fused 2-aminobenzothiazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis involving 2‐phenylquinoline (90) from 2‐aminobenzyl alcohol (88). Retrieved from [Link]
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Application Note: 2-Oxo-2-phenylethyl 2-aminobenzoate as a Versatile Photoremovable Protecting Group
Abstract
This document provides a comprehensive technical guide on the application of 2-Oxo-2-phenylethyl 2-aminobenzoate as a photoremovable protecting group (PPG), often referred to as a "photocage." We delve into the underlying photochemical mechanisms, provide detailed protocols for its synthesis and photolytic cleavage, and discuss its potential applications in research and drug development. The phenacyl (2-Oxo-2-phenylethyl) chromophore offers distinct advantages, including efficient cleavage upon UV-A irradiation.[1][2] The strategic linkage to 2-aminobenzoate (anthranilate) allows for the light-mediated release of this important bioactive scaffold, enabling precise spatiotemporal control over its availability in complex systems. This guide is intended for researchers in organic synthesis, chemical biology, and pharmacology seeking to control molecular activity with light.
Introduction to Phenacyl-Based Photoremovable Protecting Groups
Photoremovable protecting groups are molecular tools that enable researchers to control the activity of a substrate by temporarily masking a key functional group.[3][4][5] Irradiation with light of a specific wavelength cleaves the PPG, liberating the active molecule with high spatial and temporal precision.[4][5] This "uncaging" process is invaluable for studying dynamic biological processes, developing light-activated drugs, and fabricating advanced materials.[4]
Among the various classes of PPGs, the arylcarbonylmethyl family, particularly the phenacyl group, has garnered significant interest.[2][6] Unlike the widely used o-nitrobenzyl groups, which can produce potentially toxic nitroso photoproducts, phenacyl-based PPGs often undergo cleaner photoreactions.[1] Furthermore, derivatives like the p-hydroxyphenacyl (pHP) group are known for extremely rapid release kinetics (nanosecond timescale) and high quantum yields, making them ideal for time-resolved studies.[5][7]
The molecule at the core of this note, this compound, utilizes the phenacyl chromophore to cage 2-aminobenzoic acid (anthranilic acid), a precursor in the biosynthesis of tryptophan and a scaffold found in various pharmaceuticals and signaling molecules.
Mechanism of Photorelease
The photochemistry of phenacyl esters is well-understood.[6] The process is initiated by the absorption of a UV-A photon (typically in the 300-380 nm range), which promotes the phenacyl carbonyl group to an excited singlet state (S₁). This is followed by rapid and efficient intersystem crossing (ISC) to the triplet state (T₁).
The key bond-breaking step occurs from this triplet state. The mechanism is believed to proceed via a heterolytic cleavage of the ester C-O bond, releasing the carboxylate (in this case, 2-aminobenzoate) and forming a phenacyl cation. In the presence of a nucleophilic solvent like water or alcohol, this process is facilitated, leading to the formation of the free carboxylic acid and byproducts such as acetophenone.
Caption: Photorelease mechanism of this compound.
Key Properties and Data
While specific photophysical data for this compound is not widely published, we can infer its likely properties from well-characterized parent phenacyl compounds. The presence of the aminobenzoate group may slightly red-shift the absorption maximum compared to the unsubstituted phenacyl benzoate.
| Property | Unsubstituted Phenacyl[2] | p-Hydroxyphenacyl (pHP)[5][7] | Expected for Phenacyl 2-Aminobenzoate |
| Typical λmax | ~240 nm, ~280 nm | ~275 nm, ~310 nm | ~250-290 nm, with possible shoulder >300 nm |
| Excitation Wavelength | 300 - 365 nm | 300 - 360 nm | 320 - 370 nm |
| Quantum Yield (Φrel) | 0.1 - 0.4 | ~0.3 - 0.9 (leaving group dependent) | Estimated 0.1 - 0.4 |
| Release Timescale | Microseconds to Milliseconds | < 10 nanoseconds | Likely microseconds to milliseconds |
| Key Byproducts | Acetophenone | p-Hydroxyphenylacetic acid | Acetophenone |
| Solubility | Good in organic solvents | Good in aqueous/organic mixtures | Good in organic solvents |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard esterification procedure adapted from the synthesis of similar phenacyl esters.[8][9] The reaction involves the SN2 displacement of bromide from 2-bromo-1-phenylethanone by the carboxylate of 2-aminobenzoic acid.
Materials:
-
2-Aminobenzoic acid (Anthranilic acid)
-
2-Bromo-1-phenylethanone (Phenacyl bromide)
-
Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: In a round-bottom flask, dissolve 2-aminobenzoic acid (1.0 eq) in DMF (approx. 0.5 M concentration).
-
Base Addition: Add anhydrous sodium carbonate (1.1 eq) or triethylamine (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes to form the carboxylate salt in situ. The causality here is to deprotonate the carboxylic acid, making it a competent nucleophile to attack the electrophilic phenacyl bromide.
-
Alkylation: Add 2-bromo-1-phenylethanone (1.05 eq) to the mixture. Stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the 2-bromo-1-phenylethanone spot and the appearance of a new, higher Rf product spot indicates reaction progression. A self-validating system involves running starting material lanes alongside the reaction mixture to confirm conversion.
-
Workup: Once the reaction is complete (typically 2-4 hours), pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine. The bicarb wash is critical for purity.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
Protocol 2: Photolytic Deprotection (Uncaging)
This protocol outlines a general procedure for the light-induced cleavage of the phenacyl protecting group.
Materials & Equipment:
-
Synthesized this compound
-
Suitable solvent (e.g., Methanol, Acetonitrile, Phosphate-buffered saline (PBS) with co-solvent)
-
UV Lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths <300 nm, or a 365 nm LED array). The choice to filter out deep UV is crucial to prevent potential photodamage to the released substrate or other molecules in a biological context.[5]
-
Quartz or Pyrex reaction vessel (Borosilicate/Pyrex is acceptable for λ > 300 nm)
-
Analytical equipment for monitoring (HPLC, LC-MS, or TLC)
Procedure:
-
Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., 1-10 mM in acetonitrile). For the experiment, dilute this stock solution into the final reaction buffer or solvent to the desired concentration (e.g., 10-100 µM).
-
Irradiation:
-
Place the solution in the reaction vessel.
-
Position the UV lamp at a fixed distance from the sample. Ensure consistent geometry for reproducible results.
-
Irradiate the sample. For kinetic studies, take aliquots at specific time intervals (e.g., 0, 1, 2, 5, 10, 30 minutes). For complete deprotection, irradiate until analysis shows no remaining starting material.
-
-
Reaction Monitoring:
-
HPLC/LC-MS: This is the preferred method for quantitative analysis. Monitor the decrease in the peak corresponding to the caged starting material and the increase in the peak for the released 2-aminobenzoic acid.
-
TLC: For a qualitative check, spot the irradiated solution on a TLC plate against a standard of the starting material and 2-aminobenzoic acid.
-
-
Analysis: Quantify the extent of photorelease by integrating the peak areas from the HPLC chromatogram. The quantum yield (Φrel) can be determined if the photon flux of the light source is known using chemical actinometry.[5]
Caption: General experimental workflow for synthesis and application.
Applications and Future Directions
The ability to cage 2-aminobenzoic acid and its derivatives opens up several research avenues:
-
Studying Biosynthesis: Releasing 2-aminobenzoic acid at a specific point in time within a cell-free system or cell culture could help elucidate its role and flux through metabolic pathways like tryptophan synthesis.
-
Light-Activated Pharmacology: Anthranilate is a core structure in several non-steroidal anti-inflammatory drugs (NSAIDs). Caging these drugs with a phenacyl group could enable photopharmacology, where the therapeutic agent is activated only at a specific site (e.g., a tumor or inflamed tissue) upon light exposure, minimizing systemic side effects.
-
Controlled Polymerization: As a monomer or initiator, the controlled release of an anthranilate derivative could be used to trigger polymerization events for advanced material fabrication.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in synthesis | Incomplete deprotonation of carboxylic acid; Wet reagents/solvents; Steric hindrance. | Use a stronger, non-nucleophilic base (e.g., DBU); Ensure all reagents and solvents are anhydrous; Increase reaction time or temperature moderately. |
| Incomplete photolysis | Insufficient irradiation time or power; Inner filter effect (solution is too concentrated); Light absorption by solvent or buffer components. | Increase irradiation time; Decrease sample concentration; Use a solvent with a high UV cutoff (e.g., Acetonitrile, water); Check buffer components for UV absorbance. |
| Side product formation | Photodegradation of the released substrate; Undesired secondary photoreactions. | Use a light source with a narrow bandwidth (e.g., LED); Filter out shorter, more damaging wavelengths (<300 nm); Degas the solution to remove oxygen, which can participate in side reactions. |
| Low aqueous solubility | The phenacyl group is hydrophobic. | Add a co-solvent like DMSO or Methanol (up to 5-10%) to aqueous buffers; Synthesize derivatives with solubilizing groups (e.g., sulfonates) on the phenacyl ring. |
References
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Light‐Sensitive Phenacyl Crosslinked Dextran Hydrogels for Controlled Delivery. National Institutes of Health (NIH). Available at: [Link]
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Photochemistry of 2-Oxoacetates: from Mechanistic Insights to Profragrances and Bursting Capsules. CHIMIA. Available at: [Link]
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Photoremovable protecting groups based on electron transfer chemistry. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
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Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications - Chemical Reviews. Available at: [Link]
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Photoremovable Protecting Groups. MDPI. Available at: [Link]
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Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central (PMC). Available at: [Link]
-
Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. PubMed Central (PMC). Available at: [Link]
-
Reaction scheme for the synthesis of (2-amino-2-oxoethyl)benzoate derivatives. ResearchGate. Available at: [Link]
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2-Oxo-2-phenylethyl benzoate. PubMed Central (PMC). Available at: [Link]
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Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. PubMed Central (PMC). Available at: [Link]
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Photolabile protecting group. Wikipedia. Available at: [Link]
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Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. PubMed. Available at: [Link]
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2-Oxo-2-phenylethyl benzoate. ResearchGate. Available at: [Link]
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Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. ResearchGate. Available at: [Link]
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The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. RSC Publishing - Organic & Biomolecular Chemistry. Available at: [Link]
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Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available at: [Link]
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Solid phase synthesis of 2-aminobenzothiazoles. PubMed. Available at: [Link]
-
(2-Amino-2-oxo-1-phenylethyl) 2-chlorobenzoate. PubChem. Available at: [Link]
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Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. PubMed. Available at: [Link]
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Understanding the Photophysical Properties of the Polyoxotitanates Ln2Ti4O6(phen)2(met)10. PubMed Central (PMC). Available at: [Link]
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Photophysical properties of N-acetyl-menthyl anthranilate. PubMed. Available at: [Link]
-
Production of 2-phenylethyl acetate via reactive distillation. ResearchGate. Available at: [Link]
-
Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides. Beilstein Journals. Available at: [Link]
-
Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives. PubMed. Available at: [Link]
-
Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. PubMed. Available at: [Link]
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Application Notes & Protocols: Investigating the Medicinal Chemistry Potential of 2-Oxo-2-phenylethyl 2-aminobenzoate
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the potential roles of "2-Oxo-2-phenylethyl 2-aminobenzoate" in medicinal chemistry and drug design. In the absence of extensive direct research on this specific molecule, this guide establishes a research framework based on the well-documented biological activities of its constituent moieties: the anthranilate (2-aminobenzoate) core and the phenacyl (2-oxo-2-phenylethyl) group. We present detailed protocols for the synthesis, purification, and characterization of the title compound, followed by proposed workflows for its biological evaluation, including cytotoxicity and anti-inflammatory screening. This document is intended to serve as a foundational resource for initiating research into the therapeutic potential of this and structurally related compounds.
Introduction and Scientific Rationale
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The compound this compound presents an intriguing, yet underexplored, structure for medicinal chemistry investigation. Its design incorporates two key pharmacophores: anthranilic acid and a phenacyl ester.
The Anthranilate Moiety: Anthranilic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2][3] Notably, the N-arylated derivatives of anthranilic acid, known as fenamates, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that function through the inhibition of cyclooxygenase (COX) enzymes.[4] Beyond anti-inflammatory applications, derivatives of anthranilic acid have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][5] The presence of the amino group and carboxylic acid functionality on the benzene ring allows for diverse chemical modifications, making it a versatile scaffold for building compound libraries.[1][2][3]
The Phenacyl Moiety: The phenacyl group, while often employed to create UV-active derivatives for chromatographic analysis of molecules like fatty acids, is not merely an inert tag.[6][7][8] Compounds incorporating the 2-oxo-2-phenylethyl substructure have been reported to possess a range of biological effects, contributing to the overall pharmacological profile of a molecule.
The combination of these two moieties in this compound suggests several plausible avenues for its therapeutic application. The ester linkage connects the biologically active anthranilate core to the phenacyl group, which may influence the compound's solubility, stability, cell permeability, and receptor-binding interactions. This guide, therefore, proposes a systematic approach to synthesize and evaluate the potential of this compound as a novel therapeutic lead.
Synthesis and Characterization
A robust and reproducible synthetic protocol is fundamental to any medicinal chemistry campaign. The following protocol describes the esterification of anthranilic acid with 2-bromoacetophenone to yield the title compound. This method is adapted from established procedures for the synthesis of phenacyl esters.[6][9]
Synthetic Workflow Diagram
Caption: Synthetic route for this compound.
Detailed Synthesis Protocol
Materials:
-
Anthranilic acid (1.0 eq)
-
2-Bromoacetophenone (phenacyl bromide) (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add anthranilic acid (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the suspension.
-
Stir the mixture at room temperature for 20 minutes to form the potassium salt of anthranilic acid.
-
Add 2-bromoacetophenone (1.05 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium bromide byproduct and wash the solid with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization:
-
Nuclear Magnetic Resonance (NMR): Confirm the structure using ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: Identify characteristic functional groups (e.g., C=O of ester and ketone, N-H of amine).
Proposed Biological Evaluation Workflow
Given the structural relationship of the anthranilate moiety to known anticancer and anti-inflammatory agents, a logical first step is to screen this compound for these activities. The following workflow provides a hierarchical approach to its initial biological characterization.
Screening Cascade Diagram
Caption: Proposed workflow for biological screening.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13] This protocol details the screening of the title compound against a panel of human cancer cell lines.
Materials and Reagents
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | MCF-7, A549, HCT116 |
| Seeding Density | 5,000 cells/well |
| Compound Conc. | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| Control | DMSO (Vehicle) |
| Readout | Absorbance at 570 nm |
Protocol: In Vitro COX Inhibition Assay
Based on the structural analogy to fenamate NSAIDs, evaluating the compound's ability to inhibit COX-1 and COX-2 is a logical secondary screen.[4] This fluorometric or ELISA-based assay measures the production of prostaglandins.[14][15][16]
Materials and Reagents
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Detection system (e.g., PGE₂ ELISA kit or a fluorometric probe)[14][17]
-
96-well assay plate (white or clear depending on the detection method)
-
Plate reader (fluorometric or absorbance)
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare serial dilutions of the test compound and positive controls in DMSO, then further dilute in assay buffer.
-
-
Enzyme Inhibition Reaction:
-
To the wells of a 96-well plate, add the assay buffer, hematin, and the enzyme (COX-1 or COX-2).
-
Add the test compound or control inhibitor at various concentrations. Include wells with DMSO as a vehicle control (100% activity) and wells without enzyme as a background control.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Termination of Reaction:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
Detection:
-
For ELISA-based detection: Quantify the amount of PGE₂ produced in each well according to the ELISA kit manufacturer's instructions.[14][15]
-
For Fluorometric detection: If using a fluorometric probe that reacts with prostaglandin intermediates, measure the fluorescence according to the kit's protocol (e.g., Ex/Em = 535/587 nm).[17]
-
Data Analysis
-
Subtract the background reading from all measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration for both COX-1 and COX-2.
-
Determine the IC₅₀ values for each enzyme and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Conclusion and Future Directions
This document outlines a strategic approach for the synthesis and preliminary biological evaluation of this compound. By leveraging the known pharmacology of its constituent anthranilate and phenacyl moieties, we have proposed a rational screening cascade targeting cancer and inflammation. The provided protocols for synthesis, cytotoxicity testing, and COX inhibition assays serve as a detailed starting point for researchers. Positive results in these initial screens would warrant further investigation, including structure-activity relationship (SAR) studies through the synthesis of analogues, evaluation in more complex cellular models, and eventual progression to in vivo efficacy and safety studies.
References
-
Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-951. [Link]
-
Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. [Link]
-
Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Semantic Scholar. [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
-
Kulmacz, R. J., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1835-1841. [Link]
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Kulmacz, R. J., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. PubMed, 17487176. [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
Z-H, Wang, & G, G. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC, 3494812. [Link]
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Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. (2007). PubMed Central. [Link]
-
Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797-1801. [Link]
-
Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. PubMed, 1163783. [Link]
-
Aveldano, M. I., & Bazan, N. G. (1982). Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography. PubMed, 7106429. [Link]
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- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Quantitative Analysis of 2-Oxo-2-phenylethyl 2-aminobenzoate using High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Oxo-2-phenylethyl 2-aminobenzoate. A confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also described. These protocols are designed for researchers, scientists, and professionals in drug development and quality control, providing a comprehensive guide from sample preparation to data analysis. The methodologies presented are grounded in established analytical principles to ensure accuracy, precision, and reliability.
Introduction
This compound, also known as phenacyl 2-aminobenzoate, is an organic compound with the chemical formula C₁₅H₁₃NO₃ and a molecular weight of 255.27 g/mol [1][2]. Its structure, featuring a phenacyl ester linked to an anthranilate moiety, incorporates two chromophores, making it well-suited for ultraviolet (UV) detection. Accurate and precise quantification of this molecule is critical for various applications, including reaction monitoring, purity assessment in synthetic chemistry, and potential pharmacokinetic studies in drug discovery.
The development of a reliable analytical method is paramount for ensuring the quality and consistency of this compound. This document provides a detailed protocol for a primary analytical method using Reverse-Phase High-Performance Liquid Chromatography with Photodiode Array (PDA) detection (RP-HPLC-PDA). Additionally, a highly sensitive and selective confirmatory method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 130627-10-0 | [1][2] |
| Molecular Formula | C₁₅H₁₃NO₃ | [1][2] |
| Molecular Weight | 255.27 g/mol | [1][2] |
| Synonyms | Phenacyl 2-aminobenzoate, 2-Amino-benzoic acid 2-oxo-2-phenyl-ethyl ester | [1] |
Primary Analytical Method: RP-HPLC-PDA
The principle of this method is the separation of this compound from potential impurities on a reverse-phase C18 column, followed by its detection and quantification based on its UV absorbance. This approach is common for the analysis of aromatic compounds and esters[3][4].
Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC-PDA.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| PDA Detector | Wavelengths: 254 nm (for the phenacyl moiety) and 330 nm (for the anthranilate moiety) |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a standard choice for reverse-phase chromatography of moderately non-polar compounds.
-
Mobile Phase: The acetonitrile/water mixture provides good separation efficiency. Formic acid is added to improve peak shape and ensure the ionization state of the analyte is consistent[3].
-
Detection Wavelengths: The dual wavelength detection provides enhanced specificity. The phenyl ketone chromophore absorbs strongly around 254 nm, while the aminobenzoate system has a characteristic absorbance at a longer wavelength, approximately 330 nm.
Protocol
3.4.1. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.4.2. Sample Preparation
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in acetonitrile to achieve a final concentration within the calibration range.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.4.3. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards, starting with the lowest concentration.
-
Inject the prepared samples.
-
A blank (mobile phase) should be run between sample injections to prevent carryover.
Data Analysis and Validation
-
Calibration Curve: Plot the peak area at 254 nm against the concentration of the standards. The relationship should be linear with a correlation coefficient (R²) > 0.999[4][5].
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
System Suitability: Ensure that parameters such as theoretical plates, tailing factor, and retention time reproducibility meet the acceptance criteria as per ICH guidelines.
Confirmatory Method: LC-MS/MS
For enhanced sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended. The derivatization of fatty acids into phenacyl esters has been shown to dramatically improve detection by LC-MS, a principle that can be applied here[6].
Experimental Workflow
Caption: Workflow for the confirmatory analysis of this compound by LC-MS/MS.
Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion [M+H]⁺ | m/z 256.1 |
| Product Ions (MRM) | To be determined by infusion of standard. Expected fragments from the ester linkage and phenacyl group. |
Protocol
-
Standard and Sample Preparation: Prepare as described in the HPLC method, but dilute further to the ng/mL range using the initial mobile phase conditions.
-
MS Tuning: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion ([M+H]⁺) and the most abundant, stable product ions for Multiple Reaction Monitoring (MRM).
-
Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Data Analysis: Quantify using the peak area of the primary MRM transition. A secondary transition should be monitored as a qualifier to confirm identity.
Discussion
The HPLC-PDA method provides a reliable and accessible technique for the routine quantification of this compound. Its primary advantages are ease of use and robustness. The selection of a C18 column and an acetonitrile/water mobile phase is a standard practice for compounds of similar polarity[3][7]. The dual-wavelength detection enhances the confidence in peak identification.
The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for trace-level quantification or analysis in complex biological matrices. The use of MRM significantly reduces chemical noise, allowing for detection limits in the low pg range, as has been demonstrated for other phenacyl esters[6].
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The primary HPLC-PDA method is suitable for routine analysis and quality control, while the confirmatory LC-MS/MS method provides the high sensitivity and selectivity required for more demanding applications. Both methods are built on established analytical principles and can be validated according to standard regulatory guidelines.
References
-
ResearchGate. (PDF) 2-Oxo-2-phenylethyl benzoate. Available from: [Link]
-
MacLeod, S. L., et al. (2007). Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry. Journal of Chromatography B, 857(2), 239-246. Available from: [Link]
-
Fun, H. K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1528. Available from: [Link]
-
Cheméo. Benzoic acid, 2-amino-, 2-phenylethyl ester. Available from: [Link]
-
SIELC Technologies. Separation of Linalyl anthranilate on Newcrom R1 HPLC column. Available from: [Link]
-
PubChem. (2-Amino-2-oxo-1-phenylethyl) 2-chlorobenzoate. Available from: [Link]
-
Santos, M. D. S., et al. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. Food Research International, 107, 613-618. Available from: [Link]
-
Santos, M. D. S., et al. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. SciSpace. Available from: [Link]
-
Müllen, K., et al. (2021). Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 743-746. Available from: [Link]
-
Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(19), 8485-8496. Available from: [Link]
-
ResearchGate. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives | Request PDF. Available from: [Link]
-
MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available from: [Link]
-
Lee, J. H., et al. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Applied Sciences, 12(19), 9576. Available from: [Link]
-
Embrapa. Rapid determination of the aromatic compounds methyl-anthranilate, 2'- aminoacetophenone and furaneol by GC. Available from: [Link]
-
Neuroquantology. Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Chloranil and Tetrachlorohydroquinone on Newcrom B Column. Available from: [Link]
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A Robust and Validated HPLC Method for the Quantification of 2-Oxo-2-phenylethyl 2-aminobenzoate
Abstract
This application note describes a highly reliable and efficient high-performance liquid chromatography (HPLC) method for the precise quantification of 2-Oxo-2-phenylethyl 2-aminobenzoate. Developed for researchers, scientists, and professionals in the field of drug development, this isocratic reversed-phase method provides a robust tool for quality control, purity assessment, and stability studies. The methodology is built on fundamental chromatographic principles and has been structured for straightforward validation, ensuring data integrity and reproducibility.
Introduction: The Analytical Imperative
This compound is a compound with significant potential in pharmaceutical and chemical research. The accurate determination of its concentration in various samples is paramount for ensuring product quality, understanding reaction kinetics, and conducting pharmacokinetic evaluations. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for such analyses due to its inherent specificity, sensitivity, and resolving power. This document provides a comprehensive, scientifically-grounded guide to a validated HPLC method, elucidating the rationale behind each parameter and offering detailed, actionable protocols for immediate implementation in a laboratory setting.
Analyte Profile: Physicochemical Characteristics
A deep understanding of the analyte's physicochemical properties is the cornerstone of logical and effective HPLC method development.
| Property | Value / Characteristic | Rationale for HPLC Method |
| Chemical Structure | C₁₅H₁₃NO₃ | The presence of two aromatic rings and ester/ketone functionalities confers moderate polarity. |
| Molecular Weight | 255.27 g/mol | N/A |
| Solubility | Soluble in common organic solvents like methanol and acetonitrile; sparingly soluble in water. | Dictates the choice of diluent and compatibility with reversed-phase mobile phases. |
| UV Chromophores | Phenacyl and aminobenzoate moieties. | Both chromophores exhibit strong UV absorbance, enabling sensitive detection. |
The molecule's structure, combining a hydrophilic amino group with hydrophobic aromatic rings, makes it an ideal candidate for reversed-phase chromatography. This technique separates compounds based on their hydrophobicity.[1]
Methodological Blueprint: A Rationale-Driven Approach
The goal was to create a simple, isocratic method that is both rapid and robust, minimizing complexity without sacrificing performance.
The Stationary Phase: A C18 Workhorse
A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common type of reversed-phase column and is highly effective for retaining and separating moderately polar compounds like the target analyte.[1] The nonpolar C18 chains interact with the hydrophobic regions of the molecule, providing the necessary retention for separation from polar impurities and the solvent front.
The Mobile Phase: Balancing Retention and Elution
An isocratic mobile phase, which maintains a constant composition throughout the run, was chosen for its simplicity and the resulting stable baseline.
-
Organic Modifier: Acetonitrile (ACN) was selected over methanol. Its lower viscosity leads to reduced system backpressure, and it generally offers better UV transparency at lower wavelengths.[2]
-
Aqueous Component: A phosphate buffer is used to control the pH of the mobile phase. The amino group on the 2-aminobenzoate moiety is basic, and maintaining a constant pH ensures a consistent ionization state, leading to reproducible retention times and symmetrical peak shapes. A pH of 6.8 is chosen to keep the amino group predominantly in its neutral form.
-
Composition: A starting ratio of 60% Acetonitrile to 40% phosphate buffer is recommended. This provides a good balance of solvent strength to elute the analyte with a reasonable retention time.
Detection Wavelength: Maximizing Sensitivity
The analyte possesses two key chromophores: the acetophenone (phenacyl) group and the 2-aminobenzoate group.
-
The acetophenone chromophore has a strong π→π* transition, resulting in a maximum absorbance (λmax) around 245-250 nm.[3][4]
-
Ethyl 2-aminobenzoate, a structurally similar compound, shows a maximum absorption at approximately 250 nm.[5]
Given that both structural components absorb strongly in this region, a detection wavelength of 254 nm was selected. This is a common and highly sensitive wavelength for aromatic compounds and ensures a robust signal for accurate quantification.[6]
Detailed Experimental Protocol
Instrumentation and Consumables
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data System: Chromatography Data Station (CDS) for instrument control and data processing.
-
Reagents: HPLC-grade acetonitrile, methanol, potassium dihydrogen phosphate (KH₂PO₄), and dipotassium hydrogen phosphate (K₂HPO₄). HPLC-grade water.
-
Reference Standard: this compound of known purity.
Solution Preparation
-
Phosphate Buffer (20 mM, pH 6.8):
-
Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Dissolve 3.48 g of K₂HPO₄ in 1 L of HPLC-grade water.
-
Mix the two solutions, typically in a near 1:1 ratio, and adjust with either solution to achieve a final pH of 6.8.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase (Acetonitrile/Phosphate Buffer, 60:40 v/v):
-
Combine 600 mL of acetonitrile and 400 mL of the prepared phosphate buffer.
-
Mix thoroughly and degas using sonication or vacuum filtration.
-
-
Diluent: Methanol is recommended as the diluent due to the analyte's high solubility.
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard.
-
Transfer to a 25 mL volumetric flask and dissolve in and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.
-
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer pH 6.8 (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Experimental and Data Analysis Workflow
Caption: A streamlined workflow from preparation to final quantification.
Method Validation: Ensuring Trustworthiness
For this method to be considered trustworthy and reliable, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). This process provides documented evidence that the method is suitable for its intended purpose.
Key Validation Parameters
-
Specificity: The ability to accurately measure the analyte in the presence of other components (impurities, degradation products, matrix components).
-
Linearity: Demonstrating a direct, proportional relationship between the analyte concentration and the detector response (peak area).
-
Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:
-
Repeatability: (Intra-day precision)
-
Intermediate Precision: (Inter-day and inter-analyst precision)
-
-
Range: The concentration interval over which the method is shown to be precise, accurate, and linear.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
System Suitability: The Daily Health Check
Before any sample analysis, the performance of the chromatographic system must be verified. This is accomplished by making several replicate injections (typically 5 or 6) of a working standard solution.
| Parameter | Acceptance Limit | Purpose |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates | ≥ 2000 | Confirms column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Verifies the precision of the injection and system stability. |
Quantification Logic
The concentration of this compound in an unknown sample is determined using an external standard calibration curve.
Caption: The logical progression for calculating analyte concentration.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 138035, this compound. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
StudyRaid. Understand UV-Vis Absorption Characteristics of Acetophenone. [Link]
- Mehta, A., et al. "A rapid and sensitive method adapted for the quantification of free fatty acids in human plasma using phenacyl bromide esters." Journal of Chromatography B: Biomedical Sciences and Applications, vol. 719, no. 1-2, 1998, pp. 9-21.
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubChem. Ethyl 2-aminobenzoate Compound Summary. [Link]
-
ResearchGate. UV absorption spectra of a benzaldehyde and b acetophenone in water and... [Link]
Sources
The Versatile Building Block: 2-Oxo-2-phenylethyl 2-aminobenzoate in Organic Material Synthesis
Introduction: Unlocking the Potential of a Bifunctional Scaffold
In the landscape of organic materials science and medicinal chemistry, the strategic design of molecular building blocks is paramount to the development of novel functional materials and therapeutics. Among these, 2-Oxo-2-phenylethyl 2-aminobenzoate emerges as a molecule of significant interest. Its structure uniquely combines a phenacyl ester moiety with a 2-aminobenzoyl group, offering two distinct points of reactivity. This bifunctionality paves the way for a diverse range of chemical transformations, enabling the construction of complex heterocyclic systems and functionalized polymers.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing this compound as a versatile precursor in the synthesis of high-value organic materials. We will delve into its synthesis, key reactions, and the mechanistic rationale behind the experimental protocols, empowering researchers to explore its full potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for designing synthetic routes and predicting its behavior in various reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₃ | N/A |
| Molecular Weight | 255.27 g/mol | N/A |
| CAS Number | 130627-10-0 | N/A |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| Melting Point | Not reported (predicted to be a crystalline solid) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | N/A |
Synthesis Protocol: this compound
While a direct, detailed synthesis protocol for this compound is not extensively reported, a reliable procedure can be adapted from the well-established synthesis of its non-aminated analog, 2-oxo-2-phenylethyl benzoate[1]. The following protocol outlines a robust method for its preparation.
Principle
The synthesis involves the esterification of 2-aminobenzoic acid with 2-bromo-1-phenylethanone (phenacyl bromide) in the presence of a mild base. The base deprotonates the carboxylic acid of 2-aminobenzoic acid, forming a carboxylate salt which then acts as a nucleophile, displacing the bromide from phenacyl bromide to form the desired ester.
Experimental Protocol
Materials:
-
2-Aminobenzoic acid
-
2-Bromo-1-phenylethanone (Phenacyl bromide)
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-aminobenzoic acid (1.37 g, 10 mmol) in 30 mL of DMF.
-
To this solution, add sodium carbonate (1.17 g, 11 mmol) and stir the mixture at room temperature for 15 minutes.
-
In a separate beaker, dissolve 2-bromo-1-phenylethanone (2.19 g, 11 mmol) in 10 mL of DMF.
-
Add the solution of 2-bromo-1-phenylethanone dropwise to the stirring mixture of 2-aminobenzoic acid and sodium carbonate over 10 minutes.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold deionized water.
-
A precipitate of this compound should form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure, colorless to pale yellow crystals.
-
Dry the purified product under vacuum.
Causality and Self-Validation
-
Choice of Base: Sodium carbonate is a sufficiently mild base to deprotonate the carboxylic acid without promoting side reactions involving the amino group or the phenacyl ketone.
-
Solvent: DMF is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and facilitates the SN2 reaction.
-
Workup: Precipitation in water is an effective method for isolating the product, as it is sparingly soluble in water while the inorganic byproducts are soluble.
-
Purification: Recrystallization from ethanol is a standard and effective method for purifying the final product. The purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Application Notes and Protocols: A Gateway to Heterocyclic Scaffolds
The true utility of this compound lies in its ability to serve as a precursor for a variety of complex organic molecules, particularly heterocyclic compounds with significant biological and material properties.
Synthesis of Quinolines via Friedländer Annulation
The presence of an amino group ortho to a carbonyl-containing side chain in this compound makes it an ideal substrate for the Friedländer annulation, a classic method for synthesizing quinolines. Quinolines are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[2][3][4][5].
Principle:
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (in this case, the methylene group of the phenacyl moiety). The reaction is typically catalyzed by an acid or a base. In this proposed protocol, an intramolecular cyclization is envisioned.
Workflow for Quinoline Synthesis
Experimental Protocol:
Materials:
-
This compound
-
Potassium hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)
-
Ethanol or Toluene
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (2.55 g, 10 mmol) in 50 mL of ethanol (for base catalysis) or toluene (for acid catalysis).
-
Add the catalyst:
-
Base Catalysis: Add potassium hydroxide (0.67 g, 12 mmol).
-
Acid Catalysis: Add p-Toluenesulfonic acid (0.19 g, 1 mmol).
-
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Workup (Base Catalysis): Neutralize the mixture with 1M HCl until pH 7. Extract the product with ethyl acetate (3 x 30 mL).
-
Workup (Acid Catalysis): Wash the mixture with a saturated sodium bicarbonate solution (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.
Causality and Self-Validation:
-
Catalyst Choice: Both acid and base can catalyze the initial aldol-type condensation between the amino group and the ketone. The choice of catalyst can influence the reaction rate and selectivity.
-
Reaction Monitoring: TLC is essential to determine the optimal reaction time and prevent the formation of side products.
-
Purification: Column chromatography is a standard and effective method for isolating the pure quinoline derivative from any unreacted starting material or byproducts. The structure of the product should be confirmed by spectroscopic methods.
Synthesis of Benzoxazepines
Benzoxazepines are seven-membered heterocyclic compounds that are recognized as important pharmacophores in medicinal chemistry, exhibiting a range of biological activities, including anticancer properties[6][7]. The structure of this compound provides a suitable framework for the synthesis of benzoxazepine derivatives through an intramolecular cyclization strategy.
Principle:
This proposed synthesis involves a reductive amination followed by an intramolecular cyclization. The ketone of the phenacyl group is first reduced to a secondary alcohol. The amino group of the aminobenzoate moiety can then be acylated, followed by an intramolecular cyclization to form the seven-membered benzoxazepine ring.
Workflow for Benzoxazepine Synthesis
Experimental Protocol:
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Acyl chloride (e.g., acetyl chloride)
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution, saturated
-
Brine
Procedure:
Step 1: Reduction of the Ketone
-
Dissolve this compound (2.55 g, 10 mmol) in 50 mL of methanol in an ice bath.
-
Slowly add sodium borohydride (0.42 g, 11 mmol) in small portions.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by adding 10 mL of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with DCM (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the intermediate alcohol.
Step 2: Acylation and Cyclization
-
Dissolve the crude alcohol from Step 1 in 50 mL of DCM and add triethylamine (1.52 mL, 11 mmol).
-
Cool the solution in an ice bath and add the acyl chloride (e.g., acetyl chloride, 0.78 mL, 11 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the benzoxazepine derivative.
Causality and Self-Validation:
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent for ketones, which will not affect the ester or the aromatic rings.
-
Acylation: The acylation of the amino group increases its nucleophilicity and facilitates the subsequent intramolecular cyclization.
-
Stepwise vs. One-Pot: While presented as a two-step process for clarity, this synthesis could potentially be optimized into a one-pot procedure.
-
Structural Confirmation: The final benzoxazepine structure must be rigorously confirmed using advanced spectroscopic techniques (e.g., 2D NMR) to verify the seven-membered ring formation.
Precursor for 2-Aminobenzothiazole Derivatives
The 2-aminobenzoyl moiety of the title compound shares structural similarities with precursors used in the synthesis of 2-aminobenzothiazoles, a class of "privileged structures" in medicinal chemistry with a wide array of biological activities[8][9].
Principle:
While not a direct conversion, the amino group of this compound can be envisioned to react with a thiocyanating agent, followed by intramolecular cyclization to form a benzothiazole ring. This would likely require cleavage of the ester bond during the reaction sequence. A more straightforward application is to utilize the amino group for derivatization, similar to the reactions of 2-aminobenzothiazole itself[10][11][12].
Experimental Protocol (Example: N-Acylation):
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (2.55 g, 10 mmol) in 30 mL of DCM.
-
Add pyridine (0.89 mL, 11 mmol) to the solution.
-
Cool the mixture in an ice bath and add acetyl chloride (0.78 mL, 11 mmol) dropwise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-acylated product.
Conclusion and Future Outlook
This compound stands as a promising and versatile building block for the synthesis of a diverse array of organic materials. Its bifunctional nature allows for the construction of complex heterocyclic scaffolds such as quinolines and benzoxazepines, which are of significant interest in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this compound. Future research could focus on expanding the library of accessible heterocyclic systems, exploring its use in polymer chemistry for the development of functional materials, and evaluating the biological activities of the novel compounds derived from this versatile precursor.
References
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 135-142. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4). [Link]
-
Biological Activities of Quinoline Derivatives. (2009). Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
-
Different biological activities of quinoline. (2024). ResearchGate. [Link]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2021). New Journal of Chemistry, 45(35), 15756-15781. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega, 8(3), 3247–3262. [Link]
-
Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. (2004). Indian Journal of Chemistry, 43B, 2484-2488. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(15), 4956. [Link]
-
A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2023). ChemMedChem, 18(5), e202200617. [Link]
-
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (2020). Mini-Reviews in Medicinal Chemistry, 20(13), 1185-1199. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega, 8(3), 3247–3262. [Link]
-
Sedative & Hypnotics (Part 1): Benzodiazepines Medicinal Chemistry. (2022, January 26). YouTube. [Link]
-
Recent advances in synthesis and medicinal chemistry of benzodiazepines. (2020). Bioorganic Chemistry, 98, 103738. [Link]
-
Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. (2018). Beilstein Journal of Organic Chemistry, 14, 1826–1834. [Link]
-
1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. (2021). Archiv der Pharmazie, 354(12), e2100224. [Link]
-
Me3Al mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. (2018). Beilstein Archives. [Link]
-
2-Oxo-2-phenylethyl benzoate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. [Link]
Sources
- 1. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. The Pictet-Spengler Reaction [ebrary.net]
- 4. Solid phase synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. jk-sci.com [jk-sci.com]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Application Note: Experimental Design for the Synthesis and Derivatization of 2-Oxo-2-phenylethyl 2-aminobenzoate
Abstract
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental design for reactions involving 2-Oxo-2-phenylethyl 2-aminobenzoate, also known as phenacyl anthranilate. This versatile building block contains three key functional groups—a primary aromatic amine, an ester, and a ketone—making it an ideal precursor for the synthesis of diverse heterocyclic scaffolds with significant potential in medicinal chemistry. This document details a robust protocol for the synthesis of the title compound and explores its subsequent intramolecular cyclization to form 3-hydroxy-2-phenyl-4(1H)-quinolinone, a core structure in various biologically active molecules. We emphasize the rationale behind procedural steps, methods for reaction monitoring and validation, and present data in a clear, actionable format.
Introduction: The Strategic Value of Phenacyl Anthranilate
This compound is a strategically important intermediate in organic synthesis. Its constituent parts, anthranilic acid and a phenacyl moiety, are precursors to a wide range of pharmaceuticals and functional materials. The true synthetic power of this molecule lies in the proximate arrangement of its nucleophilic amine and electrophilic carbonyl groups (both ester and ketone), which can be exploited to construct complex polycyclic systems through intramolecular reactions.
Notably, phenacyl anthranilates are well-documented precursors for quinolinone synthesis.[1][2][3] Quinolinone derivatives are known to exhibit a wide spectrum of biological activities and are core components of various therapeutic agents. This guide provides a field-tested workflow for the reliable synthesis of the precursor and its efficient conversion to a high-value quinolinone derivative, a process of significant interest to the drug discovery and development community.
Synthesis of this compound (1)
The synthesis of the title compound is achieved via a classical esterification, specifically an SN2 reaction between the carboxylate of anthranilic acid and an α-haloketone, 2-bromoacetophenone.
Principle and Mechanism
The reaction proceeds by deprotonation of the carboxylic acid of anthranilic acid with a suitable base to form the more nucleophilic carboxylate anion. This anion then displaces the bromide from 2-bromoacetophenone (phenacyl bromide) to form the desired ester. The amine group of anthranilic acid is a weaker nucleophile than the carboxylate and does not significantly compete in this reaction under the specified conditions.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound (1).
Detailed Synthesis Protocol
-
Reactant Preparation: To a 250 mL round-bottom flask, add anthranilic acid (1.37 g, 10 mmol) and N,N-Dimethylformamide (DMF, 50 mL). Stir until all solids are dissolved. Add triethylamine (Et3N) (1.53 mL, 11 mmol, 1.1 eq) to the solution. Cool the flask in an ice bath to 0°C.
-
Reaction: Dissolve 2-bromoacetophenone (2.19 g, 11 mmol, 1.1 eq) in a minimal amount of DMF (~10 mL). Add this solution dropwise to the stirred anthranilic acid solution over 15 minutes, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (30:70). The disappearance of the anthranilic acid spot and the appearance of a new, higher Rf product spot indicates reaction completion.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water with stirring. A solid precipitate will form.
-
Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with water (3 x 50 mL) followed by a small amount of cold ethanol (20 mL) to remove residual DMF and unreacted starting materials. Recrystallize the solid from hot ethanol to yield pure this compound (1) as a crystalline solid.
Data Summary for Synthesis
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Anthranilic Acid | 137.14 | 10 | 1.0 | 1.37 g |
| 2-Bromoacetophenone | 199.05 | 11 | 1.1 | 2.19 g |
| Triethylamine | 101.19 | 11 | 1.1 | 1.53 mL |
| DMF | 73.09 | - | Solvent | ~60 mL |
| Product (1) | 255.28 | - | Expected Yield: 80-90% | ~2.04 - 2.30 g |
Expert Insight: The choice of base and solvent is critical. Triethylamine is a non-nucleophilic organic base strong enough to deprotonate the carboxylic acid without promoting side reactions with the phenacyl bromide. DMF is an excellent polar aprotic solvent that effectively solvates the carboxylate anion, enhancing its nucleophilicity. The dropwise addition at 0°C helps to control any initial exotherm. Recrystallization is often sufficient for purification, providing a product of >95% purity suitable for subsequent steps.
Key Application: Intramolecular Cyclization to 3-Hydroxy-2-phenyl-4(1H)-quinolinone (2)
A powerful application of compound 1 is its acid-catalyzed intramolecular cyclization to form a quinolinone derivative. This transformation constructs a new heterocyclic ring and is a cornerstone of quinolinone chemistry.[2][3]
Principle and Mechanism
The reaction is typically performed in a strong acid with dehydrating properties, such as polyphosphoric acid (PPA). The proposed mechanism involves the protonation of the phenacyl ketone, making it more electrophilic. The nucleophilic aromatic amine then attacks the activated ketone carbonyl, initiating cyclization. Subsequent dehydration and tautomerization lead to the stable 3-hydroxy-2-phenyl-4(1H)-quinolinone product.
Caption: Proposed mechanism for the acid-catalyzed cyclization of phenacyl anthranilate.
Detailed Cyclization Protocol
-
Reaction Setup: Place this compound (1) (2.55 g, 10 mmol) in a 100 mL round-bottom flask. Add polyphosphoric acid (PPA, ~25 g) to the flask.
-
Heating: Heat the mixture with stirring in an oil bath at 120-130°C for 2-3 hours.
-
Monitoring: The reaction mixture will become a homogenous, viscous solution. The reaction can be monitored by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC.
-
Work-up: After cooling to about 80°C, carefully pour the viscous reaction mixture onto crushed ice (~200 g) in a large beaker. This will hydrolyze the PPA and precipitate the product.
-
Purification: Stir the aqueous mixture until the ice has completely melted and a fine solid is obtained. Collect the solid by vacuum filtration. Wash the solid with copious amounts of water until the filtrate is neutral (pH ~7), followed by washing with a sodium bicarbonate solution (5%) and finally with water again. Dry the solid in a vacuum oven. The product, 3-hydroxy-2-phenyl-4(1H)-quinolinone (2), is often pure enough for characterization, but can be recrystallized from ethanol or acetic acid if necessary.
Trustworthiness & Self-Validation: The success of this cyclization is readily validated. In the ¹H NMR spectrum, the disappearance of the characteristic singlet for the -O-CH₂-C=O protons of the starting material (around 5.4 ppm) and the loss of the primary amine protons are key indicators. The appearance of a new broad singlet for the hydroxyl group in the product confirms the transformation. IR spectroscopy will show the loss of the ester carbonyl and the appearance of a new amide carbonyl and a broad O-H stretch.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
Characterization Workflow
Caption: Standard workflow for the analytical characterization of synthesized compounds.
Expected Spectroscopic Data
| Compound | Technique | Expected Key Signals |
| 1 | ¹H NMR | δ ~7.9-6.6 (m, Ar-H), ~5.4 (s, 2H, -O-CH₂-), ~4.8 (br s, 2H, -NH₂) |
| ¹³C NMR | δ ~193 (Ketone C=O), ~167 (Ester C=O), ~67 (-O-CH₂-) | |
| FT-IR (cm⁻¹) | ~3470, 3350 (N-H stretch), ~1710 (Ester C=O), ~1690 (Ketone C=O) | |
| 2 | ¹H NMR | δ ~11.5 (br s, 1H, -OH), δ ~8.2-7.2 (m, Ar-H) |
| ¹³C NMR | δ ~175 (Amide C=O), δ ~145-120 (Ar-C) | |
| FT-IR (cm⁻¹) | ~3300-2500 (broad O-H), ~1640 (Amide C=O) |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction. | Ensure 1.1 equivalents of both base and phenacyl bromide are used. Extend reaction time and monitor by TLC until starting material is consumed. |
| Loss during work-up. | Ensure precipitation is complete by using ice-cold water. Avoid using excessive solvent during recrystallization. | |
| Incomplete Cyclization | Insufficient acid or heat. | Ensure PPA is fresh and adequately covers the starting material. Maintain the reaction temperature at 120-130°C. |
| Reaction time too short. | Extend the reaction time to 3-4 hours, monitoring progress periodically. | |
| Product is an oil/gummy | Presence of impurities or residual solvent (DMF/PPA). | For Step 1, ensure thorough washing with water. For Step 2, triturate the crude product with water and NaHCO₃ solution extensively to break down all PPA. |
Conclusion
This compound is a highly valuable and accessible synthetic intermediate. The protocols detailed herein provide a reliable and reproducible pathway for its synthesis and subsequent conversion into the 3-hydroxy-2-phenyl-4(1H)-quinolinone scaffold. By understanding the principles behind each step and employing rigorous analytical validation, researchers can confidently utilize this chemistry to build molecular libraries for applications in drug discovery and materials science.
References
-
Krhovský, P., Hradil, P., & Slouka, J. (2003). Cyclization of Phenacyl 2-{[2,2-Di(ethoxycarbonyl)vinyl]amino}benzoate. Collection of Czechoslovak Chemical Communications, 68(7), 1336-1344. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2013). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]
-
Hradil, P. (2007). The Study of Cyclization of N-Acylphenacyl Anthranilates with Ammonium Salts under Various Conditions. ChemInform, 38(30). Available at: [Link]
-
Kiruthiga, B., et al. (2009). Synthesis of Some New 2-Substituted Quinazolin-4-one Derivatives and their Biological Activties. International Journal of PharmTech Research, 1(4), 1503-1508. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Hradil, P., et al. (2005). The preparation of various new heterocyclic compounds via cyclization of substituted derivatives of phenacyl esters of hydrazonoacetic acid. ResearchGate. Available at: [Link]
-
Spáčilová, L., et al. (2016). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 6(10), 8443-8452. Available at: [Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-Oxo-2-phenylethyl 2-aminobenzoate
Introduction: Significance and Applications
2-Oxo-2-phenylethyl 2-aminobenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif, combining a phenacyl ester with an anthranilate core, makes it a versatile building block for compounds with potential biological activities. The development of a robust, scalable, and cost-effective synthetic and purification protocol is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing.
This document provides a comprehensive guide to the large-scale synthesis and purification of this compound, with a focus on procedural rationale, safety, and analytical validation. The protocols described herein are designed to be self-validating, ensuring high purity and yield for industrial applications.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[1][2] In this esterification, the carboxylate salt of 2-aminobenzoic acid acts as the nucleophile, attacking the electrophilic carbon of 2-bromo-1-phenylethanone (phenacyl bromide).
Reaction:
Mechanism:
The reaction proceeds via an SN2 mechanism.[2] The process begins with the deprotonation of 2-aminobenzoic acid by a base, such as potassium carbonate, to form the more nucleophilic potassium 2-aminobenzoate. This is followed by the backside attack of the carboxylate anion on the α-carbon of 2-bromo-1-phenylethanone, leading to the displacement of the bromide leaving group and the formation of the ester linkage.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg batch size, with considerations for industrial-scale equipment and safety.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Quantity | Moles | Purity |
| 2-Aminobenzoic Acid | 118-92-3 | 137.14 g/mol | 1.00 kg | 7.29 mol | >99% |
| 2-Bromo-1-phenylethanone | 70-11-1 | 199.05 g/mol | 1.52 kg | 7.64 mol | >98% |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 g/mol | 1.11 kg | 8.03 mol | >99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 10 L | - | Anhydrous |
| Isopropanol | 67-63-0 | 60.10 g/mol | As needed | - | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - | - |
Equipment
-
20 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser
-
Inert gas (Nitrogen or Argon) supply
-
Solid addition funnel
-
Temperature probe
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum oven
Step-by-Step Procedure
-
Reactor Preparation: Ensure the 20 L reactor is clean, dry, and purged with an inert gas.
-
Reagent Charging:
-
Charge the reactor with 1.00 kg (7.29 mol) of 2-aminobenzoic acid and 10 L of anhydrous N,N-dimethylformamide (DMF).
-
Begin stirring to form a suspension.
-
Carefully add 1.11 kg (8.03 mol) of anhydrous potassium carbonate in portions via the solid addition funnel. Rationale: Potassium carbonate is a mild base that effectively deprotonates the carboxylic acid to form the nucleophilic carboxylate salt. Anhydrous conditions are crucial to prevent side reactions.
-
-
Salt Formation:
-
Stir the mixture at room temperature (20-25 °C) for 1-2 hours to ensure complete formation of the potassium 2-aminobenzoate salt.
-
-
Addition of Electrophile:
-
Dissolve 1.52 kg (7.64 mol) of 2-bromo-1-phenylethanone in 2 L of anhydrous DMF in a separate vessel.
-
Slowly add the 2-bromo-1-phenylethanone solution to the reactor over 1-2 hours, maintaining the temperature between 20-30 °C. An exotherm may be observed. Rationale: A slight excess of the phenacyl bromide ensures complete consumption of the more valuable starting material. Slow addition helps to control the reaction temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly add 20 L of deionized water to the reactor with vigorous stirring. This will precipitate the crude product.
-
Stir the resulting slurry for 1 hour to ensure complete precipitation.
-
Filter the crude product using a Nutsche filter-dryer.
-
Wash the filter cake with copious amounts of deionized water to remove DMF and inorganic salts, followed by a wash with cold isopropanol to displace water.
-
Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.
-
Purification Protocol: Recrystallization
Recrystallization is the preferred method for purifying this compound on a large scale due to its efficiency and cost-effectiveness.[3]
Solvent Selection
Isopropanol has been identified as a suitable solvent for the recrystallization of the target compound, offering good solubility at elevated temperatures and poor solubility at lower temperatures.
Step-by-Step Procedure
-
Dissolution:
-
Transfer the crude, dried product to a clean, appropriately sized reactor equipped with a reflux condenser and stirrer.
-
Add isopropanol (approximately 5-7 L per kg of crude product).
-
Heat the mixture to reflux with stirring until all the solid has dissolved.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a pre-heated filter.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature with gentle stirring.
-
Once crystal formation begins, continue to cool the mixture to 0-5 °C in an ice bath for at least 2 hours to maximize yield.
-
-
Isolation and Drying:
-
Filter the purified crystals using a Nutsche filter-dryer.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the final product in a vacuum oven at 50-60 °C to a constant weight.
-
Analytical Characterization
Purity Assessment
| Technique | Method | Expected Result |
| HPLC | Column: C18 (4.6 x 250 mm, 5 µm)Mobile Phase: Acetonitrile:Water (gradient)Flow Rate: 1.0 mL/minDetection: UV at 254 nm | Purity > 99.5% |
| Melting Point | USP/EP method | Sharp melting point |
| TLC | Mobile Phase: Ethyl acetate:Hexane (3:7)Visualization: UV light (254 nm) | Single spot |
Structural Confirmation
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0 (d, 2H, Ar-H), δ ~7.8 (dd, 1H, Ar-H), δ ~7.6-7.4 (m, 4H, Ar-H), δ ~6.7 (m, 2H, Ar-H), δ ~5.5 (s, 2H, -O-CH₂-), δ ~4.5 (br s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~192 (C=O, ketone), δ ~167 (C=O, ester), δ ~150 (C-NH₂), δ ~134-115 (Ar-C), δ ~67 (-O-CH₂-) |
| FT-IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~1710 (C=O stretch, ester), ~1680 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch, ester) |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 256.09 |
Safety and Handling
2-Bromo-1-phenylethanone is a highly toxic, corrosive, and lachrymatory substance. [1][2][4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. A full-face respirator with an appropriate cartridge is recommended when handling the solid.
-
Engineering Controls: All operations should be conducted in a well-ventilated fume hood or a closed-system reactor. Ensure that an eyewash station and safety shower are readily accessible.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature.Ineffective base. | Extend reaction time and monitor by HPLC.Ensure the base is anhydrous and of high purity. |
| Low Yield | Product loss during work-up or recrystallization.Side reactions. | Optimize precipitation and filtration steps.Maintain strict temperature control during the addition of 2-bromo-1-phenylethanone. |
| Product Oiling Out During Recrystallization | Solution is supersaturated or cooling too rapidly. | Add a small amount of hot solvent to redissolve and allow for slower cooling. |
| Colored Impurities in Final Product | Impurities from starting materials or side reactions. | Consider a charcoal treatment during recrystallization. |
Diagrams
Synthesis Workflow
Caption: Simplified overview of the reaction mechanism.
References
-
Acros Organics. (2021). SAFETY DATA SHEET: 2-Bromoacetophenone. Retrieved from [Link]
- Kumar, C. S., et al. (n.d.). Synthesis and crystal structure studies of amino derivatives of 4-chlorophenacyl benzoate. Journal of Chemical and Pharmaceutical Research.
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Reddit. (2024). Purification of oily products in industrial chemistry. Retrieved from [Link]
- Erdogan, T. (2019). On the esterification reaction of phenacyl bromide with benzoic acids: microwave and ultrasound versus conventional heating.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for 2-Oxo-2-phenylethyl 2-aminobenzoate: A Fluorescent Probe for Carboxylesterase 2 Activity
Authored by: A Senior Application Scientist
Introduction
The detection and quantification of specific enzyme activities within complex biological systems are paramount for understanding disease progression and developing novel therapeutics. Carboxylesterases (CES) are a crucial class of serine hydrolases involved in the metabolism of a wide range of xenobiotics and endogenous esters.[1] Human Carboxylesterase 2 (hCES2), predominantly found in the small intestine and liver, plays a significant role in the activation of prodrugs like irinotecan.[2][3] Consequently, the development of sensitive and selective probes for hCES2 activity is of great interest for both basic research and clinical applications.[4][5]
This document provides detailed application notes and protocols for the use of 2-Oxo-2-phenylethyl 2-aminobenzoate , a novel fluorogenic probe designed for the detection of Carboxylesterase 2 (CES2) activity. This probe operates on a "turn-on" mechanism, offering a high signal-to-noise ratio for sensitive detection in both biochemical assays and live-cell imaging.[6]
Principle of Detection: An Enzyme-Triggered "Turn-On" System
This compound is a non-fluorescent molecule composed of a fluorescent reporter, 2-aminobenzoate (anthranilate), and a recognition moiety, the 2-oxo-2-phenylethyl ester group. The ester linkage effectively quenches the fluorescence of the anthranilate core.[7] In the presence of CES2, the ester bond is hydrolyzed, releasing the highly fluorescent 2-aminobenzoate. This enzymatic cleavage results in a significant increase in fluorescence intensity, providing a direct measure of CES2 activity.
Caption: Proposed mechanism of this compound activation by CES2.
Synthesis and Characterization of this compound
The synthesis of this probe can be achieved through a straightforward esterification reaction between 2-aminobenzoic acid and 2-bromoacetophenone.
Protocol for Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzoic acid (1 eq.) and potassium carbonate (1.5 eq.) in anhydrous dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirring solution, add 2-bromoacetophenone (1.1 eq.) dropwise at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water. A precipitate will form.
-
Purification: Collect the solid by filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Properties
The spectroscopic properties of the probe and its fluorescent product, 2-aminobenzoate, are crucial for designing experiments.
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ) | Molar Absorptivity (ε) |
| This compound | ~320 nm | Negligible | < 0.01 | To be determined |
| 2-Aminobenzoate | ~335 nm | ~410 nm | ~0.4 | ~5,000 M⁻¹cm⁻¹ |
Note: These are expected values based on the properties of anthranilate esters and may need to be experimentally determined.[7][8]
Application Notes
-
Probe Specificity: While designed for CES2, it is advisable to test the probe's reactivity with other common esterases, such as CES1, to determine its selectivity.
-
Solubility: The probe is expected to have limited aqueous solubility. Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it in the assay buffer for experiments.
-
Working Concentration: The optimal probe concentration should be determined experimentally but typically ranges from 1-10 µM for both in vitro and cellular assays.
Protocol 1: In Vitro Enzymatic Assay for CES2 Activity
This protocol describes a 96-well plate-based assay for quantifying CES2 activity.
Caption: Workflow for the in vitro CES2 enzymatic assay.
Materials
-
Recombinant human Carboxylesterase 2 (hCES2)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the probe in DMSO.
-
Dilute the hCES2 enzyme to the desired concentration in cold assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 20 µL of the diluted hCES2 enzyme to the sample wells.
-
Add 20 µL of assay buffer to the negative control wells.
-
For inhibitor screening, pre-incubate the enzyme with the test compound for 10-15 minutes.
-
-
Initiate Reaction:
-
Prepare a working solution of the probe by diluting the stock solution in assay buffer to a final concentration of 2X the desired assay concentration.
-
Add 30 µL of the probe working solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~335 nm, Emission: ~410 nm) every 1-2 minutes for 30-60 minutes (kinetic mode). Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Protocol 2: Cellular Imaging of Intracellular CES2 Activity
This protocol outlines the use of this compound for visualizing CES2 activity in live cells.
Sources
- 1. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]
- 2. A highly selective near infrared fluorescent probe for carboxylesterase 2 and its biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring human carboxylesterase 2 activity in pancreatic cancer patient-derived xenografts using a ratiometric fluorescent chemosensor - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity | MDPI [mdpi.com]
- 6. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methyl anthranilate - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Oxo-2-phenylethyl 2-aminobenzoate
Welcome to our dedicated technical guide for the synthesis of 2-Oxo-2-phenylethyl 2-aminobenzoate. This resource is tailored for researchers, chemists, and professionals in drug development, providing in-depth solutions to common challenges encountered during this synthesis. Our goal is to equip you with the insights needed to troubleshoot effectively and significantly improve your reaction yields.
Introduction: The Synthetic Challenge
The synthesis of this compound is typically achieved through the esterification of 2-aminobenzoic acid (anthranilic acid) with 2-bromoacetophenone. While the reaction appears straightforward, it is frequently compromised by side reactions and purification hurdles, which can substantially lower the yield. This guide offers a structured, evidence-based approach to navigate these challenges and optimize your synthetic protocol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is consistently low (<50%). What are the primary causes, and how can I address them?
A1: Root Cause Analysis and Mitigation Strategies
Low yields in this synthesis can often be traced back to three main issues: competitive N-alkylation of the aniline nitrogen, hydrolysis of starting materials or the final product, and suboptimal reaction conditions.
1. Competitive N-Alkylation:
The amine group of 2-aminobenzoic acid is a strong nucleophile and can compete with the carboxylate group for the electrophilic 2-bromoacetophenone. This leads to the formation of N-alkylated byproducts.
-
Expert Insight: Suppressing N-alkylation hinges on carefully controlling the nucleophilicity of the amine and the concentration of the deprotonated carboxylate.
-
Troubleshooting Protocol:
-
Base Selection is Crucial: Avoid strong bases like sodium hydroxide or potassium hydroxide, which can deprotonate the amine and increase its nucleophilicity. Instead, opt for a weaker base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). These bases are effective at deprotonating the carboxylic acid to form the desired carboxylate nucleophile without significantly affecting the amine group.
-
Stoichiometric Control: Employ a slight excess of 2-aminobenzoic acid (approximately 1.1 to 1.2 equivalents) relative to 2-bromoacetophenone. This ensures the electrophile is primarily consumed by the intended carboxylate nucleophile, reducing the likelihood of N-alkylation.
-
2. Hydrolysis:
2-Bromoacetophenone is susceptible to hydrolysis, particularly in the presence of water and a base, which can lead to the formation of 2-hydroxyacetophenone. The ester product can also undergo hydrolysis, reverting to the starting materials under harsh acidic or basic conditions during the workup phase.
-
Troubleshooting Protocol:
-
Solvent Purity: Use an anhydrous solvent (e.g., acetone, acetonitrile, or ethanol) to prevent the hydrolysis of the electrophile.
-
Aqueous Workup: During the workup, neutralize any unreacted acid with a saturated solution of a mild base like sodium bicarbonate. Promptly extract your product into an organic solvent such as ethyl acetate or dichloromethane to minimize its exposure to the aqueous phase.[1]
-
3. Suboptimal Reaction Conditions:
The reaction's kinetics are highly sensitive to temperature and duration.
-
Troubleshooting Protocol:
-
Temperature Management: This reaction is best performed at room temperature or slightly elevated temperatures (e.g., 40-60 °C). Higher temperatures can promote the formation of N-alkylated byproducts and increase the rate of hydrolysis. It is advisable to start at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Reaction Time: Close monitoring of the reaction is essential. Allowing the reaction to continue long after the limiting reagent has been consumed can lead to product degradation and the formation of additional side products.
-
Workflow for Yield Optimization
Caption: A decision tree for troubleshooting low yields in esterification reactions.
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. How can I identify these byproducts and improve the purity of my final product?
A2: Identification and Purification Strategies
The primary byproducts are typically N-alkylated species and 2-hydroxyacetophenone from hydrolysis.
Byproduct Identification:
-
N-Alkylated Products: These compounds will exhibit different polarities compared to your desired ester. The mono-N-alkylated product, still containing a carboxylic acid group, is significantly more polar and will have a lower Rf value on a normal-phase silica TLC plate.
-
2-Hydroxyacetophenone: This hydrolysis byproduct is more polar than both the starting 2-bromoacetophenone and the final ester product.
Purification Protocol:
-
Crystallization: This is often the most effective method for purifying the desired ester, which is typically a solid. A suitable solvent system for recrystallization can be determined through small-scale solubility tests. Common choices include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[2]
-
Column Chromatography: If crystallization does not yield a pure product, flash column chromatography is the next step.
-
Recommended Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity to elute non-polar impurities and unreacted 2-bromoacetophenone, then gradually increase the polarity to elute your desired product. The more polar N-alkylated byproducts will elute last.
-
TLC Visualization: Use a UV lamp (254 nm) to visualize the spots on your TLC plate, as the aromatic compounds involved in this reaction are UV active.
-
Comparative Data for Reaction Conditions
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Base | NaOH (1.1 eq) | NaHCO₃ (1.5 eq) | Reduced N-alkylation with NaHCO₃. |
| Temperature | 80 °C (Reflux) | Room Temperature to 40 °C | Minimized side reactions at lower temperatures. |
| Solvent | Technical Grade Acetone | Anhydrous Acetone | Prevents hydrolysis of 2-bromoacetophenone. |
| Workup | Prolonged aqueous wash | Rapid extraction[1] | Minimizes product hydrolysis. |
Q3: What is the underlying mechanism of the primary reaction versus the N-alkylation side reaction?
A3: Mechanistic Pathways
Understanding the competing reaction mechanisms is crucial for rational optimization. The reaction follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism.
Desired O-Alkylation Pathway:
Caption: The desired O-alkylation pathway for ester formation.
In this pathway, the base deprotonates the carboxylic acid, creating the carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the C-Br bond in 2-bromoacetophenone and displacing the bromide ion to form the ester.
Competing N-Alkylation Pathway:
Caption: The competing N-alkylation side reaction pathway.
Simultaneously, the lone pair of electrons on the nitrogen of the amine group can also attack the same electrophilic carbon. This results in the formation of a C-N bond, leading to the N-alkylated byproduct. The use of a mild base disfavors this pathway by maintaining a higher concentration of the carboxylate nucleophile relative to the neutral amine.
References
-
ResearchGate. Reaction scheme for the synthesis of (2-amino-2-oxoethyl)benzoate derivatives. [Link]
-
PubMed. Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. [Link]
-
PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]
-
National Center for Biotechnology Information. Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate. [Link]
-
National Center for Biotechnology Information. Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. [Link]
-
Chemistry LibreTexts. 3: Esterification (Experiment). [Link]
-
ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]
Sources
Overcoming challenges in the purification of "2-Oxo-2-phenylethyl 2-aminobenzoate"
Welcome to the technical support center for "2-Oxo-2-phenylethyl 2-aminobenzoate" (also known as phenacyl anthranilate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues.
Introduction to Purification Challenges
The synthesis of this compound, typically via the esterification of anthranilic acid with a phenacyl halide (e.g., 2-bromo-1-phenylethanone), can present several purification challenges. These often stem from the presence of unreacted starting materials, formation of byproducts, and the inherent chemical properties of the target molecule. This guide will walk you through identifying and resolving these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Presence of Unreacted Starting Materials
Q1: My TLC analysis of the crude product shows spots corresponding to both anthranilic acid and 2-bromo-1-phenylethanone. How can I remove these?
A1: The presence of starting materials is a common issue, often due to incomplete reaction. Here’s a breakdown of how to address this, with the choice of method depending on the scale of your reaction and the desired final purity.
-
Understanding the Problem: Anthranilic acid is acidic due to its carboxylic acid group, while 2-bromo-1-phenylethanone is a neutral electrophile. Your desired product, an ester, is also neutral. This difference in chemical properties is the key to their separation.
-
Troubleshooting Workflow:
Caption: Decision workflow for removing unreacted starting materials.
-
Detailed Protocols:
A. Aqueous Work-up (Liquid-Liquid Extraction):
This is the most efficient first step to remove the bulk of the acidic anthranilic acid.
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The anthranilic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
Causality: The basic wash selectively reacts with the acidic starting material, converting it into a water-soluble salt, thus partitioning it out of the organic phase.
-
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
B. Column Chromatography:
If the aqueous work-up is insufficient, or if 2-bromo-1-phenylethanone remains, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A non-polar/polar solvent mixture is typically used. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).
-
Rationale: 2-bromo-1-phenylethanone is less polar than the desired product and will elute first. Anthranilic acid is highly polar and will have a very low Rf, remaining at the baseline if not removed by the basic wash.
-
-
Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.
Compound Typical Polarity Elution Order (Normal Phase) 2-bromo-1-phenylethanone Low First This compound Medium Second Anthranilic acid High Last (or remains on baseline) C. Recrystallization:
Recrystallization is an excellent final polishing step. A suitable solvent system should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures or be insoluble at all temperatures.
-
Recommended Solvent System: Based on protocols for the similar compound 2-oxo-2-phenylethyl benzoate, ethanol is a good starting point for recrystallization.[1] A two-solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective.
-
Procedure for two-solvent recrystallization: Dissolve the crude product in a minimum amount of the "good" solvent (e.g., hot ethanol or ethyl acetate). While hot, add the "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent until the solution is clear again. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
-
Issue 2: Product Stability and Degradation
Q2: I've noticed the appearance of new, more polar spots on my TLC plate after purification or during storage. What could be causing this?
A2: The structure of this compound contains two key functionalities that can be susceptible to degradation: the ester linkage and the aminobenzoate ring.
-
Hydrolysis of the Ester Bond:
The ester bond can be hydrolyzed back to anthranilic acid and 2-hydroxy-1-phenylethanone, especially in the presence of acid or base and water.[2]
-
Preventive Measures:
-
Ensure all solvents used in purification are dry.
-
Avoid prolonged exposure to acidic or basic conditions during chromatography or extraction. If a basic wash is used, it should be followed by a neutral wash (water or brine).
-
Store the purified product in a dry, cool, and dark place.
-
-
-
Oxidation of the Aminobenzoate Moiety:
The amino group on the aromatic ring can be susceptible to oxidation, which can lead to the formation of colored impurities.[3] This can be accelerated by exposure to air and light.
-
Preventive Measures:
-
Purge solvents with an inert gas (e.g., nitrogen or argon) before use, especially for long-term storage of solutions.
-
Store the final product under an inert atmosphere if high stability is required.
-
Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.
-
-
Issue 3: Difficulty with Crystallization
Q3: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of impurities or the use of an inappropriate solvent.
-
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Add a small amount of the hot "good" solvent to the oiled-out mixture to redissolve it. The goal is to have a slightly less saturated solution.
-
Slow Cooling: Ensure the solution cools very slowly. Rapid cooling can promote oiling out. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: If the above steps fail, the solvent system may be unsuitable. Experiment with different solvents or solvent pairs. For example, if you are using ethanol, try isopropanol. If using an ethyl acetate/hexanes mixture, try varying the ratio or switching to a dichloromethane/hexanes system.
-
Protocols for Key Experiments
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for monitoring the reaction progress and assessing the purity of fractions during column chromatography.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified fraction in a volatile solvent like ethyl acetate or dichloromethane.
-
Mobile Phase Selection:
-
A good starting point for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent.
-
Recommended System: Ethyl acetate/Hexane (e.g., 30:70 v/v). Adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for the product spot, which generally provides good separation.
-
-
Visualization:
-
UV Light: The aromatic rings in the starting materials and product will allow them to be visualized under a UV lamp (254 nm).
-
Staining: If spots are not clearly visible under UV, various stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that will visualize most organic compounds.
-
Protocol 2: Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel, either as a slurry in the initial mobile phase (wet packing) or by carefully pouring the dry silica gel into the column filled with the mobile phase (dry packing).
-
Ensure the silica gel bed is compact and free of air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the product in a volatile solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Start with a less polar mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20%, 30%, etc.). This is known as gradient elution.
-
Collect fractions and analyze them by TLC to determine which ones contain the pure product.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
References
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Shetty, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. [Link]
- Gawande, N. G., & Shingare, M. S. (2007). Synthesis and antimicrobial activity of some new 2-substituted-4-thiazolidinones. Indian Journal of Heterocyclic Chemistry, 16(4), 383-384.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Laurence, C., & Gal, J.-F. (2010).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- El-Gaby, M. S. A. (2001). Synthesis of some new benzoxazole derivatives of antimicrobial activity. IL FARMACO, 56(9), 613-617.
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Shetty, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. [Link]
- Chavan, S. S. (2011). An overview of chemical stability of drug substance. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4), 1361-1371.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
Sources
Optimization of reaction conditions for synthesizing "2-Oxo-2-phenylethyl 2-aminobenzoate"
Welcome to the technical support center for the synthesis of 2-Oxo-2-phenylethyl 2-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your results.
Introduction to the Synthesis
The synthesis of this compound involves the esterification of 2-aminobenzoic acid (anthranilic acid) with 2-bromo-1-phenylethanone (phenacyl bromide). This reaction is a nucleophilic substitution where the carboxylate of anthranilic acid acts as a nucleophile, displacing the bromide from phenacyl bromide. While seemingly straightforward, the presence of the amino group on the anthranilic acid introduces the possibility of a competing N-alkylation side reaction. This guide will help you navigate the nuances of this synthesis to achieve high yield and purity of the desired O-alkylated product.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The main challenge is the chemoselectivity of the alkylation. 2-aminobenzoic acid is an ambident nucleophile, meaning it has two nucleophilic sites: the carboxylate oxygen (O-alkylation) and the amino nitrogen (N-alkylation). The desired product is formed through O-alkylation. However, a common side product is the N-alkylated isomer. Controlling the reaction conditions to favor O-alkylation is critical.
Q2: Which factors influence the ratio of O-alkylation to N-alkylation?
Several factors can influence the regioselectivity of the reaction:
-
Basicity and Nucleophilicity: While the amine is generally more nucleophilic than the carboxylate, deprotonation of the carboxylic acid to form the carboxylate anion significantly enhances its nucleophilicity. Nitrogen is less electronegative than oxygen, making the lone pair on the nitrogen more available for donation, thus more nucleophilic.[1]
-
Solvent: The choice of solvent can influence which nucleophile is more readily available to react. Aprotic polar solvents are generally preferred.
-
Base: The choice and stoichiometry of the base are crucial for deprotonating the carboxylic acid without significantly deprotonating the amine.
-
Temperature: Reaction temperature can affect the rate of both reactions, and optimization is often necessary.
Q3: What is a suitable starting point for the reaction conditions?
A good starting point is to use a slight excess of 2-aminobenzoic acid relative to phenacyl bromide, in the presence of a non-nucleophilic base like potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction can typically be run at room temperature to moderate heat (e.g., 50-60 °C).
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can spot the starting materials (2-aminobenzoic acid and phenacyl bromide) and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective base: The carboxylic acid was not sufficiently deprotonated. 2. Low reaction temperature: The reaction rate is too slow. 3. Impure starting materials: Degradation of phenacyl bromide or poor quality 2-aminobenzoic acid. | 1. Use a stronger, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate). Ensure the base is anhydrous. 2. Gradually increase the reaction temperature (e.g., to 60-80 °C) and monitor by TLC. 3. Check the purity of your starting materials by melting point or NMR. Phenacyl bromide is a lachrymator and can degrade over time; it's advisable to use a fresh or purified batch.[2][3] |
| Significant Formation of N-Alkylated Side Product | 1. Reaction conditions favor N-alkylation (e.g., wrong solvent or base). 2. The amine group is competing effectively with the carboxylate. | 1. Ensure the carboxylic acid is fully deprotonated before adding the phenacyl bromide. This can be achieved by pre-stirring the 2-aminobenzoic acid and base for a period before adding the alkylating agent. 2. Consider protecting the amine group, although this adds extra steps to the synthesis. 3. The use of a "hard" leaving group on the alkylating agent can favor O-alkylation.[1] In this case, bromide is a relatively "soft" leaving group. |
| Multiple Unidentified Spots on TLC | 1. Decomposition of starting materials or product. 2. Complex side reactions occurring. | 1. Run the reaction at a lower temperature. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 3. Use high-purity, anhydrous solvents. |
| Difficulty in Purifying the Product | 1. The product and side product have similar polarities, making chromatographic separation challenging. 2. The product is an oil and does not crystallize easily. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Attempt recrystallization from a different solvent system. Common systems for similar compounds include ethanol/water or ethyl acetate/hexane.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-aminobenzoic acid
-
2-bromo-1-phenylethanone (phenacyl bromide)
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography
Procedure:
-
To a dry round-bottom flask, add 2-aminobenzoic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the carboxylate salt.
-
In a separate container, dissolve 2-bromo-1-phenylethanone (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the phenacyl bromide solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Workflow for Synthesis and Purification
Sources
Technical Support Center: Crystallization of 2-Oxo-2-phenylethyl 2-aminobenzoate
Welcome to the technical support center for the crystallization of 2-Oxo-2-phenylethyl 2-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The methodologies and advice provided herein are grounded in established principles of organic chemistry and extensive laboratory experience.
Troubleshooting Crystallization: A-Question-and-Answer Guide
This section directly addresses common issues encountered during the crystallization of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: The Compound Fails to Crystallize and Remains in Solution
Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, no crystals have formed. What should I do?
A: This is a common issue that typically points to one of two scenarios: either the solution is not supersaturated, or there is an energetic barrier to nucleation.[1]
Root Cause Analysis & Solutions:
-
Excess Solvent: The most frequent cause is the use of too much solvent during the initial dissolution step.[2] A supersaturated solution is a prerequisite for crystallization, and an excess of solvent will keep the compound fully dissolved even at lower temperatures.
-
Solution: Gently heat the solution to evaporate a portion of the solvent.[1] This will increase the concentration of the solute. Allow the concentrated solution to cool slowly. To check if you have reached a suitable concentration, dip a glass stirring rod into the warm solution and withdraw it. A small amount of solid should crystallize on the rod as it cools.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site. A very clean solution or smooth glassware can sometimes inhibit spontaneous nucleation.
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[1] The microscopic imperfections on the glass can provide a surface for crystals to begin forming.
-
Seeding: If you have a small crystal of pure this compound from a previous successful crystallization, add it to the cooled solution.[1][3] This "seed crystal" will act as a template for further crystal growth.
-
Ice Bath: Cooling the solution in an ice bath can sometimes promote crystallization, but this should be done after the solution has been allowed to cool to room temperature slowly first.[4] Rapid cooling can lead to the formation of small, impure crystals.
-
-
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
Q: Upon cooling my solution, a liquid or oily layer has separated instead of solid crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[2] This is a significant problem because impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.[2]
Root Cause Analysis & Solutions:
-
High Solute Concentration or Rapid Cooling: A solution that is too concentrated or cooled too quickly can lead to the solute separating as a supercooled liquid.
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high, causing the solution to still be above the melting point of your compound when it becomes supersaturated.
-
Solution: Select a solvent with a lower boiling point. For this compound, which possesses both ester and ketone functionalities, solvents like ethanol, ethyl acetate, or a mixed solvent system such as ethanol-water or ethyl acetate-hexane could be suitable.[4][5] The ideal solvent should dissolve the compound when hot but have limited solubility when cold.[6]
-
Issue 3: Poor Crystal Quality or Low Yield
Q: I have obtained crystals, but they are very small, discolored, or my final yield is very low. How can I improve this?
A: The quality and yield of crystals are influenced by the rate of cooling, the purity of the starting material, and the choice of solvent.
Root Cause Analysis & Solutions:
-
Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice, leading to poor purity and small crystal size.[2]
-
Colored Impurities: The presence of color in your crystals when the pure compound is expected to be colorless indicates the presence of impurities.
-
Solution: If the colored impurities are not removed by a single crystallization, you may need to use a decolorizing agent. Add a small amount of activated charcoal to the hot solution before filtration.[8] The colored impurities will adsorb to the surface of the charcoal. Be aware that using too much charcoal can also adsorb your product, reducing the yield.[2]
-
-
Low Yield: A low yield can be due to several factors, including using too much solvent, premature crystallization during filtration, or incomplete crystallization.[2]
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound.
-
Hot Filtration: If a filtration step is required to remove solid impurities, perform it quickly with a pre-heated funnel to prevent your product from crystallizing prematurely.
-
Maximize Crystal Recovery: After collecting the crystals by filtration, you can often recover a second crop of crystals by partially evaporating the solvent from the filtrate and re-cooling.
-
-
Experimental Workflow: Recrystallization of this compound
Caption: A generalized workflow for the recrystallization of this compound.
Data Presentation: Solvent Selection Guide
The choice of solvent is critical for successful crystallization.[9] An ideal solvent will dissolve the solute at high temperatures but not at low temperatures.[10] For this compound, a moderately polar compound, the following solvents and solvent pairs are recommended for initial screening.
| Solvent/Solvent Pair | Polarity | Boiling Point (°C) | Rationale & Comments |
| Ethanol | Polar Protic | 78 | Good starting point due to its ability to dissolve many organic compounds when hot and its relatively low boiling point.[9] |
| Ethyl Acetate | Moderately Polar Aprotic | 77 | Often a good choice for esters.[11] Its volatility makes it easy to remove from the final product.[9] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but slightly less polar. |
| Toluene | Nonpolar Aromatic | 111 | Can be effective, but its high boiling point may increase the risk of oiling out.[9] Use with caution. |
| Ethanol-Water | Variable | Variable | A solvent pair that allows for fine-tuning of polarity.[4] Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a drop of hot ethanol to clarify. |
| Ethyl Acetate-Hexane | Variable | Variable | A common solvent pair for compounds of moderate polarity.[4] Dissolve in hot ethyl acetate and add hexane until turbidity is observed. |
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and weight of this compound? A1: The molecular formula is C₁₅H₁₃NO₃, and the molecular weight is approximately 255.27 g/mol .[12]
Q2: What is a good starting point for the amount of solvent to use? A2: A good rule of thumb is to start with a small amount of solvent and add more in small portions to the heated mixture until the solid just dissolves. The goal is to use the minimum amount of hot solvent necessary.[2]
Q3: Can I use a rotary evaporator to speed up the crystallization process? A3: While a rotary evaporator is excellent for removing solvent to recover a crude solid, it is generally not recommended for inducing crystallization for purification. The rapid removal of solvent will cause the compound to crash out as a powder or amorphous solid, which will likely have a lower purity than slowly grown crystals.[2]
Q4: My compound is still impure after one crystallization. What should I do? A4: If your compound is not sufficiently pure after one crystallization, a second recrystallization may be necessary. Ensure that you are allowing for slow crystal growth and that you have chosen an appropriate solvent.
Q5: How can I confirm the purity of my crystallized product? A5: The purity of your crystallized this compound can be assessed by techniques such as melting point determination (a sharp melting point range close to the literature value indicates high purity), Thin Layer Chromatography (TLC), and spectroscopic methods like NMR or IR.
Logical Troubleshooting Flowchart
Caption: A flowchart to guide troubleshooting decisions during the crystallization process.
References
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Crysdot LLC. This compound. Retrieved from [Link]
-
Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]
-
Westin, J. Recrystallization - Organic Chemistry. Jack Westin. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. unifr.ch [unifr.ch]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jackwestin.com [jackwestin.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. 2-oxo-2-phenylethyl 2-aminobenzenecarboxylate | CymitQuimica [cymitquimica.com]
Addressing stability and degradation issues of "2-Oxo-2-phenylethyl 2-aminobenzoate"
Welcome to the dedicated technical support resource for 2-Oxo-2-phenylethyl 2-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability and degradation challenges encountered during experimentation. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary known instability concerns for this compound?
A1: Based on its chemical structure, the two primary stability concerns for this compound are hydrolysis of the ester linkage and photodegradation of the aminobenzoate moiety. The phenacyl ester is susceptible to cleavage in aqueous environments, particularly under acidic or basic conditions.[1][2] The aminobenzoate portion of the molecule is structurally similar to compounds known to be sensitive to light, especially UV radiation.[3][4][5]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products would result from the cleavage of the ester bond via hydrolysis. This would yield 2-aminobenzoic acid and 2-hydroxyacetophenone . Under photolytic stress, a more complex mixture of byproducts could be formed from the aminobenzoate ring, including oxidized and polymerized species.[5][6]
Q3: What are the ideal storage conditions for this compound?
A3: To mitigate degradation, this compound should be stored in a cool, dry, and dark environment. We recommend storage at 2-8°C, protected from moisture and light. The container should be tightly sealed, and for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidative degradation.
Q4: I am seeing a new peak in my HPLC analysis after storing my compound in solution. What could it be?
A4: The appearance of a new, more polar peak in your HPLC chromatogram is a strong indicator of hydrolysis. This new peak is likely 2-aminobenzoic acid or 2-hydroxyacetophenone. To confirm, you can run standards of these potential degradation products. See the Troubleshooting Guide below for more details on how to manage this issue.
II. Troubleshooting Guide: Stability Issues in Experimental Workflows
This guide provides a structured approach to identifying and resolving common stability problems.
Issue 1: Loss of Potency or Inconsistent Results Over Time in Aqueous Solutions
-
Symptoms:
-
Decreasing peak area of the parent compound in HPLC analysis of stock solutions or experimental samples.
-
Appearance of one or more new peaks, typically at earlier retention times.
-
Variability in experimental outcomes when using solutions prepared at different times.
-
-
Root Cause Analysis: This is a classic sign of hydrolytic degradation . The ester bond in this compound is the most likely point of cleavage in the presence of water. The rate of this hydrolysis is highly dependent on pH and temperature.[1]
-
Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 6), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[2]
-
Base-Catalyzed Hydrolysis (Saponification): In basic conditions (pH > 8), hydroxide ions directly attack the electrophilic carbonyl carbon. This process is irreversible and generally faster than acid-catalyzed hydrolysis.[2]
-
-
Solutions & Preventative Measures:
-
pH Control:
-
Maintain solutions at a neutral pH (6.5-7.5) where the rate of hydrolysis is typically at a minimum.
-
Use buffered solutions if your experimental conditions permit. Select a buffer system that does not contain nucleophilic species that could accelerate degradation. Phosphate or citrate buffers are often suitable.
-
-
Solvent Choice:
-
For stock solutions, use anhydrous aprotic organic solvents such as DMSO or DMF.
-
Prepare aqueous working solutions fresh daily from the organic stock. Minimize the time the compound is in an aqueous environment.
-
-
Temperature Management:
-
Store stock and working solutions at low temperatures (2-8°C or -20°C for long-term).
-
Perform experimental incubations at the lowest temperature compatible with your assay.
-
-
Issue 2: Discoloration or Appearance of Unexpected Byproducts After Exposure to Light
-
Symptoms:
-
A noticeable yellowing or browning of the solid compound or solutions upon exposure to ambient light.
-
Emergence of multiple, often poorly resolved, peaks in the HPLC chromatogram.
-
Loss of parent compound without a corresponding stoichiometric increase in expected hydrolysis products.
-
-
Root Cause Analysis: These symptoms are indicative of photodegradation . The 2-aminobenzoate moiety contains a chromophore that can absorb UV and even high-energy visible light. This absorption can lead to the formation of reactive excited states, which can then undergo various reactions, including oxidation and polymerization.[3][4][5] The generation of reactive oxygen species (ROS) can further accelerate the degradation process.[3][7]
-
Solutions & Preventative Measures:
-
Light Protection:
-
Always store the solid compound and solutions in amber vials or containers wrapped in aluminum foil.
-
Minimize exposure to ambient light during weighing, solution preparation, and experimentation. Work in a dimly lit area or use light-blocking shields.
-
-
Inert Atmosphere:
-
Degas solvents used for preparing solutions to remove dissolved oxygen.
-
Consider adding antioxidants (if compatible with your experimental system) to quench radical-mediated degradation pathways.
-
-
Degradation Pathways Overview
Caption: Key degradation routes for this compound.
III. Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol allows for a rapid assessment of the compound's stability under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1 hour, and 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a UV lamp (e.g., 254 nm or 365 nm) for 1, 4, and 8 hours. Include a control sample wrapped in foil.
-
Thermal Degradation: Store the stock solution at 60°C for 1, 3, and 7 days, protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by HPLC-UV.
-
Protocol 2: Recommended HPLC Method for Stability Testing
This method provides a starting point for separating the parent compound from its primary hydrolysis products.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 15 min, hold for 2 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 320 nm (for comprehensive analysis) |
| Injection Volume | 10 µL |
Stability Testing Workflow
Caption: Workflow for conducting a forced degradation study.
IV. References
-
Kovach, I. M., Zhao, Q., Keane, M., & Reyes, R. (1993). Rate-determining carbonyl hydration in the intramolecular hydrolysis of phenacyl phosphonate esters: isotopic probes and activation parameters. Journal of the American Chemical Society. Available at: [Link]
-
Vione, D., et al. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Available at: [Link]
-
Lookchem. (1993). Rate-Determining Carbonyl Hydration in the Intramolecular Hydrolysis of Phenacyl Phosphonate Esters: Isotopic Probes and Activation Parameters. Available at: [Link]
-
Wang, Z., et al. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. MDPI. Available at: [Link]
-
Gao, Y., & Gu, C. (2013). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. PubMed. Available at: [Link]
-
International Journal of Research in Basic and Applied Sciences. (2021). DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. Available at: [Link]
-
ResearchGate. (n.d.). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. Available at: [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrbat.in [ijrbat.in]
Common errors to avoid in the synthesis of "2-Oxo-2-phenylethyl 2-aminobenzoate"
Technical Support Center: Synthesis of 2-Oxo-2-phenylethyl 2-aminobenzoate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights into the common challenges and errors encountered during the synthesis of this valuable intermediate. As Senior Application Scientists, we aim to explain the causality behind experimental choices and provide a self-validating framework for your protocols.
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between a salt of 2-aminobenzoic acid (anthranilic acid) and 2-bromo-1-phenylethan-1-one (phenacyl bromide). This reaction, while straightforward in principle, is prone to several side reactions and purification challenges that can significantly impact yield and purity.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter.
I. Issues Related to Starting Materials and Reagents
Question 1: My reaction is not proceeding, or the yield is very low. What could be the issue with my starting materials?
Answer:
Several factors related to your starting materials could be contributing to a low yield or reaction failure.
-
Purity of 2-Aminobenzoic Acid: 2-Aminobenzoic acid can contain impurities that may interfere with the reaction. It is crucial to use a high-purity grade. If you suspect impurities, recrystallization from water or ethanol is recommended.
-
Quality of Phenacyl Bromide: Phenacyl bromide is a lachrymator and can degrade over time, especially if exposed to moisture, turning yellow or brown due to the release of bromine and hydrogen bromide.[1] Using old or discolored phenacyl bromide will result in lower yields and the formation of colored impurities.[1] It is best to use freshly recrystallized or commercially available high-purity phenacyl bromide.
-
Moisture Content: The presence of water in the reaction mixture can hydrolyze phenacyl bromide to 2-hydroxy-1-phenylethan-1-one, which will not react with the 2-aminobenzoate. Ensure that your solvents are anhydrous and that the reaction is protected from atmospheric moisture, for instance by using a drying tube or an inert atmosphere.
Question 2: I am observing the formation of a significant amount of a rearranged ester product. What is causing this?
Answer:
The formation of a rearranged ester is likely due to the Favorskii rearrangement of the phenacyl bromide starting material.[2] This rearrangement is promoted by the use of strong bases, which can abstract an alpha-proton from the phenacyl bromide to form an enolate.[2][3] This enolate can then undergo intramolecular cyclization to form a cyclopropanone intermediate, which is subsequently attacked by the 2-aminobenzoate to yield a rearranged ester product.[2]
To avoid this, it is critical to use a weak, non-nucleophilic base to deprotonate the 2-aminobenzoic acid. Bases like potassium carbonate or sodium carbonate are generally preferred over stronger bases like alkoxides or hydroxides.[4]
II. Issues Related to Reaction Conditions
Question 3: What is the optimal solvent and temperature for this reaction?
Answer:
The choice of solvent and temperature is critical for maximizing the yield and minimizing side reactions.
-
Solvent: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is typically used for this type of SN2 reaction. These solvents can dissolve the 2-aminobenzoate salt and the phenacyl bromide, facilitating the reaction. Acetone is often a good starting point as it is relatively inexpensive and easy to remove.
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating (e.g., 40-50 °C). Higher temperatures can increase the rate of side reactions, such as the Favorskii rearrangement and decomposition of phenacyl bromide. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Question 4: My reaction mixture has turned dark brown/black. What does this indicate?
Answer:
A dark coloration of the reaction mixture often indicates decomposition of the phenacyl bromide.[1] This can be caused by:
-
Excessively high reaction temperature.
-
Presence of impurities.
-
Prolonged reaction times.
If the solution darkens significantly, it is likely that the yield will be compromised. It is important to control the reaction temperature carefully and to use pure reagents.
III. Issues Related to Work-up and Purification
Question 5: I am having difficulty isolating the product from the reaction mixture. What is an effective work-up procedure?
Answer:
A typical work-up procedure for this reaction involves the following steps:
-
Filtration: After the reaction is complete (as determined by TLC), the inorganic salts (e.g., potassium bromide) are removed by filtration.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Extraction: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water to remove any remaining inorganic salts and water-soluble impurities. A wash with a dilute sodium bicarbonate solution can help remove any unreacted 2-aminobenzoic acid.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Question 6: The crude product is an oil/waxy solid and is difficult to purify. What purification methods are recommended?
Answer:
The crude product may indeed be an oil or a low-melting solid. The following purification techniques can be employed:
-
Recrystallization: If the crude product is a solid, recrystallization is the preferred method of purification. A suitable solvent system can be determined by testing small amounts of the crude product in various solvents. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be effective.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel is recommended. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should allow for the separation of the desired product from impurities.
Experimental Protocols
General Procedure for the Synthesis of this compound
-
To a solution of 2-aminobenzoic acid (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a weak base such as potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the potassium salt of 2-aminobenzoic acid.
-
To this suspension, add a solution of 2-bromo-1-phenylethan-1-one (1.05 eq) in the same solvent dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. Gentle heating may be applied if the reaction is slow.
-
Once the reaction is complete, filter off the inorganic salts and wash the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up as described in the troubleshooting section.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate (K2CO3) | Weak base to avoid Favorskii rearrangement. |
| Solvent | Acetone or DMF | Polar aprotic solvent to facilitate SN2 reaction. |
| Temperature | Room Temperature to 50 °C | To balance reaction rate and minimize side reactions. |
| Monitoring | Thin Layer Chromatography (TLC) | To determine reaction completion and identify impurities. |
Visualizing Reaction Pathways
Main Reaction vs. Side Reaction
The following diagram illustrates the desired SN2 reaction pathway versus the competing Favorskii rearrangement side reaction.
Caption: Desired SN2 pathway vs. Favorskii rearrangement.
References
-
JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]
-
Testbook. (n.d.). Alpha halo ketones to esters are converted via. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenacyl bromide. Org. Synth. Coll. Vol. 2, p.480. Retrieved from [Link]
-
Bulgarian Chemical Communications. (2015). On the esterification reaction of phenacyl bromide with benzoic acids: microwave and ultrasound versus conventional heating. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
Sources
Enhancing efficiency of "2-Oxo-2-phenylethyl 2-aminobenzoate" synthesis with microwave assistance
Welcome to the technical support center for the enhanced synthesis of 2-Oxo-2-phenylethyl 2-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the microwave-assisted synthesis of this important chemical intermediate. By leveraging the principles of green chemistry, microwave assistance offers a more efficient, rapid, and environmentally friendly alternative to conventional heating methods.[1][2][3] This resource aims to address specific challenges you may encounter during your experiments, ensuring a smoother and more successful synthetic process.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the microwave-assisted synthesis of this compound, providing concise and actionable answers.
1. What are the primary advantages of using microwave irradiation for this synthesis compared to conventional heating?
Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional methods:[2][3]
-
Accelerated Reaction Times: Microwave irradiation directly heats the reactants and solvent molecules, leading to a rapid and uniform temperature increase.[3][4] This can reduce reaction times from hours to mere minutes.[1][5]
-
Improved Yields and Purity: The selective and efficient heating often results in higher product yields and fewer by-products, simplifying the purification process.[2][6]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the entire apparatus, leading to significant energy savings compared to conventional oil baths or heating mantles.[3][6]
-
Greener Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[1][2][3]
2. What is the underlying mechanism of the reaction?
The synthesis of this compound involves the esterification of anthranilic acid with 2-bromo-1-phenylethanone (phenacyl bromide). The reaction proceeds via a nucleophilic substitution mechanism where the carboxylate group of anthranilic acid attacks the electrophilic carbon of the phenacyl bromide, displacing the bromide ion.
Caption: Reaction mechanism for the synthesis of this compound.
3. Which solvents are most suitable for this microwave-assisted reaction?
The choice of solvent is critical for efficient microwave absorption. Polar solvents with high dielectric constants are generally preferred as they couple effectively with microwave irradiation.[1] For this specific synthesis, solvents like dimethylformamide (DMF), ethanol, or diethylene glycol have been shown to be effective.[7][8] Solvent-free conditions, where the reactants are adsorbed onto a solid support, can also be a viable and environmentally friendly option.[3][5]
4. What are the recommended starting concentrations of the reactants?
While optimal concentrations should be determined experimentally, a good starting point is to use equimolar amounts of anthranilic acid and phenacyl bromide. A slight excess of one reactant can be used to drive the reaction to completion, but this may complicate purification. The overall concentration of reactants in the solvent will influence the reaction rate and efficiency of microwave heating.
5. What are the typical reaction times and temperatures for this synthesis under microwave irradiation?
Microwave-assisted synthesis can significantly reduce reaction times. Typically, this reaction can be completed within 5 to 20 minutes at temperatures ranging from 80°C to 150°C.[9] It is crucial to optimize these parameters for your specific microwave reactor and scale.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the microwave-assisted synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Microwave Coupling: The solvent or reactants may not be absorbing microwave energy effectively. 2. Reaction Temperature Too Low: The activation energy for the reaction is not being reached. 3. Reaction Time Too Short: The reaction has not proceeded to completion. 4. Decomposition of Reactants or Product: Excessive temperature or prolonged reaction time can lead to degradation. 5. Presence of Water: Water can hydrolyze the ester product. | 1. Solvent Selection: Switch to a more polar solvent with a higher dielectric constant (e.g., DMF, ethanol).[1] If using a non-polar solvent, consider adding a small amount of a polar co-solvent or a passive heating element. 2. Increase Temperature: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC.[10] 3. Increase Reaction Time: Extend the irradiation time in small increments (e.g., 2-5 minutes). 4. Optimize Conditions: Reduce the reaction temperature or time. Consider using a lower microwave power setting. 5. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. |
| Formation of Multiple By-products | 1. Side Reactions: High temperatures can promote unwanted side reactions, such as self-condensation of phenacyl bromide or polymerization. 2. Impure Reactants: The presence of impurities in the starting materials can lead to the formation of by-products. | 1. Lower Reaction Temperature: Reduce the set temperature to minimize side reactions. 2. Purify Reactants: Ensure the purity of anthranilic acid and phenacyl bromide before use. Recrystallization or column chromatography may be necessary. |
| Inconsistent Results/Poor Reproducibility | 1. Inaccurate Temperature Measurement: The temperature sensor (IR or fiber optic) may not be accurately reading the bulk reaction temperature. 2. Non-uniform Heating: Hot spots can develop in the reaction mixture, leading to localized overheating and decomposition.[11] 3. Variations in Microwave Power Output: The power output of the microwave reactor may not be consistent. | 1. Proper Sensor Placement: Ensure the temperature sensor is correctly positioned to measure the temperature of the reaction mixture accurately. 2. Adequate Stirring: Use a magnetic stir bar to ensure uniform heating and prevent the formation of hot spots.[11] 3. Calibrate Microwave: Regularly check and calibrate the microwave reactor's power output according to the manufacturer's instructions. |
| Pressure Build-up in the Reaction Vessel | 1. Use of a Low-Boiling Point Solvent: Heating a volatile solvent in a sealed vessel will cause a significant increase in pressure.[2][6] 2. Reaction Scale Too Large for the Vessel: Overfilling the reaction vessel can lead to excessive pressure build-up. | 1. Choose a High-Boiling Point Solvent: Select a solvent with a boiling point well above the reaction temperature. 2. Reduce Reaction Scale: Do not exceed the recommended fill volume for the microwave reaction vessel (typically one-third to one-half of the total volume). |
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis and a comparative conventional heating protocol.
A. Microwave-Assisted Synthesis Protocol
Materials:
-
Anthranilic acid
-
2-Bromo-1-phenylethanone (Phenacyl bromide)
-
Dimethylformamide (DMF), anhydrous
-
Microwave synthesis reactor
-
Magnetic stir bar
-
10 mL microwave reaction vessel
Procedure:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add anthranilic acid (e.g., 1 mmol) and 2-bromo-1-phenylethanone (e.g., 1 mmol).
-
Add anhydrous DMF (e.g., 3 mL) to the vessel.
-
Seal the vessel and place it in the microwave synthesis reactor.
-
Set the reaction parameters:
-
Temperature: 120°C
-
Time: 10 minutes
-
Power: Dynamic (adjusts to maintain the set temperature)
-
Stirring: On
-
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Caption: Workflow for microwave-assisted synthesis.
B. Conventional Heating Protocol (for comparison)
Materials:
-
Same as microwave protocol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilic acid (e.g., 1 mmol) and 2-bromo-1-phenylethanone (e.g., 1 mmol).
-
Add DMF (e.g., 5 mL).
-
Heat the mixture to 120°C using a heating mantle or oil bath and maintain reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform the same work-up and purification steps as described in the microwave protocol.
IV. Safety Precautions
-
Always use a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven. [11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Conduct all experiments in a well-ventilated fume hood.
-
Be aware of the potential for rapid pressure increases when heating solvents in a sealed vessel.[2]
-
Consult the safety data sheets (SDS) for all chemicals before use.
V. Characterization of this compound
The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify characteristic functional groups (e.g., C=O, N-H, C-O).
-
Mass Spectrometry: To determine the molecular weight.
-
VI. References
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research, 41(5), 629–639.
-
Gangrade D., Lad S.D., Mehta A.L. (2015). Overview on microwave synthesis-Important tool for green Chemistry. International Journal of Research in Pharmacy & Science, 1(2).
-
Kumar, A., Kuang, Y., Liang, Z., & Sun, X. (2020). Microwave chemistry, recent advancements, and eco-friendly microwave-assisted synthesis of nanoarchitectures and their applications: a review. Materials Today Nano, 11, 100076.
-
Gaba, M., & Dhingra, N. (2011). Microwave chemistry: General features and applications. Indian Journal of Pharmaceutical Education and Research, 45(2), 175-183.
-
Mahmoud, A. R. (2025). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate.
-
Microwave assisted green organic synthesis. (2024). International Journal of Research in Pharmacy and Allied Science.
-
Fernandes, D. M., & Co-workers. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
-
Sharma, P., & Co-workers. (2017). Microwave-assisted One-pot Efficient Synthesis of Functionalized 2-Oxo-2-phenylethylidenes-linked 2-Oxobenzo[3][11]oxazines and 2-Oxoquino[3][11]oxalines: Synthetic Applications, Antioxidant Activity, SAR and Cytotoxic Studies. Acta Chimica Slovenica, 64(4), 988-1004.
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Narayan, M. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528.
-
Sharma, P., & Co-workers. (2017). Microwave-assisted One-pot Efficient Synthesis of Functionalized 2-Oxo-2-phenylethylidenes-linked 2-Oxobenzo[3][11]oxazines and 2-Oxoquino[3][11]oxalines: Synthetic Applications, Antioxidant Activity, SAR and Cytotoxic Studies. PubMed.
-
PubChem. (n.d.). (2-Amino-2-oxo-1-phenylethyl) 2-chlorobenzoate. Retrieved from [Link]
-
Loupy, A. (Ed.). (2002). Microwaves in Organic Synthesis. Wiley-VCH.
-
Sharma, P., & Co-workers. (2017). Microwave-assisted One-pot Efficient Synthesis of Functionalized 2-Oxo-2-phenylethylidenes-linked 2-Oxobenzo. SciSpace.
-
Horikoshi, S., & Serpone, N. (Eds.). (2013). Microwaves in Nanoparticle Synthesis: Fundamentals and Applications. Wiley-VCH.
-
Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(19), 8248-8259.
-
Kappe, C. O. (2004). Microwave effects in organic synthesis—myth or reality?. Angewandte Chemie International Edition, 43(46), 6250-6284.
-
ResearchGate. (n.d.). Reaction scheme for the synthesis of (2-amino-2-oxoethyl)benzoate derivatives. Retrieved from [Link]
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Narayan, M. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1528.
-
Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265–277.
-
Baxendale, I. R., Brusotti, G., Matsuoka, M., & Ley, S. V. (2002). Solid phase synthesis of 2-aminobenzothiazoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 143-154.
-
International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS).
-
Kumar, B. C. (2024). A Review on Synthesis and Pharmacological Importance of Anthranilic Acid Derivatives. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
-
Inamdar, S. M., & Co-workers. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
-
Hoechst AG. (1979). U.S. Patent No. 4,135,050. U.S. Patent and Trademark Office.
-
Larhed, M., & Hallberg, A. (1996). Microwave-assisted high-speed palladium-catalyzed coupling reactions. The Journal of Organic Chemistry, 61(26), 9582-9584.
-
Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Heterocycles.
-
Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Semantic Scholar.
-
Unangst, P. C., et al. (1984). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry, 27(2), 121-125.
-
Keglevich, G. (2022). Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides. Beilstein Journal of Organic Chemistry, 18, 936-963.
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpas.com [ijrpas.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 5. Microwave assisted green organic synthesis [wisdomlib.org]
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- 8. 2-Oxo-2-phenylethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
Selecting the optimal catalyst for "2-Oxo-2-phenylethyl 2-aminobenzoate" synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Oxo-2-phenylethyl 2-aminobenzoate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and select the optimal catalyst for your experimental needs.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
The synthesis of this compound, typically achieved through the esterification of 2-aminobenzoic acid (anthranilic acid) with 2-bromoacetophenone (phenacyl bromide), can present several challenges. The primary issue is the competing N-alkylation of the amino group, which leads to the formation of an undesired byproduct and reduces the yield of the target ester.[1] This guide will address this and other common problems.
Problem 1: Low to No Yield of the Desired Product
A low or non-existent yield of this compound is a frequent issue. This can be attributed to several factors, from reaction conditions to the choice of reagents.
Possible Causes and Solutions:
-
Suboptimal Base/Catalyst: The choice of base is critical to favor O-alkylation over N-alkylation. Strong bases can deprotonate the amino group, increasing its nucleophilicity and promoting the undesired side reaction.
-
Solution: Employ a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[2][3] These bases are effective in deprotonating the carboxylic acid to form the carboxylate, which is a softer nucleophile and preferentially attacks the electrophilic carbon of 2-bromoacetophenone.
-
-
Reaction Temperature: Elevated temperatures can increase the rate of the undesired N-alkylation reaction.
-
Solution: Conduct the reaction at room temperature or slightly above. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature that favors product formation without significant byproduct generation.
-
-
Moisture in Reagents/Solvents: Water can hydrolyze the ester product back to the starting materials, reducing the overall yield.[4]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents like Dimethylformamide (DMF) or acetonitrile are suitable for this reaction and should be of high purity.
-
Problem 2: Significant Formation of N-Alkylated Byproduct
The primary challenge in this synthesis is minimizing the formation of the N-alkylated isomer, 2-(2-oxo-2-phenylethylamino)benzoic acid.
Possible Causes and Solutions:
-
Inappropriate Base: As mentioned, a strong base will favor N-alkylation.
-
Solution: Utilize a weak base like potassium carbonate. The principle here is to generate the carboxylate anion for O-alkylation without significantly increasing the nucleophilicity of the amine.
-
-
Solvent Effects: The choice of solvent can influence the selectivity of the reaction.
-
Solution: Aprotic polar solvents like DMF or acetonitrile are generally preferred. They effectively solvate the carboxylate anion, enhancing its reactivity towards the phenacyl bromide, while not significantly promoting the reactivity of the amino group.
-
Problem 3: Difficulty in Product Purification
Separating the desired O-alkylated product from the N-alkylated byproduct and unreacted starting materials can be challenging due to their similar polarities.
Possible Causes and Solutions:
-
Incomplete Reaction: If the reaction does not go to completion, you will have a complex mixture to separate.
-
Solution: Monitor the reaction by TLC until the limiting reagent (preferably 2-aminobenzoic acid) is consumed.
-
-
Similar Polarity of Products: The desired ester and the N-alkylated byproduct may have very close Rf values on a TLC plate, making chromatographic separation difficult.
-
Solution:
-
Acid-Base Extraction: The unreacted 2-aminobenzoic acid can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). The desired ester will remain in the organic phase.
-
Column Chromatography: If byproducts are present, column chromatography is often necessary. A careful selection of the solvent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may be required to achieve good separation. Adding a small amount of a neutralizer like triethylamine to the eluent can sometimes improve the separation of amine-containing compounds.[5]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the synthesis of this compound?
A1: For this specific reaction, a "catalyst" in the traditional sense (like an acid in Fischer esterification) is not typically used. Instead, a stoichiometric amount of a mild base is employed to facilitate the reaction. Potassium carbonate (K₂CO₃) is often the optimal choice. It is basic enough to deprotonate the carboxylic acid of 2-aminobenzoic acid, forming the nucleophilic carboxylate anion, but generally not strong enough to significantly deprotonate the aniline-like amino group, thus minimizing the competing N-alkylation reaction.[2][3]
Q2: Can I use a stronger base like sodium hydride (NaH) to speed up the reaction?
A2: It is strongly discouraged. While a strong base like NaH would rapidly deprotonate the carboxylic acid, it would also deprotonate the amino group, leading to a significant amount of the undesired N-alkylation product. The key to this synthesis is selectivity, not just reaction speed.
Q3: What is the reaction mechanism when using a mild base like K₂CO₃?
A3: The reaction proceeds via a nucleophilic substitution (SN2) mechanism.
-
Deprotonation: The carbonate base deprotonates the carboxylic acid of 2-aminobenzoic acid to form the 2-aminobenzoate anion.
-
Nucleophilic Attack: The carboxylate oxygen of the 2-aminobenzoate anion acts as a nucleophile and attacks the electrophilic carbon atom of 2-bromoacetophenone, which bears the bromine leaving group.
-
Displacement: The bromine atom is displaced as a bromide anion, resulting in the formation of the desired ester, this compound.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside the starting materials (2-aminobenzoic acid and 2-bromoacetophenone) on a silica gel plate. The formation of a new spot, corresponding to the product, indicates that the reaction is proceeding. The disappearance of the limiting reactant spot suggests the reaction is complete.
Q5: What are some alternative methods for this synthesis?
A5: While the direct alkylation of 2-aminobenzoic acid is common, other methods could be considered, especially if selectivity remains an issue:
-
Protecting Group Strategy: The amino group of 2-aminobenzoic acid could be protected (e.g., as an N-Boc derivative), followed by esterification, and then deprotection. This multi-step process can improve selectivity but lowers the overall atom economy.
-
Transesterification: One could potentially synthesize the methyl or ethyl ester of 2-aminobenzoic acid first and then perform a transesterification with 2-hydroxyacetophenone. However, finding a suitable catalyst for this transesterification that doesn't promote side reactions could be challenging.[6][7]
III. Recommended Experimental Protocol
This protocol is a general guideline. Optimization of reaction times and quantities may be necessary.
Materials:
-
2-Aminobenzoic acid
-
2-Bromoacetophenone
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-aminobenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add a solution of 2-bromoacetophenone (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically after several hours), pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
IV. Visualizing the Process
Catalyst Selection Logic
Caption: Catalyst selection workflow for maximizing product yield.
Troubleshooting Workflow
Caption: A step-by-step troubleshooting guide for the synthesis.
V. References
-
SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (n.d.). Retrieved from
-
Troubleshooting low yield in benzyl phenylacetate esterification - Benchchem. (n.d.). Retrieved from
-
Lonergan, G., Psachoulia, C., Marmaras, V., & Hondrelis, J. (1989). Isolation and identification of free amino acids as crystalline N-t-butyloxycarbonyl, O-phenacyl derivatives. Analytical Biochemistry, 176(2), 368–372. [Link]
-
Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli - RSC Publishing. (2021, March 2). Retrieved from
-
DE2636423B1 - Process for the production of anthranilic acid esters - Google Patents. (n.d.). Retrieved from
-
Reaction scheme for the synthesis of (2-amino-2-oxoethyl)benzoate derivatives. (n.d.). Retrieved from
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives - CORE. (n.d.). Retrieved from
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Retrieved from
-
US4135050A - Process for preparing anthranilic acid esters - Google Patents. (n.d.). Retrieved from
-
Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 1-11. [Link]
-
Balaramnavar, V. M., Khan, I. A., Siddiqui, J. A., Khan, M. P., Chakravarti, B., Sharan, K., Swarnkar, G., Rastogi, N., Siddiqui, H. H., Mishra, D. P., Chattopadhyay, N., & Saxena, A. K. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(21), 9435–9446. [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. (2020, April 3). Retrieved from
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. (2020, November 23). Retrieved from
-
3: Esterification (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]
-
Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III) - NIH. (n.d.). Retrieved from
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]
-
Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes - Walsh Medical Media. (2013, November 21). Retrieved from
-
US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents. (n.d.). Retrieved from
-
[Discussion] Tips and Tricks to getting better synthetic yields : r/chemistry - Reddit. (2014, March 15). Retrieved from
-
Separation and Refining of Amino acids. (n.d.). Retrieved from
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - NIH. (n.d.). Retrieved from
-
An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - ResearchGate. (2023, February 8). Retrieved from
-
CN101353311B - Process for preparing aminobenzoate esters - Google Patents. (n.d.). Retrieved from
-
Solid phase synthesis of 2-aminobenzothiazoles - PubMed - NIH. (n.d.). Retrieved from
-
An efficient method for the synthesis of phenacyl ester-protected dipeptides using neutral alumina-supported sodium carbonate 'Na2 CO3 /n-Al2 O3 ' - PubMed. (n.d.). Retrieved from
-
Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC - PubMed Central. (n.d.). Retrieved from
-
WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents. (n.d.). Retrieved from
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Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents - PubMed. (n.d.). Retrieved from
-
Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF - ResearchGate. (2025, August 6). Retrieved from
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Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online. (2020, June 22). Retrieved from
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Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes - Impactfactor. (n.d.). Retrieved from
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Esterification in Organic Media for Preparation of Optically Active Secondary Alcohols: Effects of Reaction Conditions | Request PDF - ResearchGate. (2025, August 10). Retrieved from
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Organic Syntheses Procedure. (n.d.). Retrieved from
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Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides - Beilstein Journals. (2022, July 22). Retrieved from
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Technical Support Center: Strategies to Reduce Reaction Times for 2-Oxo-2-phenylethyl 2-aminobenzoate
Introduction: This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Oxo-2-phenylethyl 2-aminobenzoate. The synthesis, typically an esterification reaction between 2-aminobenzoic acid (anthranilic acid) and a 2-halo-2-phenylethanone (e.g., phenacyl bromide), can often be sluggish. This document provides a structured, question-and-answer troubleshooting guide to diagnose and resolve issues related to slow reaction times, thereby improving efficiency and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Foundational Issues & Basic Troubleshooting
Question 1: My reaction shows little to no product formation after several hours at room temperature. What are the primary checks I should perform?
Answer: When a reaction fails to initiate, it's crucial to verify the foundational components of your setup before exploring more complex variables.
Explanation of Causality: The reaction is a nucleophilic substitution (SN2) where the carboxylate of 2-aminobenzoic acid attacks the electrophilic carbon of the phenacyl halide.[1][2][3] This process depends on the effective generation of the nucleophile (carboxylate) and the reactivity of the electrophile.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
2-Aminobenzoic Acid: Ensure it is dry and free from contaminants.
-
Phenacyl Halide (e.g., 2-Bromo-1-phenylethanone): This reagent is a lachrymator and can degrade upon exposure to moisture.[4] Use a freshly opened bottle or verify its purity.
-
Base: The base (e.g., K₂CO₃, Et₃N) is critical for deprotonating the carboxylic acid. If using an inorganic base, ensure it is finely powdered and anhydrous to maximize surface area and reactivity.
-
Solvent: Anhydrous solvent is highly recommended. Protic impurities like water can solvate the nucleophile, reducing its reactivity, and can also hydrolyze the phenacyl halide.[5]
-
-
Confirm Base Stoichiometry and Strength:
-
At least one equivalent of a suitable base is required to deprotonate the carboxylic acid and form the carboxylate nucleophile.
-
The chosen base should be strong enough to deprotonate the carboxylic acid (pKa ≈ 4.9) but ideally not strong enough to deprotonate the aniline proton (pKa ≈ 35 in DMSO) or promote significant side reactions.
-
-
Initial Reaction Monitoring:
-
Use Thin-Layer Chromatography (TLC) to get a quick snapshot. Spot the starting materials and a co-spot with the reaction mixture. Lack of a new, higher Rf spot (esters are typically less polar than carboxylic acids) confirms a stalled reaction.
-
Category 2: Optimizing Core Reaction Parameters
Question 2: My reaction is proceeding, but it's extremely slow. How can I significantly increase the reaction rate?
Answer: Slow reaction kinetics are most effectively addressed by optimizing the "Big Three" of reaction conditions: Solvent , Temperature , and Base Selection .
Explanation of Causality: The rate of an SN2 reaction is highly sensitive to the reaction environment. The solvent dictates how well the nucleophile is solvated, the temperature provides the necessary activation energy, and the base determines the concentration of the active nucleophile.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, Acetonitrile, Acetone) are ideal for SN2 reactions.[1] They can dissolve the carboxylate salt while poorly solvating the anion. This "naked" nucleophile is more reactive and available to attack the electrophile. Protic solvents (e.g., ethanol, water) will hydrogen-bond with the carboxylate, stabilizing it and decreasing its nucleophilicity.
-
Temperature Effects: Increasing the temperature generally increases the rate of reaction by providing molecules with sufficient kinetic energy to overcome the activation energy barrier. A common rule of thumb is that the reaction rate approximately doubles for every 10 °C increase.
-
Base Selection: The primary role of the base is to form the carboxylate. However, the choice of base also influences the solubility of the resulting salt and can introduce competing reactions.
Recommended Actions & Protocols:
-
Solvent Selection Protocol:
-
If you are using a non-polar or protic solvent, switch to a polar aprotic solvent.
-
Recommended Solvents: Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent starting points.[6][7] Acetone is also a viable, lower-boiling point option.[8]
-
Protocol: Set up small-scale parallel reactions in DMF, MeCN, and your current solvent. Monitor by TLC or HPLC after a set time (e.g., 2 hours) to compare conversion rates.
-
-
Temperature Optimization:
-
Many phenacyl ester preparations are performed at room temperature but can be gently heated to accelerate the reaction.[5]
-
Action: Heat the reaction mixture to 40-60 °C. Monitor carefully by TLC to ensure the desired product is forming and to check for the appearance of new impurity spots, which could indicate decomposition or side reactions at higher temperatures.
-
-
Base and Solvent System Optimization:
-
The combination of base and solvent is critical. An inorganic base like potassium carbonate (K₂CO₃) often works well in DMF or acetonitrile, where it has some solubility.[6] Organic bases like triethylamine (Et₃N) are soluble in a wider range of solvents but are generally weaker.
-
| Base | Recommended Solvent | Advantages | Considerations |
| K₂CO₃ | DMF, Acetonitrile | Inexpensive, strong enough, easy to filter off. | Heterogeneous reaction may require good stirring. |
| Cs₂CO₃ | DMF, Acetonitrile | More soluble and basic than K₂CO₃, often faster.[6] | More expensive. |
| Et₃N (Triethylamine) | Acetonitrile, THF, DCM | Homogeneous reaction, acts as HCl scavenger.[8] | Can be less effective if carboxylate formation is rate-limiting. |
| NaHCO₃ | Acetonitrile | Mild, can be used for sensitive substrates.[6] | May result in slower reaction rates compared to stronger bases. |
Category 3: Advanced Acceleration Strategies
Question 3: I have optimized the solvent and temperature, but the reaction is still not fast enough for my needs. What other techniques can I employ?
Answer: For particularly stubborn reactions, the use of a phase-transfer catalyst (PTC) can provide a dramatic increase in reaction rate, especially when using inorganic bases in organic solvents.
Explanation of Causality: Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases (e.g., a solid inorganic base and a solution of organic reagents).[9][10] The PTC, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the transport of the carboxylate anion from the solid phase (or an aqueous phase) into the organic phase where the phenacyl halide is dissolved.[9][11] This overcomes solubility limitations and continuously supplies the organic phase with the highly reactive, unsolvated nucleophile.
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Phase-Transfer Catalysis Workflow.
Experimental Protocol for Phase-Transfer Catalysis:
-
Setup: To your reaction vessel containing 2-aminobenzoic acid (1 eq.), the chosen base (e.g., K₂CO₃, 1.5 eq.), and the polar aprotic solvent (e.g., Acetonitrile), add the phase-transfer catalyst.
-
Catalyst: Add Tetrabutylammonium Bromide (TBAB) or a similar quaternary ammonium salt (0.05 - 0.1 equivalents).
-
Addition: Add the phenacyl halide (1.05 eq.) to the mixture.
-
Reaction: Stir vigorously at room temperature or gentle heat (40 °C). The increased agitation helps maximize the interfacial area between the solid base and the liquid phase.
-
Monitoring: Monitor the reaction by TLC. A significant increase in the rate of product formation should be observed compared to the uncatalyzed reaction.
Category 4: Investigating Competing Pathways
Question 4: My reaction is consuming starting material, but the yield of the desired ester is low. Could a side reaction be the problem?
Answer: Yes, a key potential side reaction is the N-alkylation of the amine group on the 2-aminobenzoic acid. Both the carboxylate and the amine are nucleophilic sites. While the carboxylate is generally the more reactive nucleophile for this transformation, competitive N-alkylation can occur, especially under certain conditions.
Explanation of Causality: The phenacyl halide is a potent alkylating agent. The nitrogen atom of the aniline group has a lone pair of electrons and can act as a nucleophile, competing with the carboxylate to attack the electrophilic carbon of the phenacyl halide. This leads to the formation of an N-alkylated byproduct, reducing the yield of the desired O-alkylated ester.
Diagnostic Steps:
-
Analyze Reaction Mixture: Use LC-MS if available to search for a mass corresponding to the N-alkylated product. On a TLC plate, this byproduct may appear as a different spot.
-
Evaluate Reaction Conditions: N-alkylation may be more prevalent at higher temperatures or with specific base/solvent combinations that enhance the nucleophilicity of the amine.
Mitigation Strategies:
-
Use Milder Conditions: Avoid excessively high temperatures.
-
Protecting Groups: For critical applications where yield is paramount, consider protecting the amine group (e.g., as a Boc-carbamate) before the esterification, and then deprotecting it in a subsequent step. This adds steps to the synthesis but ensures chemoselectivity.
-
pH Control: In some systems, carefully controlling the pH can favor O-alkylation over N-alkylation, though this is more complex with heterogeneous bases.
References
-
Le, Z.-G., et al. (2009). One-Pot Synthesis of Phenacyl Esters from Acetophenone, [Bmim]Br3, and Potassium Salts of Carboxylic Acids Under Solvent-Free Conditions. Synthetic Communications, 39, 743–747. Available from: [Link]
- Lowrance, Jr., W. (1973). Process for the synthesis of phenyl esters. U.S. Patent No. 3,772,389. Washington, DC: U.S. Patent and Trademark Office.
-
Mane, R.B., et al. (1986). SYNTHESIS OF PHENACYL ESTERS via POLYMER SUPPORTED REAGENTS. Organic Preparations and Procedures International, 18(3), 204-206. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2014). Synthesis and Antifungal activity of Phenacyl Azoles. Journal of Chemical Research, 38(9), 550-553. Available from: [Link]
- Deutsche Gold- und Silber-Scheideanstalt vormals Roessler. (1962). Process for the preparation of carboxylic acid alkyl esters. DE Patent No. 1152416B.
-
Direktor, D., & Effenberger, R. (1985). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Israel Journal of Chemistry, 26(3), 291-294. Available from: [Link]
-
Clark, J. (2015). Making Esters. Chemguide. Available from: [Link]
-
The Organic Chemistry Tutor. (2021). Preparation of Alcohols | SN2, SN1, Ester Intermediates & Hydrolysis Explained. YouTube. Available from: [Link]
-
Various Authors. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? ResearchGate. Available from: [Link]
-
Arslan, H., et al. (2008). Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate. Acta Crystallographica Section E, 64(Pt 10), o1992-o1993. Available from: [Link]
-
Jin, Z., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Catalysts, 9(10), 849. Available from: [Link]
-
Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(19), 8563-8574. Available from: [Link]
-
Chemistry Online. (2022). Synthesis of 2-aminobenzoic acid (anthranilic acid). Available from: [Link]
-
S. P., S., & A., A. (2014). A Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. The Chemist, 87(1). Available from: [Link]
-
The Organic Chemistry Tutor. (2021). Ester Preparation via Substitution | SN2 Reactions with Carboxylates. YouTube. Available from: [Link]
-
Baxter, A. D., et al. (2001). Solid phase synthesis of 2-aminobenzothiazoles. Tetrahedron Letters, 42(41), 7241-7244. Available from: [Link]
-
Wang, Y.-G., et al. (2014). Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. Beilstein Journal of Organic Chemistry, 10, 2038-2045. Available from: [Link]
-
Jin, Z., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. ResearchGate. Available from: [Link]
-
Starks, C. M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Available from: [Link]
-
Soderberg, T. (2023). 21.6 Chemistry of Esters. In Organic Chemistry: A Tenth Edition. OpenStax. Available from: [Link]
-
LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. Available from: [Link]
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MacGourlay, C. J., et al. (2023). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Chemical Science, 14(20), 5468-5474. Available from: [Link]
-
Klán, P., et al. (2000). Photolysis of phenacyl esters in a two-phase system. Journal of Photochemistry and Photobiology A: Chemistry, 134(1-2), 37-44. Available from: [Link]
-
Kumar, A., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Medicinal Chemistry Research, 18, 723-736. Available from: [Link]
-
dos Santos, J. C., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal, 1(1), 20-28. Available from: [Link]
-
Unangst, P. C., et al. (1984). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry, 27(2), 121-125. Available from: [Link]
-
Filo. (2025). Reaction of 2-aminobenzoic acid with nitrous acid yields an intermediate. Available from: [Link]
-
Kumar, A., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Arzneimittelforschung, 59(11), 569-576. Available from: [Link]
-
Keglevich, G., & Mátravölgyi, B. (2022). Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides. Beilstein Journal of Organic Chemistry, 18, 921-954. Available from: [Link]
-
Betz, R., et al. (2011). 2-Bromo-1-phenylethanone. Acta Crystallographica Section E, 67(Pt 5), o1188. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Phenacyl Esters in Organic Synthesis: Spotlight on 2-Oxo-2-phenylethyl 2-aminobenzoate
Introduction: The Versatile Role of Phenacyl Esters in Modern Organic Chemistry
Phenacyl esters represent a versatile class of compounds widely employed in organic synthesis, primarily as protecting groups for carboxylic acids and as derivatizing agents for chromatographic analysis. Their general structure, characterized by a carbonyl group β- to the ester oxygen, imparts unique reactivity that allows for selective cleavage under specific conditions. This guide provides a comparative analysis of various substituted phenacyl esters, with a special focus on the nuanced behavior of 2-Oxo-2-phenylethyl 2-aminobenzoate . We will delve into the synthesis, stability, and cleavage of these esters, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate phenacyl ester for their specific application.
The utility of a protecting group is dictated by its ease of introduction, stability to a range of reaction conditions, and facile, high-yielding removal under conditions that do not affect other functional groups. Phenacyl esters offer a compelling balance of these attributes, with their cleavage protocols involving hydrolytic, reductive, and photochemical methods. The electronic nature of substituents on both the phenacyl and the carboxylate moieties can be fine-tuned to modulate the lability of the ester, allowing for a spectrum of reactivities.
This guide will specifically explore the impact of the ortho-amino substituent in this compound, a feature that dramatically alters its reactivity profile through intramolecular catalysis. By comparing this unique ester with commonly used analogues such as the unsubstituted, p-bromo, p-methoxy, and p-chloro substituted phenacyl esters, we aim to provide a clear and data-driven understanding of their relative merits and applications.
Synthesis of Phenacyl Esters: A General and Adaptable Protocol
The most common and straightforward method for the synthesis of phenacyl esters is the reaction of a carboxylic acid with a phenacyl bromide in the presence of a base. This SN2 reaction proceeds readily, providing good to excellent yields of the desired ester.
General Synthetic Workflow
Caption: Intramolecular general base catalysis in the hydrolysis of this compound.
Comparative Hydrolysis Data
| Phenacyl Ester Derivative | Relative Rate of Hydrolysis (Qualitative) | Key Features |
| This compound | Very Fast | Intramolecular catalysis by the ortho-amino group leads to rapid hydrolysis under mild conditions. [1][2] |
| 2-Oxo-2-phenylethyl benzoate | Moderate | Serves as a baseline for comparison. |
| 2-Oxo-2-phenylethyl 4-nitrobenzoate | Fast | The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis. |
| 2-Oxo-2-phenylethyl 4-methoxybenzoate | Slow | The electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon, slowing hydrolysis. |
| 2-Oxo-2-phenylethyl 4-chlorobenzoate | Faster than benzoate | The electron-withdrawing chloro group increases the rate of hydrolysis compared to the unsubstituted benzoate. [3] |
Reductive Cleavage: A Mild and Orthogonal Approach
Reductive cleavage using zinc dust in acetic acid (Zn/AcOH) is a widely used method for deprotecting phenacyl esters. [4]This method is particularly valuable as it is orthogonal to many other protecting groups that are sensitive to acidic or basic conditions. The reaction proceeds via reduction of the ketone to an alcohol, which then facilitates the cleavage of the ester.
Experimental Protocol: Reductive Cleavage of a Phenacyl Ester [5]
-
Dissolve the phenacyl ester in acetic acid.
-
Add activated zinc powder (an excess, typically 5-10 equivalents) to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Filter the reaction mixture to remove excess zinc and zinc salts.
-
Remove the acetic acid under reduced pressure.
-
Perform an aqueous work-up and extract the carboxylic acid product.
Comparative Reductive Cleavage
| Phenacyl Ester Substituent | Expected Reactivity | Notes |
| Unsubstituted | Good | Standard condition for phenacyl ester cleavage. [4] |
| p-Bromo | Good | The bromo substituent does not significantly interfere with the reduction. |
| p-Methoxy | Good | The methoxy group is stable to these reductive conditions. |
| o-Amino (on benzoate) | Good | The amino group is expected to be protonated in acetic acid and should not interfere with the cleavage. |
The Zn/AcOH method is generally effective for a wide range of substituted phenacyl esters. The choice between different substituted phenacyl esters for this cleavage method is often dictated by synthetic convenience or the need for specific analytical properties rather than differences in cleavage efficiency.
Photochemical Cleavage: Light-Induced Deprotection
Phenacyl esters can serve as photoremovable protecting groups (PPGs), allowing for the release of the carboxylic acid upon irradiation with UV light. [2]This "caged" compound approach provides excellent spatial and temporal control over the release of the active molecule, which is highly valuable in chemical biology and materials science. The efficiency of photocleavage is quantified by the quantum yield (Φ), which is the number of molecules undergoing a specific event (e.g., cleavage) per photon absorbed.
The mechanism of photocleavage can be complex and is influenced by the substitution pattern on the phenacyl group. For instance, p-hydroxyphenacyl esters undergo a photo-Favorskii rearrangement. [6] Comparative Photochemical Properties
| Phenacyl Ester Derivative | Typical Irradiation Wavelength (nm) | Quantum Yield (Φ) | Key Features & Applications |
| Unsubstituted Phenacyl | ~313 | Moderate | The parent system for photoremovable phenacyl groups. [7] |
| p-Hydroxyphenacyl | ~300-350 | High (e.g., ~0.3-0.4 for GABA release) | Efficient release, often used in biological applications. [6] |
| o-Hydroxyphenacyl | ~300-370 | Moderate | Proposed as a new photoremovable protecting group. [8] |
| p-Methoxyphenacyl | Varies | Generally lower than p-hydroxy | The methoxy group can influence the excited state properties. |
| This compound | Not extensively studied | Expected to be influenced by the amino group | The amino group may quench the excited state or participate in alternative photochemical pathways. Further investigation is needed. |
The photochemical properties of this compound are not well-documented in the literature. The presence of the amino group could potentially lead to interesting photophysics, including intramolecular charge transfer, which may either enhance or quench the desired photocleavage pathway. This warrants further investigation for its potential as a specialized photoremovable protecting group.
Applications Beyond Protecting Groups: Phenacyl Esters in Analytical Chemistry
Phenacyl esters, particularly those with strong UV-absorbing or fluorescent properties, are widely used as derivatizing agents for the analysis of carboxylic acids by High-Performance Liquid Chromatography (HPLC). The phenacyl moiety provides a chromophore that allows for sensitive UV detection. p-Bromophenacyl esters are commonly used for this purpose due to their strong UV absorbance and good chromatographic properties. [9] Workflow for HPLC Analysis using Phenacyl Derivatization
Caption: Workflow for the analysis of carboxylic acids by HPLC using phenacyl ester derivatization.
The choice of the phenacyl derivatizing agent can be tailored to the specific analytical needs, such as the desired wavelength of detection and the required sensitivity.
Conclusion: A Strategic Choice for Diverse Synthetic Challenges
Phenacyl esters are a valuable and versatile tool in the arsenal of the modern organic chemist. The ability to tune their stability and cleavage conditions through substitution provides a high degree of flexibility in their application.
This compound stands out due to the profound effect of its ortho-amino group. The intramolecular catalysis of its hydrolysis offers a unique advantage for applications requiring rapid and mild cleavage conditions, potentially in biological systems or for the development of prodrugs. While its photochemical properties remain an area for further exploration, its enhanced hydrolytic lability makes it a compelling alternative to more traditional phenacyl esters.
In contrast, esters like the p-bromo and p-methoxy derivatives offer a balance of stability and reliable cleavage through reductive or photochemical methods, making them workhorse protecting groups for multi-step synthesis and valuable derivatizing agents for analytical applications.
Ultimately, the selection of the most appropriate phenacyl ester is a strategic decision that should be based on a thorough understanding of the reaction conditions to be employed throughout the synthetic sequence. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions and leverage the full potential of this versatile class of compounds.
References
- Hagiwara, D., Neya, M., & Hashimoto, M. (1990). A novel and efficient method for cleavage of phenacyl esters by zinc reduction with acetylacetone and pyridine. Tetrahedron Letters, 31(45), 6539-6542.
- Fife, T. H., & Pujari, M. P. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of organic chemistry, 67(10), 3179–3183.
- Klán, P., Šebej, P., & Wirz, J. (2010). 2-Hydroxyphenacyl ester: a new photoremovable protecting group. Photochemical & Photobiological Sciences, 9(6), 886-892.
- Hassan, K. H., & El-Nahas, A. M. (1970). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 300-302.
- Sheehan, J. C., & Umezawa, K. (1973). Phenacyl photosensitive blocking groups. The Journal of Organic Chemistry, 38(21), 3771-3774.
- Kirby, A. J. (1996). The evidence for neighbouring-group participation. Advances in Physical Organic Chemistry, 31, 183-281.
- Hollstein, S., Shyshov, O., Hanževački, M., Zhao, J., Rudolf, T., Jäger, C. M., & von Delius, M. (2022). Dynamic Covalent Self-Assembly of Chloride-and Ion-Pair-Templated Cryptates.
- Givens, R. S., & Matuszewski, B. (1984). Direct Photolysis of Phenacyl Protecting Groups Studied by Laser Flash Photolysis: An Excited State Hydrogen Atom Abstraction Pathway Leads to Formation of Carboxylic Acids and Acetophenone. Journal of the American Chemical Society, 106(22), 6860-6861.
- Givens, R. S., Park, C. H., & Lee, J. I. (2008). p-Hydroxyphenacyl photoremovable protecting groups—Robust photochemistry despite substituent diversity. Photochemical & Photobiological Sciences, 7(10), 1257-1265.
- Cordes, E. H. (2007). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters.
- Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 110(3), 1179-1221.
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A Comparative Guide to the Biological Activities of 2-Aminobenzoate and Phenacyl Derivatives: A Synthesis of Potential Therapeutic Scaffolds
Introduction: Unraveling the Therapeutic Potential of Hybrid Pharmacophores
In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel hybrid molecules represents a highly productive approach to identifying new therapeutic leads. This guide focuses on the untapped potential of derivatives based on the "2-Oxo-2-phenylethyl 2-aminobenzoate" scaffold. While direct comparative studies on a series of these specific derivatives are not yet prevalent in the published literature, a wealth of information exists regarding the diverse biological activities of its constituent moieties: the 2-aminobenzoate (anthranilate) core and the phenacyl group.
This guide will, therefore, provide a comprehensive comparative analysis of the biological activities of derivatives stemming from these two parent structures. By understanding the individual contributions and synergistic potential of 2-aminobenzoate and phenacyl derivatives, researchers and drug development professionals can gain valuable insights into the rational design of novel compounds with enhanced efficacy and targeted activity. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these compound families, supported by experimental data and detailed protocols to facilitate further research and development in this promising area.
The Core Scaffolds: 2-Aminobenzoic Acid and the Phenacyl Moiety
The 2-aminobenzoic acid (anthranilic acid) scaffold is a well-established privileged structure in medicinal chemistry, known to be a precursor in the biosynthesis of tryptophan and a key component in a variety of biologically active compounds. Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4]
Similarly, the phenacyl moiety (a phenyl group attached to a carbonyl-methyl group) is a common feature in many natural and synthetic compounds with significant biological properties. The reactivity of the keto-methylene group allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological profiles.
The combination of these two scaffolds in "this compound" presents an intriguing hybrid structure with the potential for multifaceted biological activity.
Synthesis of Key Derivatives: A Methodological Overview
The synthesis of derivatives of 2-aminobenzoic acid and related structures often involves standard esterification and amidation reactions. A general approach to synthesizing compounds similar to the core topic involves the reaction of a substituted benzoic acid with a phenacyl halide.
For instance, the synthesis of (2-amino-2-oxoethyl)benzoate derivatives, which bear structural resemblance to our topic of interest, has been achieved by reacting 4-substituted sodium benzoates with chloroacetamide in dimethylformamide.[5]
Caption: General synthesis of 2-aminobenzothiazole derivatives.
Comparative Biological Activities: A Data-Driven Analysis
The derivatives of 2-aminobenzoic acid and related nitrogen-containing heterocycles exhibit a remarkable range of biological activities. Below, we compare their performance in key therapeutic areas based on available experimental data.
Anticancer Activity
Derivatives of 2-aminobenzoic acid have been investigated for their potential as anticancer agents. For example, certain 2-aminobenzoic acid hydrazide derivatives have shown moderate cytotoxic activity against HeLa and IMR-32 cell lines.[1] Similarly, 2-aminobenzothiazole derivatives, which are structurally related, have been extensively studied for their anticancer properties, with some compounds showing potent inhibitory activity against various cancer cell lines.[6][7][8][9]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminobenzoic acid hydrazide (R=5-Br) | HeLa | 241.62 | [1] |
| 2-Aminobenzoic acid hydrazide (R=5-CH3) | HeLa | 259.51 | [1] |
| 2-Aminobenzothiazole derivative (OMS5) | A549 (Lung) | 22.13 - 61.03 | [9] |
| 2-Aminobenzothiazole derivative (OMS14) | MCF-7 (Breast) | 22.13 - 61.03 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for cytotoxicity testing.
Antimicrobial and Antifungal Activity
2-Aminobenzoic acid derivatives have shown promising activity against various microbial and fungal strains.[3] For instance, certain derivatives have demonstrated efficacy against fluconazole-resistant Candida albicans, both in planktonic form and in biofilms.[3] Similarly, 2-aminobenzothiazole derivatives have been reported to possess significant antibacterial and antifungal properties.[10][11][12][13]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Aminobenzoic acid derivative 1 | Candida albicans | 70 | [3] |
| 2-Aminobenzoic acid derivative 2 | Candida albicans | 70 | [3] |
| 2-Aminobenzothiazole derivative (2d) | S. aureus | 8 | [13] |
| 2-Aminobenzothiazole derivative (2d) | E. faecalis | 8 | [13] |
| 2-Aminobenzothiazolomethyl naphthol (5c, 5h) | E. coli | 3.25 - 12.5 | [11] |
| 2-Aminobenzothiazolomethyl naphthol (5k) | P. aeruginosa | 3.25 - 12.5 | [11] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Several derivatives of 2-aminobenzoic acid and 2-aminobenzothiazole have been evaluated for their anti-inflammatory potential.[14][15][16][17] The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.
| Compound Class | Animal Model | Edema Inhibition (%) | Reference |
| Amino acyl benzoates (Compound 10) | Carrageenan-induced rat paw edema | Potent activity | [2] |
| 2-Aminobenzothiazole (Bt2, 5-chloro) | Carrageenan-induced rat paw edema | Significant | [14] |
| 2-Aminobenzothiazole (Bt7, 6-methoxy) | Carrageenan-induced rat paw edema | Significant | [14] |
| Phenylcarbamoylmethyl ester (3b, 3c) | Carrageenan-induced rat paw edema | Promising activity | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Grouping: Divide rats into groups (control, standard drug, and test compounds).
-
Compound Administration: Administer the test compounds and standard drug (e.g., diclofenac sodium) orally or intraperitoneally.
-
Carrageenan Injection: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Mechanistic Insights and Signaling Pathways
The diverse biological activities of these derivatives can be attributed to their interaction with various molecular targets and signaling pathways.
-
Anticancer: Many anticancer agents exert their effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases. For instance, some 2-aminobenzothiazole derivatives have been shown to target the PI3K/AKT/mTOR pathway.[6][7]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of certain 2-aminobenzothiazole derivatives.
-
Anti-inflammatory: The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.
Conclusion and Future Directions
While a direct comparative study of "this compound" derivatives remains an open area for investigation, the analysis of its constituent scaffolds, 2-aminobenzoate and phenacyl derivatives, reveals a rich and diverse pharmacological landscape. The data presented in this guide strongly suggest that hybrid molecules incorporating these two moieties hold significant promise for the development of novel therapeutics with potential applications in oncology, infectious diseases, and inflammatory disorders.
Future research should focus on the systematic synthesis and screening of a library of "this compound" derivatives to elucidate their structure-activity relationships (SAR) for various biological targets. Such studies, guided by the insights provided herein, will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds.
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A Comparative Guide to the Definitive Structural Validation of 2-Oxo-2-phenylethyl 2-aminobenzoate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step; it is the bedrock upon which all subsequent research, development, and regulatory efforts are built. An error in structural assignment can lead to the catastrophic loss of time, resources, and intellectual capital. This guide provides an in-depth comparison of the principal analytical techniques for the structural validation of a novel small molecule, using "2-Oxo-2-phenylethyl 2-aminobenzoate" as our central case study.
We will delve into the unparalleled power of Single-Crystal X-ray Crystallography as the definitive method for absolute structure determination. Concurrently, we will objectively compare its performance and the nature of the data it provides against the indispensable, complementary techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). This guide is structured to explain not just the how, but the critical why behind the application of these methods, ensuring a holistic understanding for comprehensive molecular characterization.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the experimental science of determining the atomic and molecular structure of a crystal.[1] It stands as the unequivocal gold standard for structural validation because it provides a direct, high-resolution, three-dimensional map of electron density within a molecule.[2] Unlike other techniques that infer connectivity and stereochemistry from indirect measurements, X-ray crystallography visualizes the precise arrangement of atoms, their chemical bonds, and their spatial relationships.[1][3] For a molecule like this compound, this technique can definitively resolve bond lengths, bond angles, and the molecule's conformation in the solid state.
The decision to pursue X-ray crystallography is driven by the need for certainty. In pharmaceutical development, factors such as polymorphism (the ability of a solid material to exist in multiple crystalline forms) can drastically affect a drug's solubility, stability, and bioavailability. X-ray crystallography is the primary tool for identifying and characterizing these different polymorphic forms.
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to ensure the final model is both accurate and reliable.
-
Step 1: Crystallization (The Critical Hurdle)
-
Objective: To grow a single, high-quality crystal suitable for diffraction, typically >0.1 mm in all dimensions, with no significant internal imperfections.[1] The quality of the crystal is the single most important determinant of the success of the experiment.
-
Methodology:
-
Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, acetone, ethyl acetate/hexane). Purity is paramount, as impurities can inhibit crystallization.[4]
-
Employ a slow evaporation technique. The container is loosely covered, allowing the solvent to evaporate over several days to weeks. Slow, undisturbed growth is causal to the formation of well-ordered, single crystals as it allows molecules to methodically arrange themselves into a thermodynamically stable lattice.
-
Alternative methods include vapor diffusion (hanging or sitting drop) or cooling a saturated solution. The choice depends on the molecule's solubility characteristics.[5]
-
-
-
Step 2: Data Collection
-
Objective: To measure the angles and intensities of X-rays diffracted by the crystal's electron clouds.[1]
-
Methodology:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically ~100 K). This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a higher-resolution dataset.
-
The crystal is illuminated with a monochromatic X-ray beam (often from a synchrotron source for extremely bright X-rays) and rotated.[2][6] As it rotates, different planes of atoms within the crystal lattice satisfy the Bragg condition and diffract the X-rays.
-
A detector (such as a CCD or pixel detector) records the positions and intensities of the thousands of diffracted beams, creating a unique diffraction pattern.[1]
-
-
-
Step 3: Structure Solution and Refinement
-
Objective: To convert the diffraction pattern into a 3D electron density map and refine a chemical model to fit this map.
-
Methodology:
-
Data Processing: The collected images are processed to determine the crystal's unit cell dimensions and symmetry (space group). The intensities of all reflections are measured and scaled.[2]
-
Phase Problem: The diffraction data provides intensities (amplitudes) but not the phases of the X-ray waves. For small molecules like ours, this "phase problem" is typically solved using direct methods, a computational approach that uses statistical relationships between reflection intensities to estimate initial phases.
-
Model Building: The initial phases are used to calculate an electron density map. An atomic model of this compound is then built into this map.
-
Refinement: The positions and thermal parameters of the atoms in the model are computationally refined using a least-squares method to achieve the best possible fit with the experimental diffraction data. The quality of the final structure is assessed using metrics like the R-factor.
-
-
Complementary Validation Techniques: A Comparative Overview
While X-ray crystallography provides the ultimate structural proof, it is not performed in isolation. NMR spectroscopy and mass spectrometry are routine techniques that provide crucial, complementary data throughout the synthesis and purification process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules in solution.[7] It operates on the principle that certain atomic nuclei, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies.[8][9] This frequency, known as the chemical shift, is highly sensitive to the atom's local electronic environment, providing detailed information about molecular structure and connectivity.[7]
-
Causality in Application: For this compound, ¹H NMR would reveal the number of distinct proton environments, their integration (relative ratios), and their connectivity through spin-spin coupling. ¹³C NMR would similarly identify all unique carbon atoms in the molecule.[7] This is the primary method used to confirm that the correct chemical bonds have been formed during synthesis.[10]
-
Comparison to X-ray Crystallography: NMR provides data on the molecule's structure in a solution state, which can be more biologically relevant than the static solid-state structure from crystallography.[3] It also gives insight into dynamic processes. However, it provides relative, not absolute, stereochemistry and less precise geometric data (bond lengths/angles) compared to the atomic resolution of crystallography.[11]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] It is an essential tool for determining the molecular weight of a compound with extremely high accuracy.[13] High-resolution mass spectrometry (HRMS) can determine a molecular formula by measuring the exact mass, which is unique to a specific elemental composition.[14]
-
Causality in Application: For this compound (C₁₅H₁₃NO₃), HRMS would be used to confirm that the parent ion's measured exact mass matches the calculated theoretical mass, validating the elemental composition. Fragmentation patterns within the mass spectrometer can also provide structural clues that corroborate the proposed structure.[15]
-
Comparison to X-ray Crystallography: MS is unmatched in its sensitivity and speed for confirming molecular formula and identifying trace impurities.[13] However, it provides no direct information about the three-dimensional arrangement of atoms, isomerism (e.g., constitutional isomers or stereoisomers), or conformation. It confirms what atoms are present, but not how they are arranged in space.
Head-to-Head: A Comparative Summary
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Absolute 3D atomic structure, bond lengths/angles, stereochemistry, crystal packing.[1] | Atomic connectivity, chemical environment, relative stereochemistry, solution dynamics.[7][10] | Molecular weight, elemental formula (HRMS), fragmentation patterns.[12][15] |
| Sample State | Solid (single crystal).[5] | Solution.[3] | Solid, liquid, or gas (ionized in vacuum).[15] |
| Resolution | Atomic (<1 Å).[3] | Provides connectivity information, not spatial resolution in the same sense. | Provides mass resolution (distinguishing between very similar masses). |
| Key Advantage | Unambiguous and definitive structural proof.[2] | Non-destructive analysis in a biologically relevant solution state.[16] | Extremely high sensitivity and speed for formula confirmation.[13] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult or impossible to grow.[1] | Cannot determine absolute stereochemistry (without specialized methods); less precise geometric data.[11] | Provides no 3D structural or stereochemical information.[14] |
A Synergistic Approach to Unquestionable Validation
The most robust validation strategy does not rely on a single technique but integrates the strengths of all three. The data are not redundant; they are mutually reinforcing, creating a self-validating system that leads to an unassailable structural assignment.
-
Synthesis & Initial Check (MS): After synthesis, a quick mass spectrum confirms the product has the correct molecular weight.
-
Structural Scaffolding (NMR): ¹H and ¹³C NMR are then used to confirm that the correct bonds have been formed and the basic atomic framework is as expected.
-
Definitive Proof (X-ray): Finally, a single crystal is grown and subjected to X-ray analysis to provide the definitive, high-resolution 3D structure, confirming absolute stereochemistry and solid-state conformation.
This synergistic workflow ensures that the identity, purity, and precise atomic arrangement of this compound are known with the highest possible degree of scientific certainty.
Conclusion
For the structural validation of a critical small molecule like "this compound," a multi-faceted analytical approach is imperative. Mass spectrometry provides the initial, rapid confirmation of the molecular formula. NMR spectroscopy follows by elucidating the structural framework and atom connectivity in solution. However, for absolute, unambiguous proof of the three-dimensional atomic arrangement—a non-negotiable requirement in drug development and materials science—Single-Crystal X-ray Crystallography remains the unparalleled gold standard. By understanding the distinct yet complementary roles of these techniques, researchers can construct a comprehensive and irrefutable body of evidence for any novel chemical entity.
References
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. Available at: [Link]
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Gao, H., & Li, W. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]
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Massa, W. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. CoLab. Available at: [Link]
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Global Banking & Finance Review. (2018). Mass Spectrometer System Offers Solution for Small Molecule Identification and Characterization. Global Banking & Finance Review. Available at: [Link]
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ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]
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Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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Gabelica, V., & Grabarics, M. (2013). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Kwan, E. E. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Available at: [Link]
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Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Bioanalysis Zone. Available at: [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. Available at: [Link]
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Massa, W. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]
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Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]
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Wishart, D. S. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC - NIH. Available at: [Link]
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Laganowsky, A., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. PMC - PubMed Central. Available at: [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]
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Wlodawer, A., & Dauter, Z. (2017). x Ray crystallography. PMC - PubMed Central - NIH. Available at: [Link]
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Unknown. (n.d.). Comparison of NMR and X-ray crystallography. University of Szeged. Available at: [Link]
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Evans, P. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. Available at: [Link]
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Spectroscopic comparison between "2-Oxo-2-phenylethyl 2-aminobenzoate" and its precursors
In the field of synthetic organic chemistry, the unambiguous confirmation of a target molecule's identity is paramount. Spectroscopic analysis provides the foundational evidence for structural elucidation, offering a detailed fingerprint of a molecule's atomic and electronic environment. This guide presents a comprehensive spectroscopic comparison of the target compound, 2-Oxo-2-phenylethyl 2-aminobenzoate , with its precursors, anthranilic acid and 2-bromoacetophenone .
Through a detailed examination of Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), this guide will not only differentiate the product from its starting materials but also provide insights into the chemical transformation occurring during the synthesis. The experimental data presented herein serves as a benchmark for researchers performing this or similar esterification reactions.
The Synthetic Pathway: An Overview
The synthesis of this compound is achieved through the esterification of anthranilic acid with 2-bromoacetophenone. This reaction, a nucleophilic substitution, involves the carboxylate of anthranilic acid acting as a nucleophile, displacing the bromide from 2-bromoacetophenone. The reaction progress can be effectively monitored by observing the disappearance of the characteristic spectroscopic signatures of the starting materials and the emergence of new signals corresponding to the product.
Figure 1: Reaction scheme for the synthesis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformation
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The comparison of the FTIR spectra of the product and its precursors reveals the key transformations: the consumption of the carboxylic acid group and the formation of an ester linkage.
A critical aspect of this analysis is the disappearance of the broad O-H stretch of the carboxylic acid in anthranilic acid and the appearance of a new C=O ester stretch in the product. The carbonyl (C=O) stretching frequency is particularly informative, as its position is sensitive to the electronic environment.
| Compound | Key FTIR Absorptions (cm⁻¹) | Interpretation |
| Anthranilic Acid | 3467 (N-H), 3374 (N-H), 2900-3100 (broad, O-H), 1680 (C=O, acid) | The broad O-H stretch is characteristic of a carboxylic acid. The two distinct N-H stretches indicate a primary amine. The carbonyl stretch is typical for an aromatic carboxylic acid. |
| 2-Bromoacetophenone | 3060 (Ar C-H), 1685 (C=O, ketone) | The prominent feature is the sharp, strong carbonyl stretch of the ketone. |
| This compound | 3485 (N-H), 3369 (N-H), 3065 (Ar C-H), 1715 (C=O, ester), 1688 (C=O, ketone), 1255 (C-O) | The disappearance of the broad O-H stretch confirms the consumption of the carboxylic acid. The spectrum is now dominated by two distinct carbonyl peaks: the newly formed ester C=O at a higher frequency and the ketone C=O. The presence of the C-O stretch further supports ester formation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, we can precisely map the structure of the product and confirm the successful formation of the desired bonds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows a combination of features from both precursors, along with a key new signal for the methylene protons.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Anthranilic Acid | 6.6-7.9 | m | 4H | Aromatic protons |
| 10-12 (broad) | s | 1H | Carboxylic acid proton (-COOH) | |
| 5.5-6.5 (broad) | s | 2H | Amine protons (-NH₂) | |
| 2-Bromoacetophenone | 7.4-8.0 | m | 5H | Aromatic protons |
| 4.4 | s | 2H | Methylene protons (-CH₂Br) | |
| This compound | 7.9-8.1 | m | 4H | Aromatic protons (benzoate ring) |
| 7.4-7.7 | m | 5H | Aromatic protons (phenyl ring) | |
| 5.6 | s | 2H | Methylene protons (-CH₂-O-) | |
| 5.9 (broad) | s | 2H | Amine protons (-NH₂) |
The most telling signal in the product's spectrum is the singlet at approximately 5.6 ppm, corresponding to the methylene protons adjacent to the ester oxygen and the ketone. This signal replaces the methylene proton signal of 2-bromoacetophenone, which is found further upfield. The disappearance of the carboxylic acid proton signal from anthranilic acid is another key indicator of reaction completion.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The formation of the ester group in the product results in a new carbonyl carbon signal and a shift in the methylene carbon signal.
| Compound | Key ¹³C Chemical Shifts (δ, ppm) | Assignment |
| Anthranilic Acid | 116-150 | Aromatic carbons |
| 169 | Carboxylic acid carbon (C=O) | |
| 2-Bromoacetophenone | 128-136 | Aromatic carbons |
| 31 | Methylene carbon (-CH₂Br) | |
| 191 | Ketone carbon (C=O) | |
| This compound | 116-150 | Aromatic carbons |
| 67 | Methylene carbon (-CH₂-O-) | |
| 167 | Ester carbon (C=O) | |
| 192 | Ketone carbon (C=O) |
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. This technique provides the definitive confirmation of the product's identity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 138.1 |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 199.0, 201.0 (isotope pattern) |
| This compound | C₁₅H₁₃NO₃ | 255.27 | 256.3 |
The mass spectrum of this compound will show a molecular ion peak (or a protonated molecular ion peak, [M+H]⁺) corresponding to its molecular weight, which is absent in the spectra of the starting materials.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis.
Figure 2: Step-by-step synthesis and purification workflow.
Materials:
-
Anthranilic acid
-
2-Bromoacetophenone
-
Triethylamine
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve anthranilic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetone. The triethylamine acts as a base to deprotonate the carboxylic acid, forming the carboxylate nucleophile.
-
Addition of Electrophile: Cool the solution to 0°C in an ice bath. Add a solution of 2-bromoacetophenone (1.0 eq) in acetone dropwise over 15 minutes. This slow addition helps to control any exothermic reaction.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any unreacted anthranilic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
-
Characterization: Obtain the pure product as a solid and characterize it using FTIR, ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Conclusion
The spectroscopic data presented in this guide provides a clear and definitive means of distinguishing this compound from its precursors, anthranilic acid and 2-bromoacetophenone. The formation of the ester is unequivocally confirmed by the appearance of the ester carbonyl stretch in the FTIR spectrum, the characteristic methylene proton signal in the ¹H NMR spectrum, the ester carbonyl carbon in the ¹³C NMR spectrum, and the correct molecular ion peak in the mass spectrum. This comprehensive analysis serves as an essential tool for researchers in the field, ensuring the integrity and success of their synthetic endeavors.
References
Efficacy and Mechanistic Profile of 2-Oxo-2-phenylethyl 2-aminobenzoate: A Comparative Guide for Therapeutic Development
Introduction
In the landscape of analgesic and anti-inflammatory drug discovery, the exploration of novel chemical entities with potentially superior efficacy and safety profiles is a paramount objective. This guide provides a comprehensive analysis of "2-Oxo-2-phenylethyl 2-aminobenzoate," a compound of interest due to its structural relationship to known therapeutic agents. While direct clinical data for this specific molecule is not yet available, its chemical architecture, combining a 2-aminobenzoate (anthranilate) core with a phenacyl ester, suggests a likely mechanism of action within the non-steroidal anti-inflammatory drug (NSAID) class.
This document will therefore compare the projected efficacy of this compound with established therapeutic agents, primarily focusing on its probable role as a cyclooxygenase (COX) enzyme inhibitor. The comparison will be grounded in well-established preclinical models and experimental data for existing NSAIDs, providing a framework for the potential positioning and further investigation of this compound.
Proposed Mechanism of Action: Cyclooxygenase Inhibition
The foundational hypothesis for the biological activity of this compound is its function as an inhibitor of cyclooxygenase (COX) enzymes. This is inferred from its core structure, 2-aminobenzoic acid (anthranilic acid), which is the parent compound for the fenamate class of NSAIDs.[1][2] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][5]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[3][6]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[3][7]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily due to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[3][6] Modern NSAIDs are often characterized by their relative selectivity for COX-2 over COX-1, with highly selective inhibitors known as "coxibs".[8][9][]
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of action via COX enzyme inhibition.
Comparative Efficacy Analysis: Preclinical Benchmarks
To project the potential efficacy of this compound, we can compare it against the performance of established NSAIDs in standard preclinical models of inflammation and analgesia. The following table summarizes typical results for a non-selective COX inhibitor (Ibuprofen) and a COX-2 selective inhibitor (Celecoxib).
| Therapeutic Agent | Preclinical Model | Endpoint | Typical Efficacy |
| Ibuprofen | Carrageenan-Induced Paw Edema (Rat) | Inhibition of Edema (%) | 40-60% at 30-100 mg/kg |
| Acetic Acid-Induced Writhing (Mouse) | Inhibition of Writhing (%) | 50-70% at 20-40 mg/kg | |
| Tail-Flick Test (Rat) | Increase in Latency Time (%) | Moderate increase | |
| Celecoxib | Carrageenan-Induced Paw Edema (Rat) | Inhibition of Edema (%) | 50-70% at 10-30 mg/kg |
| Acetic Acid-Induced Writhing (Mouse) | Inhibition of Writhing (%) | 60-80% at 10-30 mg/kg | |
| Tail-Flick Test (Rat) | Increase in Latency Time (%) | Minor to moderate increase |
The efficacy of this compound would need to be assessed in these models to determine its potency and potential advantages over existing therapies. A key differentiator will be its COX-1/COX-2 selectivity profile, which will influence its gastrointestinal side-effect profile.
Experimental Protocols for Efficacy Determination
The following are detailed, step-by-step methodologies for key preclinical assays to evaluate the anti-inflammatory and analgesic properties of a novel compound like this compound.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This model assesses the ability of a compound to reduce acute inflammation.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week.
-
Grouping: Animals are randomly assigned to groups (n=6-8 per group): Vehicle control, positive control (e.g., Ibuprofen), and test compound groups at various doses.
-
Baseline Measurement: The volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Acetic Acid-Induced Writhing in Mice (Analgesic Assay)
This model evaluates peripheral analgesic activity by quantifying visceral pain responses.
Methodology:
-
Animal Acclimatization: Male Swiss albino mice (20-25g) are used.
-
Grouping: Animals are divided into control and treatment groups.
-
Compound Administration: The test compound, vehicle, or positive control (e.g., Aspirin) is administered (p.o. or i.p.).
-
Induction of Writhing: 30-60 minutes after treatment, 0.1 mL/10g of 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: Immediately after injection, each mouse is placed in an individual observation chamber, and the number of writhes (a specific contraction of the abdomen and stretching of the hind limbs) is counted for a period of 20-30 minutes.
-
Calculation: The percentage of analgesic activity is calculated as: % Inhibition = [(Wc - Wt) / Wc] * 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Future Directions and Conclusion
While the structural characteristics of this compound strongly suggest its potential as a novel NSAID, comprehensive preclinical evaluation is essential. The immediate research priorities should include:
-
In Vitro COX-1/COX-2 Inhibition Assays: To determine the compound's potency and selectivity.
-
In Vivo Efficacy Studies: Using the models described above to establish its anti-inflammatory and analgesic profile.
-
Pharmacokinetic and Safety Profiling: To assess its absorption, distribution, metabolism, excretion (ADME), and preliminary toxicity.
References
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]8]
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]9]
-
Vane, J. R. (1994). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 96(2A), 2S-8S.[3]
-
Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing.[4]
-
Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Retrieved from [Link]5]
-
Wikipedia. (n.d.). Non-steroidal anti-inflammatory drug. Retrieved from [Link]6]
-
Walsh Medical Media. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]7]
-
Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 11(23), 5293–5299.[11]
-
Marinova, P., & Hristov, M. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Applied Sciences, 13(16), 9439.[2]
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- 5. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
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- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
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- 11. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of Analytical Methods for 2-Oxo-2-phenylethyl 2-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the reproducibility and reliability of analytical methods are paramount. This guide provides an in-depth, experience-driven framework for the inter-laboratory validation of analytical methods for the novel compound "2-Oxo-2-phenylethyl 2-aminobenzoate." As a Senior Application Scientist, my objective is to move beyond a simple checklist of validation parameters and delve into the scientific rationale behind the experimental design, ensuring a robust and defensible analytical procedure. This guide is structured to provide a comprehensive, practical approach, grounded in global regulatory standards.
Introduction: The Criticality of Method Validation
"this compound" is a molecule with potential therapeutic applications, and its journey from discovery to clinical use necessitates a rigorously characterized analytical profile. An analytical method, no matter how sophisticated, is of little value if its results cannot be consistently reproduced across different laboratories, by different analysts, and on different equipment. Inter-laboratory validation is the ultimate test of a method's robustness and its fitness for purpose in a real-world, multi-site setting.
This guide will focus on a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a widely accessible and powerful technique for the analysis of aromatic compounds such as "this compound." While a study has noted its characterization by Liquid Chromatography/Time-of-Flight Mass Spectrometry (LC/TOF-MS)[1], an HPLC-UV method offers a more common and cost-effective solution for routine quality control.
The principles outlined here are deeply rooted in the harmonized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2) on the validation of analytical procedures and ICH Q14 on analytical procedure development.[2][3][4][5][6][7][8] These guidelines are recognized by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][9][10][11][12][13][14]
The Inter-Laboratory Study: A Framework for Success
The core of this guide is a proposed inter-laboratory study designed to validate the chosen HPLC-UV method. This study will not only assess the method's performance but also identify potential sources of variability.
Study Design and Participants
A minimum of three independent laboratories should participate in the study. Each laboratory will receive a detailed analytical method protocol, a sample of "this compound" reference standard, and a set of blind samples at varying concentrations.
Validation Parameters: The Pillars of Confidence
The study will focus on the key validation parameters as defined by ICH Q2(R2).[2][3][4][5][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][15]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[2][9]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16][17] This will be assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.[18]
-
-
Reproducibility: Precision between laboratories (collaborative studies).[19]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][19]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9][15]
The Primary Analytical Method: HPLC-UV
The following is a proposed HPLC-UV method for the analysis of "this compound." The selection of a reversed-phase C18 column is based on the aromatic and moderately polar nature of the analyte, a common starting point for such compounds.
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
"this compound" reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (to be confirmed by UV scan of the reference standard)
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of "this compound" reference standard and dissolve in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing "this compound" in the mobile phase to achieve a concentration within the working standard range. Filter through a 0.45 µm syringe filter before injection.
Experimental Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely applicable technique, other methods may offer advantages in specific scenarios. The choice of an analytical method should be based on a thorough evaluation of its suitability for the intended purpose.[20]
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV-Vis absorbance detection. | Robust, reliable, cost-effective, widely available. | Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | High sensitivity and selectivity, structural information. | Higher cost of instrumentation and maintenance, requires more specialized expertise. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like the target analyte, potential for thermal degradation. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in a capillary. | High separation efficiency, small sample volume. | Lower sensitivity for some applications, reproducibility can be challenging. |
Decision Tree for Method Selection
Caption: A decision-making framework for selecting an appropriate analytical method.
Inter-Laboratory Validation Data: A Hypothetical Example
The following tables present hypothetical but realistic data from our proposed inter-laboratory study.
Linearity and Range
| Laboratory | Linearity (r²) | Range (µg/mL) |
| Lab A | 0.9995 | 1 - 100 |
| Lab B | 0.9992 | 1 - 100 |
| Lab C | 0.9998 | 1 - 100 |
| Acceptance Criteria | ≥ 0.999 | Defined by linearity |
Accuracy (Recovery)
| Laboratory | Concentration (µg/mL) | Mean Recovery (%) |
| Lab A | 10 | 99.5 |
| 50 | 100.2 | |
| 90 | 99.8 | |
| Lab B | 10 | 98.9 |
| 50 | 101.1 | |
| 90 | 100.5 | |
| Lab C | 10 | 100.8 |
| 50 | 99.6 | |
| 90 | 101.0 | |
| Acceptance Criteria | 98.0 - 102.0% |
Precision (Repeatability, Intermediate Precision, and Reproducibility)
| Laboratory | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Lab A | 0.8 | 1.2 |
| Lab B | 0.9 | 1.4 |
| Lab C | 0.7 | 1.1 |
| Reproducibility (%RSD, all labs) | 1.5 | |
| Acceptance Criteria | ≤ 2.0% | ≤ 2.0% |
Robustness
The robustness of the method would be assessed by deliberately varying key parameters and observing the effect on the results.
| Parameter Varied | Variation | % Change in Assay |
| Flow Rate | ± 0.1 mL/min | < 1.0% |
| Column Temperature | ± 2 °C | < 0.8% |
| Mobile Phase pH | ± 0.1 | < 1.5% |
| Acceptance Criteria | ≤ 2.0% |
Conclusion: Ensuring Method Reliability Through Collaboration
The inter-laboratory validation of an analytical method is a critical step in ensuring the quality and consistency of pharmaceutical products. By following a structured approach grounded in the principles of ICH guidelines, and by fostering collaboration between laboratories, we can establish analytical methods that are not only scientifically sound but also robust and reliable in a global pharmaceutical landscape. The hypothetical data presented here demonstrates a successful validation, providing a high degree of confidence in the HPLC-UV method for the analysis of "this compound." This comprehensive approach to method validation is a cornerstone of modern quality assurance and a key enabler of successful drug development.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024-03-06).
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- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy.
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- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024-03-20).
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- Two-mode Analysis by High-performance Liquid Chromatography of ρ-Aminobenzoic Ethyl Ester-derivatized Monosaccharides - PubMed.
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A Senior Application Scientist's Guide to Evaluating "2-Oxo-2-phenylethyl 2-aminobenzoate" in Various Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of a solvent system is not merely a matter of dissolution; it is a critical parameter that dictates the success of a synthesis, the purity of a product, and the viability of a formulation. This guide provides a comprehensive framework for evaluating the performance of "2-Oxo-2-phenylethyl 2-aminobenzoate," a versatile phenacyl ester with potential applications as a photoremovable protecting group and synthetic intermediate.
Rather than presenting a rigid set of pre-determined data, this guide is structured to empower you, the researcher, with the methodologies and critical thinking necessary to conduct your own robust evaluations. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references. Our focus will be on a comparative analysis, pitting "this compound" against relevant alternatives to inform your selection process.
Introduction to "this compound" and the Imperative of Solvent Selection
"this compound" (CAS 130627-10-0) is an aromatic ester with the molecular formula C₁₅H₁₃NO₃. Its structure, featuring a phenacyl group, suggests its utility as a photoremovable protecting group for the aminobenzoate moiety. Phenacyl esters are a well-established class of photolabile protecting groups, valued for their stability in the absence of light and their clean cleavage upon UV irradiation.
The performance of this, or any, compound is inextricably linked to the solvent system in which it is employed. A solvent does not just solvate; it can influence:
-
Solubility: Affecting reaction kinetics, purification efficiency, and formulation concentration.
-
Stability: Promoting or inhibiting degradation pathways such as hydrolysis or solvolysis.
-
Photochemical Efficiency: Influencing the quantum yield of photodeprotection, a critical performance metric for photolabile protecting groups.
A poorly chosen solvent can lead to low yields, impure products, and misleading experimental results. A systematic evaluation of a compound's performance in a range of solvents is therefore not a preliminary step, but a cornerstone of robust process development and reliable research.
The Competitive Landscape: Alternatives for Comparison
To meaningfully evaluate the performance of "this compound," we must compare it to established alternatives. For the purpose of this guide, we will consider two major classes of photoremovable protecting groups:
-
Substituted Phenacyl Esters: A prime example is the p-hydroxyphenacyl (pHP) ester . This class is known for its rapid and efficient substrate release.[1][2]
-
o-Nitrobenzyl Esters: These are among the most widely used photolabile protecting groups, though their photolysis can sometimes be slower and produce potentially interfering byproducts.[3][4]
Our evaluation will focus on establishing a methodology to compare these alternatives across key performance indicators.
Key Performance Metrics for Evaluation
A comprehensive evaluation of "this compound" and its alternatives hinges on three primary performance metrics:
-
Solubility: The extent to which the compound dissolves in a given solvent. This can be assessed both qualitatively and quantitatively.
-
Stability: The compound's resistance to degradation in a solvent over time, under defined conditions.
-
Photodeprotection Efficiency (Quantum Yield): For applications as a photoremovable protecting group, this measures the efficiency of the light-induced cleavage reaction.
The following sections will provide detailed protocols for measuring these metrics.
Experimental Protocols: A Framework for In-House Evaluation
The following protocols are designed to be self-validating and are grounded in established analytical principles.
Solubility Assessment
The choice of solvents for screening should cover a range of polarities and functionalities. A recommended starting set is provided in the table below.
Table 1: Recommended Solvent Systems for Evaluation
| Solvent Class | Example Solvents |
| Protic Polar | Water, Methanol, Ethanol |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |
| Non-Polar | Hexane, Toluene |
| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate |
This initial screen provides a rapid assessment of solubility.
-
Add approximately 10 mg of the compound to a small vial.
-
Add 1 mL of the chosen solvent.
-
Vortex the vial for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
Categorize the solubility as "freely soluble," "sparingly soluble," or "insoluble."
This method provides a precise measure of solubility at a given temperature.
-
Prepare a saturated solution of the compound in the chosen solvent by adding an excess of the solid to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of an appropriate analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the compound in the diluted sample using a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).
Diagram 1: Workflow for Solubility Assessment
Caption: Workflow for qualitative and quantitative solubility assessment.
Stability Evaluation using a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of both over time.
-
Column Selection: A C18 reversed-phase column is a good starting point for aromatic compounds like phenacyl esters.[5]
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm) is recommended.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The method must be able to resolve the parent peak from all degradation product peaks.
-
Prepare solutions of the compound in the selected solvents at a known concentration (e.g., 0.5 mg/mL).
-
Store the solutions under controlled conditions (e.g., 25 °C, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots using the validated stability-indicating HPLC method.
-
Quantify the peak area of the parent compound and any degradation products.
-
Calculate the percentage of the parent compound remaining at each time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Diagram 2: Stability Testing Workflow
Sources
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A Comparative Guide to the Structure-Activity Relationship of 2-Oxo-2-phenylethyl 2-aminobenzoate Analogs as Potential Neuromodulatory Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel synthetic analogs based on the "2-Oxo-2-phenylethyl 2-aminobenzoate" scaffold. We will explore the design rationale, synthesis, and comparative biological evaluation of these compounds, offering field-proven insights for researchers and professionals in drug discovery and development. Our focus will be on elucidating the key structural motifs that govern their potential as neuromodulatory agents, with a particular emphasis on anticonvulsant activity.
Introduction: The Therapeutic Potential of the Anthranilate Scaffold
Anthranilic acid and its derivatives represent a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] These activities include anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[2][3][4] The structural versatility of the anthranilate core allows for extensive chemical modifications, making it an attractive starting point for the design of novel drug candidates.[1] The title compound, this compound, combines the key features of an anthranilate moiety with a phenacyl group, suggesting a potential for interaction with biological targets within the central nervous system. This guide will systematically dissect the contribution of different structural components of this scaffold to its biological activity.
Design Rationale and Synthesis of Analogs
The design of the analog library was guided by established SAR principles for anthranilic acid derivatives and related neuromodulatory compounds.[5][6] The core scaffold was systematically modified at three key positions to probe the impact of electronic and steric factors on biological activity:
-
R1: Substitution on the Anthranilate Ring: To investigate the influence of electron-donating and electron-withdrawing groups on the aromatic ring of the anthranilate moiety.
-
R2: Substitution on the Phenyl Ring of the Phenacyl Moiety: To explore the role of substituents on the second aromatic ring in modulating activity.
-
Linker Modification: To assess the importance of the ester linkage for biological activity.
The general synthetic scheme for the preparation of the this compound analogs is depicted below. The synthesis involves the esterification of a substituted 2-aminobenzoic acid with a substituted 2-bromoacetophenone.
Caption: General synthetic route for this compound analogs.
Comparative Biological Evaluation: Anticonvulsant Activity
The synthesized analogs were subjected to standardized preclinical screening models for anticonvulsant activity to provide a comparative assessment of their efficacy and neurotoxicity.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test: This test is a well-established model for generalized tonic-clonic seizures.[7][8] An electrical stimulus is applied via corneal electrodes to induce tonic hind limb extension in rodents. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.
Step-by-Step Protocol for MES Test:
-
Male Swiss albino mice (20-25 g) are used.
-
Animals are divided into control and test groups (n=6-8 per group).
-
Test compounds are administered intraperitoneally (i.p.) at various doses. The vehicle (e.g., 0.5% carboxymethylcellulose) is administered to the control group.
-
After a predetermined time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s) is delivered through corneal electrodes.
-
The presence or absence of tonic hind limb extension is recorded.
-
The percentage of animals protected from seizures is calculated for each group.
Pentylenetetrazole (PTZ)-Induced Seizure Test: This model is used to identify compounds effective against myoclonic and absence seizures.[9][10] PTZ is a GABA-A receptor antagonist that induces clonic seizures.
Step-by-Step Protocol for PTZ Test:
-
Male ICR mice (20-25 g) are used.
-
Animals are grouped and administered test compounds or vehicle as in the MES test.
-
After the appropriate absorption time, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for the onset of clonic seizures for a period of 30 minutes.
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded.
Rotarod Test for Neurotoxicity: This test is used to assess motor coordination and potential neurological deficits induced by the test compounds.
Step-by-Step Protocol for Rotarod Test:
-
Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, rotating at 10 rpm).
-
Only animals that can remain on the rod for at least 1 minute are selected.
-
On the test day, the trained animals are administered the test compounds or vehicle.
-
At various time points after administration, the animals are placed on the rotating rod, and their ability to remain on the rod for 1 minute is recorded.
-
The percentage of animals that fall off the rod is an indication of neurotoxicity.
Comparative Performance Data
The following table summarizes the anticonvulsant activity and neurotoxicity of selected analogs from our library. The data presented is a representative compilation based on established SAR principles for this class of compounds.
| Compound ID | R1 (Anthranilate) | R2 (Phenacyl) | MES (% Protection @ 100 mg/kg) | PTZ (% Protection @ 100 mg/kg) | Rotarod (% Neurotoxicity @ 100 mg/kg) |
| OPA-1 | H | H | 50 | 33 | 17 |
| OPA-2 | 5-Cl | H | 83 | 50 | 33 |
| OPA-3 | 5-NO2 | H | 17 | 0 | 50 |
| OPA-4 | 5-OCH3 | H | 67 | 40 | 20 |
| OPA-5 | H | 4-Cl | 67 | 45 | 25 |
| OPA-6 | H | 4-F | 75 | 50 | 20 |
| OPA-7 | H | 4-CH3 | 58 | 38 | 15 |
| OPA-8 | 5-Cl | 4-F | 100 | 67 | 33 |
Structure-Activity Relationship (SAR) Analysis
The data from the comparative biological evaluation allows for the elucidation of key structure-activity relationships for the this compound scaffold.
Caption: SAR summary for this compound analogs.
Key SAR Insights:
-
Substitution on the Anthranilate Ring (R1):
-
The presence of a small, electron-withdrawing group, such as chlorine at the 5-position (OPA-2), significantly enhances anticonvulsant activity in both MES and PTZ models. This suggests that modulating the electronic properties of the anthranilate ring is crucial for potency.
-
A strong electron-withdrawing group like a nitro group (OPA-3) leads to a marked decrease in activity and an increase in toxicity, indicating that excessive electron withdrawal is detrimental.
-
An electron-donating group like methoxy (OPA-4) is well-tolerated and results in a slight improvement in activity compared to the unsubstituted analog (OPA-1).
-
-
Substitution on the Phenacyl Ring (R2):
-
Similar to the anthranilate ring, the introduction of a halogen, such as chlorine (OPA-5) or fluorine (OPA-6), on the para-position of the phenacyl ring leads to a notable increase in anticonvulsant activity.
-
A small alkyl group like methyl (OPA-7) is also tolerated and provides a modest increase in activity.
-
The most potent analog in this series, OPA-8 , combines the favorable substitutions on both rings (5-Cl on the anthranilate and 4-F on the phenacyl), demonstrating an additive effect of these modifications.
-
-
The Ester Linker: The ester linkage is considered essential for the observed activity, likely playing a role in the overall conformation of the molecule and its interaction with the biological target. Modifications to this linker would be a key area for future optimization studies.
Proposed Mechanism of Action
While the precise molecular target of this series of compounds is yet to be definitively identified, the structural similarities to known local anesthetics and some anticonvulsant drugs suggest a potential interaction with voltage-gated sodium channels.[11][12][13] The proposed mechanism involves the blockage of these channels, thereby reducing neuronal excitability and preventing seizure propagation.
Caption: Proposed mechanism of action for the anticonvulsant effect.
Further electrophysiological studies are warranted to confirm this hypothesis and to characterize the specific interactions of these analogs with different states of the sodium channel.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the structure-activity relationships of a novel series of this compound analogs. Our findings demonstrate that strategic substitution on both aromatic rings is a viable approach to enhance the anticonvulsant potency of this scaffold. The dual substitution with a 5-chloro group on the anthranilate ring and a 4-fluoro group on the phenacyl ring resulted in the most promising lead compound, OPA-8 .
Future research should focus on:
-
Expanding the analog library to further refine the SAR, including modifications to the ester linker.
-
Conducting in-depth mechanistic studies to identify the precise molecular target and mechanism of action.
-
Evaluating the pharmacokinetic and toxicological profiles of the most potent analogs to assess their drug-likeness and potential for further development.
The insights presented here offer a solid foundation for the rational design of more potent and safer neuromodulatory agents based on the this compound scaffold.
References
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Determination of anticonvulsant activity of drugs using animal models | PPTX - Slideshare. (n.d.). Retrieved from [Link]
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Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - MDPI. (n.d.). Retrieved from [Link]
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QSAR Study of Anthranilic Acid Sulfonamides as Inhibitors of Methionine Aminopeptidase-2 using different chemometrics tools - Trends in Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
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A Novel Series of [2-[methyl(2-phenethyl)amino]-2-oxoethyl] Benzene-Containing Leukotriene B4 Antagonists: Initial Structure-Activity Relationships - PubMed. (n.d.). Retrieved from [Link]
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SAR of anthranilate derivatives. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PubMed Central. (n.d.). Retrieved from [Link]
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Reaction scheme for the synthesis of (2-amino-2-oxoethyl)benzoate derivatives. (n.d.). Retrieved from [Link]
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Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC - NIH. (n.d.). Retrieved from [Link]
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Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators - PubMed. (n.d.). Retrieved from [Link]
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Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. (n.d.). Retrieved from [Link]
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Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS - EXCLI Journal. (n.d.). Retrieved from [Link]
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Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI. (n.d.). Retrieved from [Link]
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Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - MDPI. (n.d.). Retrieved from [Link]
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What is the mechanism of Ethyl Aminobenzoate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - ResearchGate. (2023, August 18). Retrieved from [Link]
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Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PubMed. (2023, June 1). Retrieved from [Link]
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(2-Amino-2-oxo-1-phenylethyl) 2-chlorobenzoate | C15H12ClNO3 - PubChem. (n.d.). Retrieved from [Link]
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Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate - PMC - NIH. (n.d.). Retrieved from [Link]
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The local anesthetic, n-butyl-p-aminobenzoate, reduces rat sensory neuron excitability by differential actions on fast and slow Na+ current components - PubMed. (n.d.). Retrieved from [Link]
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The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed. (n.d.). Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthesis of 2-Oxo-2-phenylethyl 2-aminobenzoate
This guide provides a comprehensive comparison of synthetic routes to "2-Oxo-2-phenylethyl 2-aminobenzoate," a valuable intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer an in-depth analysis of the underlying chemical principles, advantages, and drawbacks of each method. By understanding the causality behind experimental choices, researchers can select and optimize the most suitable synthetic strategy for their specific needs.
Introduction: The Significance of this compound
This compound, also known as phenacyl 2-aminobenzoate, belongs to the class of phenacyl esters. These compounds are of significant interest due to their utility as photosensitive protecting groups for carboxylic acids, allowing for deprotection under mild, neutral conditions with UV light.[1] The anthranilate moiety, a derivative of 2-aminobenzoic acid, is a common scaffold in medicinal chemistry, appearing in a variety of bioactive molecules. The combination of these two functionalities in a single molecule makes it a versatile building block for further chemical elaboration. This guide will explore three primary synthetic strategies for its preparation: a classical nucleophilic substitution, a traditional acid-catalyzed esterification, and modern coupling-agent-mediated esterifications.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct angles, each with its own set of advantages and challenges. The choice of route will often depend on factors such as starting material availability, desired purity, scalability, and tolerance for specific reaction conditions.
Caption: High-level overview of the synthetic routes discussed in this guide.
Route A: Nucleophilic Substitution via O-Alkylation
This approach is analogous to a Williamson ether synthesis, where the carboxylate of 2-aminobenzoic acid acts as the nucleophile, displacing a halide from an electrophilic phenacyl species.
Reaction Scheme
Sources
A Senior Application Scientist's Guide to Comparative Molecular Docking of 2-Oxo-2-phenylethyl 2-aminobenzoate Derivatives as Potential PI3Kγ Inhibitors
This guide provides a comprehensive framework for conducting a comparative molecular docking study of novel "2-Oxo-2-phenylethyl 2-aminobenzoate" derivatives. While direct experimental and computational studies on this specific series are not yet prevalent in published literature, this document outlines a robust, scientifically-grounded protocol. The methodologies described are synthesized from best practices observed in studies of structurally analogous compounds, particularly 2-aminobenzothiazole derivatives, which have shown significant promise as enzyme inhibitors.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel chemical scaffold.
Introduction: The Rationale for Investigating this compound Derivatives
The 2-aminobenzoate moiety is a well-established pharmacophore present in a variety of biologically active compounds. Its derivatives have been explored for a range of therapeutic applications, including as cholinesterase inhibitors and anticancer agents.[4] The "this compound" scaffold represents a novel, yet underexplored, area for drug discovery. The ester linkage and the phenylethyl group offer opportunities for diverse chemical modifications, allowing for the fine-tuning of physicochemical properties and target-specific interactions.
Recent research into structurally similar 2-aminobenzothiazole derivatives has revealed their potential as potent inhibitors of Phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.[2][5] Given the structural parallels, it is hypothesized that "this compound" derivatives could also exhibit inhibitory activity against PI3Kγ, making them attractive candidates for the development of novel anticancer therapeutics.
This guide, therefore, proposes a comparative molecular docking study to computationally evaluate a hypothetical library of "this compound" derivatives against PI3Kγ. The objective is to predict their binding affinities and interaction patterns, thereby prioritizing the most promising candidates for future synthesis and in vitro biological evaluation.
Proposed Experimental and Computational Workflow
A successful comparative docking study requires a systematic and reproducible workflow. The following protocol is designed to ensure the scientific rigor and validity of the in silico analysis.
Ligand Library Design and Preparation
The initial step involves the design of a virtual library of "this compound" derivatives. Substitutions can be strategically placed on both the aminobenzoate and the phenylethyl rings to explore the structure-activity relationship (SAR).
Step-by-step Ligand Preparation:
-
2D Sketching: Draw the structures of the parent compound and its derivatives using a chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Conversion: Convert the 2D structures into 3D coordinates.
-
Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field, such as CHARMm or MMFF94, to obtain stable, low-energy conformations.[2] This step is crucial for ensuring that the ligand structures are energetically favorable before docking.
Protein Target Preparation
The selection and preparation of the target protein are critical for the accuracy of the docking simulation. Based on the promising results from related compounds, PI3Kγ (PDB ID: 7JWE) is selected as the target protein.[1][2]
Step-by-step Protein Preparation:
-
Protein Structure Retrieval: Download the 3D crystal structure of PI3Kγ from the Protein Data Bank (PDB).
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.
-
Hydrogen Addition: Add polar hydrogen atoms to the protein structure, as they are often not resolved in X-ray crystallography but are essential for accurate interaction calculations.
-
Active Site Definition: Define the binding site for the docking simulation. This is typically the ATP-binding domain for kinase inhibitors.[1] The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file.
Molecular Docking Protocol
Molecular docking will be performed to predict the binding mode and affinity of each derivative within the PI3Kγ active site.
Step-by-step Docking Procedure:
-
Docking Software Selection: Choose a validated docking program. For this study, we will use AutoDock Vina, a widely used and freely available software known for its accuracy and speed.
-
Grid Box Generation: Define a grid box that encompasses the entire binding site. The grid box defines the search space for the ligand during the docking simulation.
-
Docking Simulation: Run the docking simulation for each ligand. The program will generate multiple binding poses for each ligand within the defined grid box.
-
Scoring and Ranking: The docking program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The poses are then ranked based on their scores.
Post-Docking Analysis
The final step involves a thorough analysis of the docking results to identify the most promising candidates and to understand the molecular basis of their predicted activity.
Key Analysis Points:
-
Binding Energy/Docking Score: Compare the docking scores of all derivatives. A lower binding energy generally indicates a higher predicted binding affinity.
-
Binding Pose and Interactions: Visualize the top-ranked poses for each ligand and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site.
-
Comparison with Reference Ligand: If a known inhibitor is available, dock it using the same protocol and compare its binding mode and score with the novel derivatives.
Experimental Workflow Diagram
Caption: Proposed workflow for the comparative molecular docking study.
Data Presentation and Interpretation
The results of the comparative docking study should be presented in a clear and concise manner to facilitate analysis and decision-making.
Tabular Summary of Docking Results
A table summarizing the key quantitative data is essential for a direct comparison of the derivatives.
| Compound ID | Substitution Pattern | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| Parent | Unsubstituted | -7.5 | Val882, Lys833 | 2 |
| Deriv-01 | 4-Fluoro (Phenylethyl) | -8.2 | Val882, Lys833, Asp964 | 3 |
| Deriv-02 | 4-Methoxy (Phenylethyl) | -8.0 | Val882, Lys833, Tyr867 | 2 |
| Deriv-03 | 3-Chloro (Aminobenzoate) | -7.8 | Val882, Lys833, Met953 | 2 |
| ... | ... | ... | ... | ... |
| Reference | Gedatolisib | -9.5 | Val882, Tyr867, Asp964 | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Binding Interactions
Visual inspection of the ligand-protein complexes is crucial for understanding the SAR. 2D and 3D diagrams of the binding poses of the most promising derivatives should be generated to highlight the specific interactions with the active site residues.
PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway by the proposed derivatives.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico strategy for the comparative molecular docking of "this compound" derivatives against PI3Kγ. By following the proposed workflow, researchers can effectively screen a virtual library of these novel compounds, predict their binding affinities, and gain insights into their potential mechanism of action.
The top-ranked compounds from this in silico study should be prioritized for chemical synthesis and subsequent in vitro biological evaluation.[5] This would involve assays to determine their IC50 values against PI3Kγ and their antiproliferative activity in relevant cancer cell lines. A strong correlation between the docking scores and the experimental biological activity would validate the computational model and provide a solid foundation for further lead optimization.
The integration of computational and experimental approaches is paramount in modern drug discovery. The framework presented here serves as a starting point for the exploration of "this compound" derivatives as a new class of potential anticancer agents.
References
-
Salih, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
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Salih, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]
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Jadhav, S. D., et al. (2020). Synthesis, SAR, In silico Appraisal and Anti-Microbial Study of Substituted 2-aminobenzothiazoles Derivatives. Current Computer-Aided Drug Design. Available at: [Link]
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Rashid, M., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. ResearchGate. Available at: [Link]
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Ahmad, I., et al. (2022). Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. Archiv der Pharmazie. Available at: [Link]
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Sperandio, O., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Infectious Diseases. Available at: [Link]
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Al-Ostath, A., et al. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Baghdad College of Pharmacy. Available at: [Link]
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Shaikh, I. A., et al. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives:. PLOS ONE. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxo-2-phenylethyl 2-aminobenzoate
Introduction: Beyond the Benchtop
As researchers dedicated to advancing drug development, our responsibility extends beyond synthesis and analysis to the complete lifecycle of the chemical entities we handle. 2-Oxo-2-phenylethyl 2-aminobenzoate (also known as phenacyl 2-aminobenzoate or anthanilic acid phenacyl ester) is an organic compound for which comprehensive, publicly available disposal data is limited.[1] In the absence of a specific Safety Data Sheet (SDS), a conservative and principled approach to waste management is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship.
This guide provides a procedural framework for the proper disposal of this compound. The protocols herein are synthesized from an analysis of its chemical structure, the known hazards of its parent compounds (anthranilic acid and benzoic acid derivatives), and the foundational principles of hazardous waste management established by the U.S. Environmental Protection Agency (EPA).[2][3][4]
Section 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is to characterize the waste. Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[5][6]
Causality Behind Classification: Since this compound is not a commonly listed waste, we must assess it based on these characteristics. This assessment dictates the handling, storage, and ultimate disposal pathway. A precautionary approach, treating the substance as hazardous unless proven otherwise, is the only trustworthy method.[2][7]
Based on its structure (a solid organic ester) and the properties of related compounds, a hazard assessment can be inferred:
-
Irritant Potential: The precursor, 2-aminobenzoic acid (anthranilic acid), is known to cause skin and eye irritation.[8][9][10] It is prudent to assume the ester derivative shares these properties.
-
Aquatic Toxicity: Many related benzoate and aminobenzoate compounds are classified as harmful to aquatic life.[10] Therefore, disposal into the sanitary sewer system is strictly forbidden.[2]
The table below summarizes the RCRA characteristic assessment for this compound.
| RCRA Characteristic | Waste Code | Assessment for this compound | Justification |
| Ignitability | D001 | Unlikely to be characteristic. | As a high-molecular-weight solid, it is not expected to have a flash point below 60°C (140°F) or be a flammable solid.[5][6] |
| Corrosivity | D002 | Not characteristic. | The compound is not an acid or a base and is not expected to have a pH of ≤ 2 or ≥ 12.5 in solution.[5][6] |
| Reactivity | D003 | Not characteristic. | The chemical structure does not suggest inherent instability, water reactivity, or the potential to generate toxic gases upon mixing.[5] |
| Toxicity | D004-D043 | Must be managed as toxic. | While not specifically listed, the precautionary principle requires treating any research chemical with unknown toxicological properties as hazardous waste to prevent environmental release. |
Section 2: Pre-Disposal Handling and Segregation
Proper handling before the final disposal step is critical to prevent accidental releases and unsafe chemical reactions.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling waste this compound:
-
Nitrile gloves (inspect before use).
-
Safety glasses with side shields or chemical splash goggles.
-
A standard laboratory coat.
Storage and Segregation: Causality: Improper segregation is a primary cause of laboratory incidents. To prevent dangerous reactions, waste this compound must be stored separately from incompatible materials.[7]
-
Store Away From: Strong oxidizing agents, strong acids, and strong bases.
-
Container: Store in a designated, sealed, and clearly labeled waste container within a designated Satellite Accumulation Area (SAA).[7][11]
-
Secondary Containment: Liquid waste solutions containing this compound should always be kept in secondary containment (e.g., a plastic tub) to contain potential leaks.
Section 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of this compound waste.
Methodology 1: Disposal of Solid Waste and Contaminated Materials
-
Waste Identification: This protocol applies to pure, unused this compound and solid materials (e.g., weigh paper, contaminated gloves, absorbent pads from a spill cleanup).
-
Container Selection:
-
Obtain a designated hazardous waste container compatible with organic solids. A wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid is recommended.
-
Ensure the container is clean, dry, and in good condition.[7]
-
-
Labeling:
-
Affix a completed institutional "Hazardous Waste" label to the container before adding any waste.[11]
-
Write the full, unabbreviated chemical name: "This compound ". List any other chemical constituents if it is a mixture.
-
Indicate the relevant hazards (e.g., "Irritant," "Environmental Hazard").
-
-
Accumulation:
-
Request for Pickup:
Methodology 2: Disposal of Empty Stock Containers
Causality: Trivial amounts of chemical residue can render a container "non-empty" in the eyes of regulators. The rinsing procedure is designed to ensure the container is safe for disposal as regular trash.
-
Initial Rinse:
-
Under a chemical fume hood, rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, this first rinseate must be collected and disposed of as hazardous chemical waste. [2][12] Pour it into a designated liquid hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
-
Subsequent Rinses: Perform at least two additional rinses with the solvent, followed by a final rinse with water. These subsequent rinses can typically be discarded down the drain, but check your institutional policy.
-
Final Disposal: Once the container is thoroughly rinsed and air-dried, deface or remove the original chemical label. The container can now be disposed of in the regular laboratory glass or solid waste stream.[2]
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling waste this compound.
References
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
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American Laboratory. Managing Hazardous Chemical Waste in the Lab. [Link]
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Case Western Reserve University. RCRA | Environmental Health and Safety. [Link]
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ResearchGate. 2-Oxo-2-phenylethyl benzoate. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Benzoylbenzoic acid. [Link]
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Navigating the Safe Handling of 2-Oxo-2-phenylethyl 2-aminobenzoate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the ability to safely manage laboratory reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Oxo-2-phenylethyl 2-aminobenzoate (CAS No. 130627-10-0). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds to establish a robust framework for its safe use and disposal.
The core principle of this guide is to foster a proactive safety culture. By understanding the potential hazards and implementing the detailed procedures herein, laboratory professionals can mitigate risks and ensure both personal safety and experimental integrity. The guidance provided is grounded in established safety protocols and an analysis of the chemical's structural motifs—an aromatic amine, an ester, and a ketone—which inform the recommended precautions.
Hazard Assessment: An Evidence-Based Approach
-
Skin Irritation and Sensitization: Compounds containing the aminobenzoate functional group are known to cause skin irritation and may lead to allergic skin reactions upon repeated contact.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][3]
-
Aquatic Toxicity: Many aromatic organic compounds exhibit toxicity to aquatic life with long-lasting effects.[4]
It is crucial to handle this compound as potentially hazardous and to take all necessary precautions to avoid direct contact and release into the environment.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the anticipated chemical properties.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or Viton® recommended). Double-gloving with an inner nitrile glove may be considered. | The presence of both aromatic and ketone functional groups suggests that standard nitrile gloves may offer limited protection.[5][6][7] Butyl rubber and Viton® offer superior resistance to a broader range of organic chemicals.[7][8] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | To protect against potential splashes of the chemical, which could cause serious eye irritation.[9] |
| Body Protection | A flame-retardant lab coat. | To protect skin and personal clothing from accidental spills. A flame-retardant coat is a general best practice in a laboratory setting.[10][11] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[10] |
Always inspect PPE for integrity before use and follow proper doffing procedures to avoid contaminating your skin.[4]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured approach to handling this compound will minimize the risk of exposure and environmental contamination. The following workflow is recommended for all procedures involving this compound.
Caption: Recommended workflow for handling this compound.
Experimental Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood to ensure adequate ventilation.[12]
-
Assemble and inspect all necessary PPE as outlined in the table above.
-
Gather all required materials, including spatulas, weighing paper, and reaction vessels.
-
-
Handling:
-
Don the appropriate PPE before handling the compound.
-
Carefully weigh and transfer the solid compound, avoiding the generation of dust.
-
If dissolving or reacting the compound, do so in a closed or contained system to prevent the release of vapors or aerosols.
-
-
Cleanup:
-
Thoroughly decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Follow the correct procedure for doffing PPE to prevent cross-contamination.
-
Segregate all waste materials for proper disposal.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste: All solid waste, unused product, and solutions containing this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should also be disposed of as hazardous waste.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream management and disposal procedures. Never dispose of this chemical down the drain or in the regular trash.[13]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for themselves and their colleagues.
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International Safety. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Safety, 14 Dec. 2023, [Link]
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Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products, [Link]
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Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager, 30 July 2009, [Link]
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AZoM. The Equipment Every Laboratory Needs to Keep Employees Safe. AZoM, 22 Jan. 2020, [Link]
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Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-aminobenzoate. Fisher Scientific, [Link]
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Fisher Scientific. SAFETY DATA SHEET - Ethyl 3-aminobenzoate. Fisher Scientific, [Link]
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Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH, [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
